AHR antagonist 4
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H14F6N4O4 |
|---|---|
Molecular Weight |
488.3 g/mol |
IUPAC Name |
3-oxo-2-pyridin-3-yl-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]-6-[4-(trifluoromethoxy)phenyl]pyridazine-4-carboxamide |
InChI |
InChI=1S/C20H14F6N4O4/c21-19(22,23)16(31)10-28-17(32)14-8-15(11-3-5-13(6-4-11)34-20(24,25)26)29-30(18(14)33)12-2-1-7-27-9-12/h1-9,16,31H,10H2,(H,28,32)/t16-/m0/s1 |
InChI Key |
RABNJRDCQVHCQF-INIZCTEOSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)N2C(=O)C(=CC(=N2)C3=CC=C(C=C3)OC(F)(F)F)C(=O)NC[C@@H](C(F)(F)F)O |
Canonical SMILES |
C1=CC(=CN=C1)N2C(=O)C(=CC(=N2)C3=CC=C(C=C3)OC(F)(F)F)C(=O)NCC(C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of AHR Antagonist 4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor implicated in a diverse range of physiological and pathological processes, including immune modulation, tumorigenesis, and xenobiotic metabolism.[1] Consequently, the development of potent and selective AHR antagonists has emerged as a promising therapeutic strategy for various diseases, particularly in the field of immuno-oncology. This technical guide provides an in-depth overview of the discovery and synthesis of a novel AHR antagonist, designated as AHR antagonist 4, a 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamide compound.[2] This document details the underlying biology of the AHR signaling pathway, outlines a typical discovery workflow for AHR antagonists, and provides a comprehensive summary of quantitative data for this compound and other key antagonists. Furthermore, detailed experimental protocols for essential assays and a representative synthesis scheme for this compound are presented.
The Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
The AHR is a member of the basic Helix-Loop-Helix/Per-Arnt-Sim (bHLH/PAS) family of transcription factors.[3] In its inactive state, AHR resides in the cytoplasm as part of a protein complex. Upon binding to a ligand, such as the potent agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the AHR undergoes a conformational change, leading to its translocation into the nucleus.[1] In the nucleus, it dimerizes with the AHR Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Dioxin Response Elements (DREs) in the promoter regions of target genes, thereby modulating their transcription.[4] AHR antagonists function by preventing this cascade of events, typically by competing with agonists for the ligand-binding pocket of the AHR.[5]
References
- 1. In Silico Identification of an Aryl Hydrocarbon Receptor Antagonist with Biological Activity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Novel CH223191-Based Antagonists of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole synthesis [organic-chemistry.org]
- 4. WO2018146010A1 - 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamides for the treatment of cancer - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Chemical structure and properties of AHR antagonist 4
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that has emerged as a significant target in drug discovery, particularly in the fields of oncology and immunology. Its modulation can influence a variety of cellular processes, including immune responses and cell proliferation. AHR antagonists, by inhibiting the receptor's activity, present a promising therapeutic strategy for various pathologies, including cancer. This document provides a detailed technical overview of a specific AHR antagonist, designated as AHR antagonist 4, a potent inhibitor belonging to the 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamide class of compounds.
Chemical Structure and Properties
This compound is a novel synthetic molecule identified for its potent AHR inhibitory activity. Its chemical and physical properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-(6-chloropyridin-3-yl)-N-((R)-1-(4-(trifluoromethyl)phenyl)ethyl)-3-oxo-6-(trifluoromethyl)-2,3-dihydropyridazine-4-carboxamide | Patent WO2018146010A1 |
| Chemical Class | 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamide | [1] |
| Molecular Formula | C20H14F6N4O4 | [1] |
| Molecular Weight | 488.34 g/mol | [1] |
| CAS Number | 2242465-58-1 | [1] |
| IC50 (AHR) | 82.2 nM | [1][2] |
| Appearance | White to off-white solid | Data not available |
| Solubility | Soluble in DMSO | Data not available |
| Stability | Stable under recommended storage conditions | Data not available |
| Pharmacokinetics | Data not available | Data not available |
Mechanism of Action
This compound functions as a competitive inhibitor of the Aryl Hydrocarbon Receptor. In its inactive state, the AHR resides in the cytoplasm as part of a protein complex. Upon binding of an agonist ligand, the AHR translocates to the nucleus, heterodimerizes with the AHR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in various cellular processes. This compound is believed to occupy the ligand-binding pocket of the AHR, preventing the conformational changes necessary for its activation and subsequent nuclear translocation and gene transcription.
Signaling Pathway
The following diagram illustrates the canonical AHR signaling pathway and the inhibitory action of this compound.
Caption: AHR signaling pathway and inhibition by this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are outlined in patent WO2018146010A1. As the full text of the patent is not publicly available, representative protocols for key assays used in the characterization of AHR antagonists are provided below.
Synthesis of 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamides (General Procedure)
The synthesis of compounds of this class, as described in similar chemical literature, generally involves a multi-step process. A common route is the condensation of a substituted hydrazine with a β-ketoester to form the pyridazinone core, followed by amidation at the C4 position. The specific reagents and conditions for "example 293" (this compound) are detailed in the source patent.
AHR Luciferase Reporter Assay (Representative Protocol)
This assay is commonly used to determine the potency of AHR antagonists.
-
Cell Culture: HepG2 cells, stably transfected with a luciferase reporter gene under the control of an AHR-responsive promoter (containing XREs), are cultured in appropriate media.
-
Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound for 1 hour.
-
Agonist Challenge: A known AHR agonist (e.g., 2,3,7,8-tetrachlorodibenzo-p-dioxin, TCDD, or kynurenine) is added to the wells at a concentration that elicits a submaximal response (e.g., EC80).
-
Incubation: The plates are incubated for 24 hours to allow for reporter gene expression.
-
Lysis and Luminescence Reading: Cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to AHR activity, is measured using a luminometer.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration.
Ligand Binding Assay (Representative Protocol)
This assay is used to determine if a compound directly binds to the AHR.
-
Preparation of Cytosol: Cytosolic fractions containing the AHR are prepared from a suitable cell line or tissue (e.g., guinea pig liver).
-
Competitive Binding: A constant concentration of a radiolabeled AHR ligand (e.g., [3H]TCDD) is incubated with the cytosolic preparation in the presence of increasing concentrations of the unlabeled test compound (this compound).
-
Incubation: The mixture is incubated to allow for binding to reach equilibrium.
-
Separation of Bound and Unbound Ligand: The AHR-ligand complexes are separated from the unbound radioligand using a method such as hydroxylapatite or charcoal-dextran adsorption.
-
Quantification: The amount of radioactivity in the bound fraction is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
Experimental Workflow
The following diagram outlines a typical workflow for the screening and characterization of novel AHR antagonists.
Caption: Workflow for AHR antagonist discovery and development.
Conclusion
This compound is a potent inhibitor of the Aryl Hydrocarbon Receptor with potential therapeutic applications, particularly in oncology. Its mechanism of action involves the direct competitive inhibition of the AHR, preventing downstream gene transcription. Further investigation into its physicochemical properties, pharmacokinetics, and in vivo efficacy is warranted to fully elucidate its therapeutic potential. The provided representative experimental protocols and workflows serve as a guide for researchers in the field of AHR drug discovery.
References
Unveiling AHR Antagonist 4: A Technical Guide to a Novel Immunomodulatory Agent
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the patent information and novelty surrounding a potent Aryl Hydrocarbon Receptor (AHR) antagonist, designated as "AHR antagonist 4". As a key regulator of immune responses, the AHR has emerged as a promising therapeutic target, particularly in the field of immuno-oncology. This document serves as a comprehensive resource, detailing the core intellectual property, experimental validation, and the scientific foundation of this specific antagonist.
Introduction to the Aryl Hydrocarbon Receptor (AHR) and its Antagonism
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a pivotal role in modulating immune cell differentiation and function.[1][2][3] In the tumor microenvironment, the AHR pathway can be hijacked by cancer cells to suppress anti-tumor immunity, thereby promoting tumor growth and immune evasion. AHR antagonists are small molecules designed to block this signaling cascade, restoring immune surveillance and offering a novel therapeutic strategy for cancer and other immune-related diseases.[1][2]
Patent Landscape and Novelty of this compound
"this compound" is a specific chemical entity disclosed within the patent WO2018146010A1 , titled "2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamides for the treatment of cancer".[4][5] This patent claims a novel class of compounds, their synthesis, and their use in treating diseases associated with aberrant AHR signaling, with a particular focus on cancer.
Core Novelty: The inventive step of this patent lies in the discovery of 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamide derivatives as potent AHR inhibitors. "this compound" is specifically identified as Example 293 within this patent.[4][5] The novelty of this chemical series resides in its unique scaffold, which is structurally distinct from previously reported AHR antagonists, and its demonstrated potent biological activity.
Key Information for this compound (Example 293):
| Parameter | Value | Reference |
| Compound Name | N-(cyclopropylmethyl)-2-(6-(difluoromethyl)pyridin-2-yl)-3-oxo-2,3-dihydropyridazine-4-carboxamide | WO2018146010A1 |
| CAS Number | 2242465-58-1 | [4] |
| Molecular Formula | C20H14F6N4O4 | [4] |
| Molecular Weight | 488.34 g/mol | [4] |
| Reported IC50 | 82.2 nM | [4][5] |
Signaling Pathways and Mechanism of Action
The canonical AHR signaling pathway is initiated by the binding of a ligand to the AHR in the cytoplasm. This binding event causes the dissociation of chaperone proteins, allowing the AHR-ligand complex to translocate to the nucleus. In the nucleus, it heterodimerizes with the AHR Nuclear Translocator (ARNT) and binds to Xenobiotic Response Elements (XREs) on the DNA, leading to the transcription of target genes, many of which are involved in immunosuppression.
AHR antagonists, such as "this compound", function by competitively binding to the AHR, thereby preventing the binding of endogenous activating ligands. This blockade inhibits the entire downstream signaling cascade.
Experimental Protocols
The patent WO2018146010A1 details the experimental procedures used to synthesize and evaluate the claimed compounds.
Chemical Synthesis of this compound (Example 293)
The synthesis of "this compound" is a multi-step process that is representative of the general synthetic route for the 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamide series. The key steps are outlined below. A detailed, step-by-step protocol can be found in the "Experimental" section of the patent document.
-
Preparation of the Pyridazine Core: The synthesis typically begins with the construction of the 3-oxo-2,3-dihydropyridazine-4-carboxylic acid scaffold.
-
Introduction of the Heteroaryl Group: The appropriate heteroaryl hydrazine is then reacted with the pyridazine core to introduce the 2-heteroaryl substituent.
-
Amide Formation: The carboxylic acid on the pyridazine ring is activated and then coupled with the desired amine (in the case of Example 293, cyclopropylmethanamine) to form the final carboxamide product.
-
Purification: The final compound is purified using standard techniques such as column chromatography and crystallization to yield the pure "this compound".
In Vitro AHR Antagonist Activity Assay
The primary assay used to determine the potency of "this compound" is a cell-based reporter gene assay.
Principle: This assay utilizes a human cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of AHR-responsive elements. When the AHR is activated by an agonist, it drives the expression of the reporter gene, producing a measurable signal. An antagonist will inhibit this agonist-induced signal.
Protocol Outline:
-
Cell Culture: A suitable human cell line (e.g., HepG2) stably transfected with an AHR-responsive reporter construct is cultured under standard conditions.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of the test compound (e.g., "this compound").
-
Agonist Stimulation: A known AHR agonist (e.g., TCDD or a kynurenine surrogate) is added to the cells to stimulate AHR signaling.
-
Incubation: The cells are incubated for a sufficient period to allow for reporter gene expression.
-
Signal Detection: The reporter gene product (e.g., luciferase) is quantified by measuring luminescence.
-
Data Analysis: The IC50 value, which is the concentration of the antagonist required to inhibit 50% of the agonist-induced signal, is calculated from the dose-response curve.
Quantitative Data
The patent provides IC50 values for a range of compounds from the same chemical series. The data for "this compound" and a selection of other examples are summarized below to provide context for its potency.
| Compound (Example #) | AHR Antagonist IC50 (nM) |
| 293 (this compound) | 82.2 |
| 192 (BAY 2416964) | 341 |
| Other representative examples | Varies (from <10 nM to >1000 nM) |
| (Data extracted from WO2018146010A1) |
Conclusion
"this compound," disclosed as Example 293 in patent WO2018146010A1, represents a novel and potent inhibitor of the Aryl Hydrocarbon Receptor. The unique 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamide scaffold demonstrates significant potential for the development of new therapeutics, particularly in the realm of immuno-oncology. The detailed patent information provides a solid foundation for further research and development of this and related compounds. This technical guide has summarized the key intellectual property, biological activity, and experimental methodologies associated with "this compound," offering a valuable resource for professionals in the field of drug discovery.
References
In Silico Modeling of AHR Antagonist 4 Binding to the Aryl Hydrocarbon Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor implicated in a variety of physiological and pathological processes, including immune response, toxicology, and carcinogenesis. Its role in cancer has made it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the in silico modeling of "AHR antagonist 4," a potent AHR antagonist, binding to its target. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and design of novel AHR modulators. This document details the molecular properties of this compound, outlines experimental protocols for assessing AHR binding, and presents a framework for the computational investigation of its binding mechanism.
Introduction to the Aryl Hydrocarbon Receptor (AHR) and its Antagonism
The AHR is a member of the basic helix-loop-helix Per-Arnt-Sim (bHLH-PAS) family of transcription factors.[1] In its inactive state, AHR resides in the cytoplasm in a complex with chaperone proteins such as heat shock protein 90 (Hsp90).[2] Upon binding to a ligand, the AHR translocates to the nucleus, dissociates from its chaperone partners, and forms a heterodimer with the AHR nuclear translocator (ARNT).[1][2] This AHR:ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation.[2]
AHR can be activated by a wide range of structurally diverse compounds, including environmental toxins like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) and endogenous molecules.[1] The sustained activation of AHR is associated with various toxic responses and the promotion of certain cancers.[3] Consequently, the development of AHR antagonists, which can block the binding of activating ligands and subsequent signaling, has emerged as a promising therapeutic strategy.[4]
This compound: A Profile
"this compound" is a potent AHR antagonist identified as a 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamide compound.[5] This molecule was extracted from patent WO2018146010A1, specifically example 293.[5][6]
Quantitative Data
The inhibitory potency of this compound and other relevant AHR modulators is summarized in the table below. This data is crucial for comparative analysis and for validating in silico models.
| Compound | Type | Assay Type | Target Species | IC50 (nM) | Ki (nM) | Reference |
| This compound | Antagonist | Not Specified | Not Specified | 82.2 | - | [5] |
| GNF351 | Antagonist | Competitive Binding (PAL) | Human | 62 | - | [2] |
| GNF351 | Antagonist | DRE-Luciferase Reporter | Human | 8.5 | - | [4] |
| GNF351 | Antagonist | DRE-Luciferase Reporter | Mouse | 116 | - | [4] |
| CH-223191 | Antagonist | TCDD-induced Luciferase | Not Specified | 30 | - | [2] |
| CB7993113 | Antagonist | Not Specified | Not Specified | 330 | - | [3][7] |
| SR-1 | Antagonist | TCDD-mediated hAHR activation | Human | 127 | 40 | [4] |
| KYN-101 | Antagonist | DRE-Luciferase Reporter | Human | 22 | - | [8] |
| BAY 2416964 | Antagonist | Not Specified | Not Specified | 341 | - | [2] |
| IK-175 | Antagonist | DRE-Luciferase Reporter | Human | 91 | - | [8] |
| TCDD | Agonist | Radioligand Binding | Human | - | 2.7-4.2 | [9] |
| FICZ | Agonist | Radioligand Binding | Human | - | 79 | [9] |
Experimental Protocols for AHR Antagonist Characterization
The following sections detail standardized in vitro assays crucial for determining the antagonistic activity of compounds like this compound.
Competitive Ligand Binding Assay
This assay directly measures the ability of a test compound to compete with a radiolabeled or fluorescently tagged AHR ligand for binding to the receptor.
Protocol:
-
Preparation of Cytosol: Prepare hepatic cytosol from a suitable model organism (e.g., mouse) or use cytosol from cell lines expressing the AHR of interest (e.g., humanized AHR).[10] Homogenize the tissue or cells in a suitable buffer (e.g., MENG buffer: 25 mM MOPS, 2 mM EDTA, 0.02% NaN3, 10% glycerol, pH 7.4) containing protease inhibitors.[10] Centrifuge the homogenate at 100,000g for 1 hour to obtain the cytosolic fraction.[10]
-
Binding Reaction: In the dark, incubate a saturating concentration of a high-affinity photoaffinity ligand (PAL), such as 2-azido-3-[125I]iodo-7,8-dibromodibenzo-p-dioxin, with the prepared cytosolic protein (e.g., 150 µg).[10] Add increasing concentrations of the test antagonist (e.g., this compound) or a known competitor.[10] Incubate the mixture at room temperature for 20 minutes.[10]
-
Cross-linking and Separation: Expose the samples to UV light (e.g., 402 nm) to covalently link the PAL to the AHR.[10] Add charcoal/dextran to remove unbound ligand and centrifuge to pellet the charcoal.[10]
-
Quantification: Separate the proteins by SDS-PAGE, transfer to a membrane, and visualize the radiolabeled AHR band by autoradiography.[10] Excise the radioactive bands and quantify the radioactivity using a gamma counter.[10]
-
Data Analysis: Calculate the percentage of specific binding relative to the control (no competitor). Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the competitor concentration.
Cell-Based DRE-Luciferase Reporter Assay
This assay measures the ability of a compound to inhibit the AHR-mediated transcription of a reporter gene (luciferase) driven by a dioxin-responsive element (DRE).
Protocol:
-
Cell Culture and Plating: Culture a suitable reporter cell line (e.g., human HepG2 40/6 or mouse H1L1.1c2 cells) containing a stably integrated DRE-luciferase reporter construct.[10] Plate the cells in 96-well or 384-well plates and allow them to adhere overnight.[3][11]
-
Compound Treatment (Antagonist Mode): Pre-treat the cells with various concentrations of the test antagonist (e.g., this compound) for a short period (e.g., 5-30 minutes).[10]
-
Agonist Challenge: Add a known AHR agonist (e.g., TCDD or β-naphthoflavone) at a concentration that elicits a sub-maximal response (e.g., EC85).[11]
-
Incubation: Incubate the cells for a defined period (e.g., 4-24 hours) to allow for reporter gene expression.[10][11]
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions of the luciferase assay kit.[11]
-
Data Analysis: Normalize the luciferase activity to a control (e.g., cell viability assay) if necessary. Calculate the percentage of inhibition of the agonist-induced response for each concentration of the antagonist. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the antagonist concentration.
In Silico Modeling of this compound Binding
Computational modeling provides a powerful tool to understand the molecular interactions between AHR and its antagonists, guiding the design of more potent and selective inhibitors.
Homology Modeling of the AHR Ligand Binding Domain (LBD)
Due to the lack of a complete experimental structure of the human AHR, homology modeling is often employed to generate a three-dimensional model of the ligand-binding domain (LBD).[12][13]
Workflow:
-
Template Selection: Identify suitable template structures from the Protein Data Bank (PDB) with high sequence identity to the human AHR LBD. The PAS B domain of proteins like Hypoxia-Inducible Factor 2α (HIF-2α) is often used as a template.[14]
-
Sequence Alignment: Align the amino acid sequence of the human AHR LBD with the template sequence.[15]
-
Model Building: Use a homology modeling software (e.g., MODELLER, SWISS-MODEL) to generate the 3D model of the AHR LBD based on the alignment and the template structure.[16]
-
Model Refinement and Validation: Refine the generated model to correct any steric clashes or unfavorable geometries. Validate the quality of the model using tools like Ramachandran plots and other stereochemical checks.[13]
Molecular Docking
Molecular docking predicts the preferred binding orientation and affinity of a ligand to a protein target.
Workflow:
-
Protein and Ligand Preparation: Prepare the homology model of the AHR LBD by adding hydrogen atoms and assigning partial charges. Prepare the 3D structure of this compound, ensuring correct protonation states and stereochemistry.
-
Binding Site Definition: Define the binding pocket within the AHR LBD. This is typically the cavity where known agonists and antagonists bind.
-
Docking Simulation: Use a docking program (e.g., AutoDock, Glide, GOLD) to systematically sample different conformations and orientations of this compound within the defined binding site. The program will score each pose based on a scoring function that estimates the binding affinity.
-
Pose Analysis and Selection: Analyze the top-scoring docking poses to identify the most plausible binding mode. This involves examining key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking with the amino acid residues of the AHR LBD.
Visualizations
AHR Signaling Pathway
Caption: Canonical AHR signaling pathway and the inhibitory action of an antagonist.
Experimental Workflow for AHR Antagonist Screening
Caption: A typical experimental workflow for identifying and characterizing AHR antagonists.
In Silico Modeling Workflow for AHR Antagonist Binding
Caption: A workflow for the in silico modeling of this compound binding to the AHR.
Conclusion
The in silico modeling of this compound binding to the AHR provides a valuable framework for understanding the molecular basis of its inhibitory activity. By combining computational approaches with robust experimental validation, researchers can accelerate the discovery and development of novel AHR modulators for the treatment of cancer and other AHR-mediated diseases. This guide offers a comprehensive overview of the key methodologies and data required for such an endeavor, serving as a foundational resource for professionals in the field. The continued application of these techniques will undoubtedly lead to a deeper understanding of AHR biology and the generation of next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In Silico Identification of an Aryl Hydrocarbon Receptor Antagonist with Biological Activity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the development of AHR antagonists in immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. In silico identification of an aryl hydrocarbon receptor antagonist with biological activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aryl hydrocarbon Receptor (AhR) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 9. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. Molecular Docking of Natural Compounds for Potential Inhibition of AhR [ouci.dntb.gov.ua]
- 13. researchgate.net [researchgate.net]
- 14. A New Aryl Hydrocarbon Receptor Homology Model Targeted to Improve Docking Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modeling of the Aryl Hydrocarbon Receptor (AhR) ligand binding domain and its utility in virtual ligand screening to predict new AhR ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Preliminary Cytotoxicity Studies of Aryl Hydrocarbon Receptor (AHR) Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that has emerged as a significant target in drug discovery, particularly in the fields of oncology and immunology. As a key regulator of cellular metabolism, proliferation, and immune responses, the development of AHR antagonists has gained considerable momentum. A critical aspect of the preclinical assessment of these antagonists is the evaluation of their cytotoxic potential to ensure a favorable safety profile. This technical guide provides an in-depth overview of preliminary cytotoxicity studies of AHR antagonists, focusing on data presentation, experimental protocols, and the underlying signaling pathways. For the purpose of this guide, we will focus on publicly available data for representative AHR antagonists.
AHR Signaling Pathway
The AHR signaling pathway plays a crucial role in mediating the effects of a wide range of exogenous and endogenous ligands. In its inactive state, the AHR resides in the cytoplasm as part of a protein complex. Upon ligand binding, the AHR translocates to the nucleus, where it dimerizes with the AHR Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs), leading to the transcription of target genes. AHR antagonists block this pathway by preventing ligand binding or subsequent downstream events.
Data Presentation: Cytotoxicity of AHR Antagonists
The following tables summarize publicly available data on the cytotoxicity of selected AHR antagonists. Due to the lack of specific data for a compound named "AHR antagonist 4," representative data for other well-characterized AHR antagonists are presented.
Table 1: Quantitative Cytotoxicity Data for AHR Antagonist SR1 (StemRegenin 1)
| Compound | Cell Line | Treatment Duration | Concentration | Cell Viability (%) | Cytotoxicity Observed |
| SR1 | Human Fibroblasts | 96 hours | 1 µM | Not specified, but stated as non-toxic[1] | No[1] |
Table 2: Qualitative Cytotoxicity Summary for Various AHR Antagonists
| Compound | Key Findings on Cytotoxicity |
| CH-223191 | Stated to have no cytotoxic effects in multiple studies, and in vivo administration did not show adverse effects.[2][3] |
| GNF351 | Reported to have minimal toxicity in mouse and human keratinocytes.[4] At 500 nM, it was observed to reduce the percentage of Ki67-positive cells, indicating an anti-proliferative effect.[4] |
Experimental Protocols
A common method for assessing the cytotoxicity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Workflow: MTT Cytotoxicity Assay
The general workflow for a typical MTT cytotoxicity assay is illustrated below.
Detailed Methodology for MTT Assay
-
Cell Seeding:
-
Culture the desired cell line (e.g., HepG2, HaCaT, or primary cells) in appropriate growth medium.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the AHR antagonist in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the antagonist to achieve the desired final concentrations. The final solvent concentration in the wells should be kept constant and low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Remove the growth medium from the wells and replace it with 100 µL of fresh medium containing the various concentrations of the AHR antagonist. Include vehicle control (medium with solvent) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently pipette up and down or place the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
The results can be plotted as a dose-response curve to determine the IC50 value (the concentration of the antagonist that causes 50% inhibition of cell viability).
-
Conclusion
The preliminary assessment of cytotoxicity is a fundamental step in the preclinical development of AHR antagonists. As demonstrated by the available data for compounds like SR1, CH-223191, and GNF351, many AHR antagonists exhibit a favorable safety profile with low to negligible cytotoxicity at effective concentrations. The use of standardized and well-documented experimental protocols, such as the MTT assay, is crucial for obtaining reliable and reproducible data. The information and methodologies presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working on the characterization of novel AHR antagonists.
References
In-Depth Technical Guide: Four Key Effects of AHR Antagonists on Downstream AHR Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Core Content: This technical guide elucidates the multifaceted impact of a representative Aryl Hydrocarbon Receptor (AHR) antagonist, herein referred to as AHR Antagonist 4, on downstream signaling pathways. The AHR, a ligand-activated transcription factor, is a critical regulator of cellular responses to a wide array of endogenous and exogenous molecules. Its antagonists are of significant interest for their therapeutic potential in oncology, immunology, and toxicology.[1][2] This document details four primary effects of AHR antagonism, supported by quantitative data, experimental methodologies, and visual pathway diagrams. The data presented is a synthesis from studies on well-characterized AHR antagonists such as CH-223191, GNF351, and StemRegenin 1 (SR1).
Inhibition of Xenobiotic Metabolism
AHR antagonists effectively block the canonical AHR signaling pathway, which is centrally involved in the metabolism of xenobiotics, including environmental toxins and therapeutic drugs.[1][3] Upon activation by a ligand, the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to Dioxin Response Elements (DREs) in the promoter regions of target genes, notably those encoding cytochrome P450 enzymes like CYP1A1 and CYP1B1.[4][5] this compound acts as a competitive inhibitor, preventing ligand binding and subsequent nuclear translocation and gene transcription.[1][6][7]
Quantitative Data: Inhibition of CYP1A1 Induction
| Antagonist Example | Assay System | Agonist | IC50 Value | Reference |
| CH-223191 | Mouse Hepatoma (H1L1.1c2) Cells | TCDD | ~30 nM | [6] |
| GNF351 | Mouse Liver Cytosol (humanized AHR) | Photoaffinity Ligand | 62 nM | [8][9] |
| GNF351 | Human Hepatoma (HepG2 40/6) Cells | TCDD | 8.5 nM | [9] |
| CH-223191 | CYP1A1 Catalytic Activity | FICZ | 1.48 µM | [10] |
TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin) is a potent AHR agonist. FICZ (6-formylindolo[3,2-b]carbazole) is an endogenous AHR agonist.
Signaling Pathway: Canonical AHR Pathway and Antagonism
Caption: Canonical AHR signaling pathway and its inhibition by this compound.
Experimental Protocol: Luciferase Reporter Assay for AHR Activation
This protocol is used to quantify the extent to which a compound activates or inhibits the AHR signaling pathway by measuring the expression of a reporter gene (luciferase) under the control of DREs.
-
Cell Culture: Human hepatoma cells (e.g., HepG2) stably transfected with a DRE-driven luciferase reporter plasmid are cultured in appropriate media until they reach 80-90% confluency in 96-well plates.[11]
-
Compound Treatment: Cells are pre-treated with various concentrations of this compound (or a vehicle control) for 1 hour.[6]
-
Agonist Stimulation: An AHR agonist, such as TCDD (e.g., 1 nM), is then added to the wells (except for the negative control) and the cells are incubated for 4-24 hours.[6][11]
-
Cell Lysis: The culture medium is removed, and cells are washed with PBS. A lysis buffer is added to each well to release the cellular contents, including the luciferase enzyme.[6]
-
Luminometry: The cell lysate is transferred to an opaque 96-well plate, and a luciferase assay reagent containing the substrate (luciferin) is added.[6] The resulting luminescence is immediately measured using a luminometer.
-
Data Analysis: Luciferase activity is normalized to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration to account for differences in cell number and transfection efficiency. The IC50 value for the antagonist is calculated by plotting the percentage of inhibition of agonist-induced luciferase activity against the antagonist concentration.
Modulation of Immune Responses
The AHR is a key regulator of the immune system, influencing the differentiation and function of various immune cells, including T cells.[2][12][13] AHR activation is known to promote the differentiation of pro-inflammatory Th17 cells and the production of cytokines like IL-17 and IL-22.[14] this compound can skew the balance between pro-inflammatory Th17 cells and anti-inflammatory regulatory T cells (Tregs), thereby exerting anti-inflammatory effects.[1][12]
Quantitative Data: Effects on Immune Cells
| Antagonist Example | Cell Type | Effect | Observation | Reference |
| Generic AHR Antagonists | Th17 Cells | Attenuates Th17 Development | Decreased secretion of IL-17 and IL-22 in vivo. | [14] |
| Generic AHR Antagonists | Dendritic Cells & T Cells | Immunomodulation | Regulates differentiation and function. | [2] |
| Generic AHR Antagonists | Macrophages | Anti-inflammatory | Decreased production of pro-inflammatory cytokines. | [1] |
Signaling Pathway: AHR-Mediated T-Cell Differentiation
Caption: Modulation of T-cell differentiation by this compound.
Experimental Protocol: Flow Cytometry for T-Cell Population Analysis
This protocol is used to identify and quantify different T-cell subsets (e.g., Th17, Treg) in a mixed cell population based on the expression of specific cell surface and intracellular markers.
-
Cell Isolation: Isolate splenocytes or peripheral blood mononuclear cells (PBMCs) from mice or human subjects treated with an AHR agonist and/or this compound.
-
In Vitro Differentiation (Optional): Naive CD4+ T cells can be cultured under Th17- or Treg-polarizing conditions in the presence of the test compounds.
-
Surface Staining: Cells are washed and incubated with a cocktail of fluorescently-labeled antibodies against surface markers (e.g., CD4, CD25).
-
Fixation and Permeabilization: Cells are fixed and permeabilized to allow antibodies to access intracellular targets.
-
Intracellular Staining: Cells are incubated with fluorescently-labeled antibodies against intracellular transcription factors and cytokines that define the T-cell subsets (e.g., RORγt and IL-17 for Th17, FoxP3 for Tregs).
-
Data Acquisition: The stained cells are analyzed on a flow cytometer. The instrument uses lasers to excite the fluorophores and detectors to measure the emitted light from each individual cell.
-
Data Analysis: The data is analyzed using specialized software to gate on specific cell populations and quantify the percentage of Th17 (CD4+RORγt+) and Treg (CD4+CD25+FoxP3+) cells.
Regulation of Cell Proliferation and Differentiation
AHR signaling has a complex, often context-dependent role in controlling cell proliferation and differentiation.[15][16] In some cancers, AHR is overexpressed and its activation can promote cell growth.[1] AHR antagonists can therefore inhibit the proliferation of these cancer cells.[1][17] Conversely, in other contexts, such as hematopoiesis, AHR antagonism can promote the expansion of stem and progenitor cells.[18]
Quantitative Data: Effects on Cell Proliferation and Expansion
| Antagonist Example | Cell Type | Effect | Observation | Reference |
| GNF351 (500 nM) | Human Keratinocytes | Anti-proliferative | Significant reduction in Ki67-positive cells after 48 hours. | [8] |
| CH-223191 (10 µM) | Colon Cancer Cells (HCT116) | Anti-proliferative | Significant reduction in cell numbers after 48 hours. | [17] |
| StemRegenin 1 (SR1) | Human CD34+ HSCs | Promotes Expansion | ~50-fold increase in CD34-expressing cells in culture. | |
| StemRegenin 1 (SR1) | Human Promyelocytic Leukemia (NB4) | Promotes Proliferation | Increased cell viability at 1.5 µM after 4 days. | [19] |
HSCs (Hematopoietic Stem Cells)
Experimental Workflow: Hematopoietic Stem Cell Expansion Assay
Caption: Workflow for assessing the effect of AHR antagonists on HSC expansion.
Experimental Protocol: Cell Proliferation Assay (e.g., MTT or Cell Counting)
This protocol measures the number of viable cells in a culture after treatment with a test compound.
-
Cell Seeding: Seed cells (e.g., cancer cell lines, keratinocytes) in a 96-well plate at a low density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48, 72 hours).
-
Quantification:
-
Direct Cell Counting: Detach the cells using trypsin and count them using a hemocytometer or an automated cell counter.
-
MTT Assay: Add MTT reagent to the wells. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. Solubilize the crystals with a solvent (e.g., DMSO) and measure the absorbance at ~570 nm. The absorbance is proportional to the number of viable cells.
-
-
Data Analysis: Plot cell number or absorbance against the concentration of the antagonist to determine its effect on cell proliferation.
Crosstalk with Other Signaling Pathways (e.g., NF-κB)
AHR signaling does not operate in isolation; it engages in significant crosstalk with other critical intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway, which is a master regulator of inflammation.[20][21][22][23] The interaction is complex and can be either synergistic or antagonistic depending on the cell type and context.[20][22] AHR can physically interact with NF-κB components, such as RelA and RelB, affecting the transcription of inflammatory genes.[20][21] this compound, by blocking AHR activation, can prevent these interactions and modulate the inflammatory response.
Quantitative Data: Modulation of Inflammatory Gene Expression
| Antagonist Example | Cell Type | Stimulus | Effect of Antagonist | Target Gene | Reference |
| CH-223191 | Bone Marrow Macrophages | TCDD + LPS | Suppressed TCDD-triggered expression | IL-22 | [20] |
| CH-223191 | HaCaT Cells | VRCZ (agonist) | Completely inhibited VRCZ-induced transcription | COX-2 | [6] |
| α-Naphthoflavone | Bronchial Epithelial Cells | Poly I:C | Failed to reproduce the suppressive effect of AHR knockdown | CXCL8/CCL5 | [22] |
LPS (Lipopolysaccharide) is a potent activator of the NF-κB pathway via TLR4.
Signaling Pathway: AHR and NF-κB Crosstalk
Caption: Crosstalk between AHR and NF-κB signaling pathways in the nucleus.
Experimental Protocol: Co-Immunoprecipitation (Co-IP) for Protein-Protein Interaction
This protocol is used to determine if two proteins (e.g., AHR and an NF-κB subunit) physically interact within the cell.
-
Cell Treatment and Lysis: Treat cells with relevant stimuli (e.g., an AHR agonist and/or LPS) to induce the nuclear translocation and potential interaction of the proteins of interest. Lyse the cells using a non-denaturing lysis buffer that preserves protein-protein interactions.
-
Pre-clearing: Incubate the cell lysate with beads (e.g., Protein A/G agarose) to reduce non-specific binding in subsequent steps.
-
Immunoprecipitation: Add a primary antibody specific to one of the proteins of interest (the "bait" protein, e.g., anti-AHR) to the pre-cleared lysate. Incubate to allow the antibody to bind to its target.
-
Complex Capture: Add fresh Protein A/G beads to the lysate. The beads will bind to the antibody, thus capturing the entire antibody-bait protein-prey protein complex.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads, typically by boiling in a sample buffer containing SDS, which denatures the proteins and disrupts the antibody-antigen interaction.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with an antibody against the second protein of interest (the "prey" protein, e.g., anti-RelA). A band corresponding to the prey protein indicates a physical interaction with the bait protein.
References
- 1. What are AHR antagonists and how do they work? [synapse.patsnap.com]
- 2. Regulation of the immune response by the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological blockage of the AHR-CYP1A1 axis: a call for in vivo evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. Pharmacological blockage of the AHR-CYP1A1 axis: a call for in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Development of Novel CH223191-Based Antagonists of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. AhR Antagonist III, GNF351 - CAS 1227634-69-6 - Calbiochem | 182707 [merckmillipore.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aryl hydrocarbon receptor: The master regulator of immune responses in allergic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of the Immune Response by the Aryl Hydrocarbon Receptor. | Broad Institute [broadinstitute.org]
- 14. In vivo effects of the pure aryl hydrocarbon receptor antagonist GNF-351 after oral administration are limited to the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of AhR in positive regulation of cell proliferation and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Aryl hydrocarbon receptor (AhR) reveals evidence of antagonistic pleiotropy in the regulation of the aging process - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of Aryl Hydrocarbon Receptor (AhR) Expression Disrupts Cell Proliferation and Alters Energy Metabolism and Fatty Acid Synthesis in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Aryl Hydrocarbon Receptor Antagonist StemRegenin 1 Promotes the Expansion of Human Promyelocytic Leukemia Cell Line, NB4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Aryl Hydrocarbon Receptor Signaling Synergizes with TLR/NF-κB-Signaling for Induction of IL-22 Through Canonical and Non-Canonical AhR Pathways [frontiersin.org]
- 21. Cross-talk between Aryl Hydrocarbon Receptor and the Inflammatory Response: A ROLE FOR NUCLEAR FACTOR-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 22. AhR and Arnt differentially regulate NF-κB signaling and chemokine responses in human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Interaction Between Ah Receptor and Nf-Kb Pathways - Yanan Tian [grantome.com]
AHR Antagonism: A Novel Therapeutic Avenue for Autoimmune Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The Aryl Hydrocarbon Receptor (AHR) has emerged as a critical regulator of immune responses, making it a compelling target for the treatment of autoimmune diseases. Dysregulation of the AHR signaling pathway is implicated in the pathogenesis of numerous autoimmune conditions, including rheumatoid arthritis, multiple sclerosis, and psoriasis. This whitepaper provides a comprehensive overview of the therapeutic potential of AHR antagonists in autoimmune disorders. We delve into the core mechanism of AHR signaling, present preclinical data for representative AHR antagonists, detail key experimental protocols for their evaluation, and provide visual representations of the underlying biological pathways and experimental workflows. This document is intended to serve as a technical guide for researchers, scientists, and drug development professionals engaged in the exploration of novel immunomodulatory therapies.
Introduction: The Aryl Hydrocarbon Receptor in Immunity and Autoimmunity
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that belongs to the basic helix-loop-helix/Per-Arnt-Sim (bHLH/PAS) family.[1] Initially recognized for its role in mediating the toxic effects of environmental pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), recent research has unveiled its crucial role in modulating both the innate and adaptive immune systems.[1] The AHR can be activated by a diverse range of endogenous and exogenous ligands, including dietary compounds, microbial metabolites, and products of tryptophan metabolism, such as kynurenine.[2]
AHR activation has been shown to influence the differentiation and function of various immune cells. Notably, it plays a pivotal role in the balance between pro-inflammatory T helper 17 (Th17) cells and anti-inflammatory regulatory T cells (Tregs), a critical axis in the maintenance of immune homeostasis.[3] Dysregulation of this balance is a hallmark of many autoimmune diseases.[3] Consequently, antagonizing the AHR pathway presents a promising therapeutic strategy to restore immune tolerance and ameliorate autoimmune pathology.
The AHR Signaling Pathway: A Target for Therapeutic Intervention
Under resting conditions, the AHR resides in the cytoplasm in a complex with chaperone proteins, including heat shock protein 90 (HSP90) and AHR-interacting protein (AIP).[2] Upon ligand binding, the AHR undergoes a conformational change, dissociates from the chaperone complex, and translocates to the nucleus. In the nucleus, it forms a heterodimer with the AHR nuclear translocator (ARNT). This AHR-ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation.[1] AHR antagonists function by competitively binding to the AHR, thereby preventing the binding of activating ligands and subsequent nuclear translocation and gene transcription.[4]
Figure 1: AHR Signaling Pathway and Antagonist Mechanism of Action.
Preclinical Data of Representative AHR Antagonists
Several small molecule AHR antagonists have been developed and characterized. This section summarizes the in vitro potency and preclinical efficacy of two well-studied antagonists, GNF351 and CH-223191.
Table 1: In Vitro Potency of AHR Antagonists
| Compound | Assay Type | Cell Line/System | IC50 | Reference |
| GNF351 | Ligand Binding Competition | Mouse liver cytosol (humanized AHR) | 62 nM | [2][4][5][6][7] |
| DRE-dependent Luciferase Reporter | HepG2 40/6 (human hepatoma) | 8.5 nM | [4] | |
| CH-223191 | TCDD-induced Luciferase Activity | - | 30 nM | [1][3][8][9] |
Table 2: Preclinical Efficacy of AHR Antagonists in Autoimmune Models
| Compound | Animal Model | Disease | Key Findings | Reference |
| GNF351 | Collagen-Induced Arthritis (CIA) in mice | Rheumatoid Arthritis | Attenuated IL-1β-induced proliferation, invasion, and migration of fibroblast-like synoviocytes (FLS). Repressed IL-1β-induced cytokine and chemokine expression in FLS. | [10][11][12] |
| CH-223191 | Experimental Autoimmune Encephalomyelitis (EAE) in mice | Multiple Sclerosis | Attenuated Th17 differentiation of naive CD4+ T cells in vitro. | [3] |
| LPS-induced inflammation in murine microglial cells | Neuroinflammation | Reduced the expression of pro-inflammatory cytokines TNF-α, IL-1β, and IL-6. | [13][14] |
Key Experimental Protocols
The evaluation of AHR antagonists requires a suite of in vitro and in vivo assays to determine their potency, selectivity, and efficacy. Detailed below are representative protocols for key experiments.
AHR-Dependent Luciferase Reporter Gene Assay
This assay is used to determine the functional antagonism of the AHR signaling pathway.
Methodology:
-
Cell Culture: HepG2 40/6 cells, which are stably transfected with a dioxin-responsive element (DRE)-driven luciferase reporter plasmid, are cultured in appropriate media.
-
Compound Treatment: Cells are pre-treated with various concentrations of the AHR antagonist (e.g., GNF351, CH-223191) for 1 hour.
-
AHR Agonist Stimulation: Following pre-treatment, cells are stimulated with a known AHR agonist, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) or β-naphthoflavone (β-NF), for 24 hours.[13][15]
-
Luciferase Activity Measurement: Cell lysates are prepared, and luciferase activity is measured using a luminometer.
-
Data Analysis: The reduction in luciferase activity in the presence of the antagonist compared to the agonist-only control is calculated to determine the IC50 value.
Figure 2: Workflow for an AHR-Dependent Luciferase Reporter Assay.
In Vitro T Helper 17 (Th17) Cell Differentiation Assay
This assay assesses the ability of an AHR antagonist to modulate the differentiation of naive CD4+ T cells into the pro-inflammatory Th17 lineage.
Methodology:
-
Isolation of Naive CD4+ T cells: Naive CD4+ T cells are isolated from the spleens and lymph nodes of mice (e.g., C57BL/6) by fluorescence-activated cell sorting (FACS).
-
T Cell Activation and Differentiation: Isolated naive CD4+ T cells are cultured on plates coated with anti-CD3 and anti-CD28 antibodies to stimulate the T cell receptor.
-
Cytokine Cocktail: The culture medium is supplemented with a Th17-polarizing cytokine cocktail, typically consisting of IL-6, TGF-β, and IL-1β.[16] Neutralizing antibodies against IFN-γ and IL-4 are also added to prevent differentiation into other T helper subsets.[17]
-
Antagonist Treatment: The AHR antagonist (e.g., CH-223191) is added to the culture medium at the start of the differentiation process.[16]
-
Analysis of Th17 Differentiation: After 4-5 days of culture, the percentage of Th17 cells is determined by intracellular staining for the lineage-defining transcription factor RORγt and the signature cytokine IL-17A, followed by flow cytometry analysis.
Cytokine Inhibition Assay in Macrophages
This assay evaluates the effect of AHR antagonists on the production of pro-inflammatory cytokines by macrophages.
Methodology:
-
Cell Culture: A murine macrophage cell line (e.g., BV2 microglial cells) is cultured in appropriate media.
-
Pre-treatment with Antagonist: Cells are pre-treated with the AHR antagonist (e.g., CH-223191) for 24 hours.[13]
-
Inflammatory Stimulus: Macrophages are then stimulated with lipopolysaccharide (LPS) for 4 hours to induce an inflammatory response.[13]
-
Quantification of Cytokine Expression: Total RNA is extracted from the cells, and the mRNA levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are quantified using real-time quantitative PCR (RT-qPCR).[13]
Conclusion and Future Directions
The modulation of the AHR signaling pathway through antagonism represents a highly promising therapeutic strategy for a range of autoimmune disorders. The preclinical data for representative AHR antagonists like GNF351 and CH-223191 demonstrate their potential to correct the imbalance of immune responses that drive these diseases. The experimental protocols detailed herein provide a framework for the continued discovery and development of novel AHR antagonists.
Future research should focus on the development of highly selective and potent AHR antagonists with favorable pharmacokinetic and safety profiles. Further elucidation of the complex, context-dependent roles of AHR in different immune cell subsets and tissues will be crucial for optimizing the therapeutic application of AHR-modulating agents and minimizing potential off-target effects. Clinical investigation of the most promising AHR antagonist candidates will be the ultimate determinant of their utility in the treatment of autoimmune diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GNF-351 | AhR antagonist | Probechem Biochemicals [probechem.com]
- 3. CH 223191 | Aryl Hydrocarbon Receptor Antagonists: R&D Systems [rndsystems.com]
- 4. AhR Antagonist III, GNF351 - CAS 1227634-69-6 - Calbiochem | 182707 [merckmillipore.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. GNF351 | Aryl Hydrocarbon Receptor | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. ≥98% (HPLC), powder, AhR antagonist | Sigma-Aldrich [sigmaaldrich.com]
- 10. Aryl hydrocarbon receptor antagonism and its role in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aryl hydrocarbon receptor antagonism and its role in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Aryl Hydrocarbon Receptor as an Immune-Modulator of Atmospheric Particulate Matter-Mediated Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Novel Aryl Hydrocarbon Receptor Antagonist HBU651 Ameliorates Peripheral and Hypothalamic Inflammation in High-Fat Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Silico Identification of an Aryl Hydrocarbon Receptor Antagonist with Biological Activity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rupress.org [rupress.org]
- 17. creative-diagnostics.com [creative-diagnostics.com]
An In-depth Technical Guide on the Impact of AHR Antagonists on Xenobiotic Metabolism
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide details the role of Aryl Hydrocarbon Receptor (AHR) antagonists in modulating xenobiotic metabolism, with a focus on the well-characterized antagonist GNF351 as a representative example.
Introduction: The AHR and Xenobiotic Metabolism
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor crucial for regulating the metabolism of a wide array of foreign compounds (xenobiotics).[1][2] Initially identified for its role in mediating the toxicity of dioxins like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the AHR is now understood to be a key sensor of environmental and endogenous signals.[3] When activated by a ligand, the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Xenobiotic Responsive Elements (XREs).[3][4] This action initiates the transcription of a battery of genes, most notably Phase I and Phase II drug-metabolizing enzymes.[3]
Key AHR target genes include members of the Cytochrome P450 family, specifically CYP1A1, CYP1A2, and CYP1B1.[3] These enzymes are fundamental to the metabolic activation and detoxification of numerous xenobiotics, including environmental pollutants like polycyclic aromatic hydrocarbons (PAHs) and certain therapeutic drugs.[3][5] Dysregulation of the AHR pathway has been implicated in various pathologies, making it a significant target for therapeutic intervention.[6][]
AHR antagonists are compounds that inhibit this signaling pathway.[6] They typically function by competing with agonists for the ligand-binding pocket of the AHR, thereby preventing its activation and the subsequent transcription of target genes.[6][][8] By blocking the induction of metabolic enzymes, AHR antagonists can profoundly alter the pharmacokinetics and toxicological profiles of xenobiotics. This guide explores this impact, focusing on the mechanisms, quantitative effects, and experimental evaluation of AHR antagonists.
The AHR Signaling Pathway (Canonical)
The canonical AHR signaling pathway is a well-defined cascade. In its inactive state, AHR resides in the cytoplasm as part of a protein complex that includes Heat Shock Protein 90 (HSP90) and AHR-interacting protein (AIP).[8] Upon binding to an agonist ligand (e.g., TCDD, Benzo[a]pyrene), the AHR undergoes a conformational change, dissociates from its chaperone proteins, and translocates into the nucleus.[8] There, it forms a heterodimer with ARNT. This AHR/ARNT complex then binds to XREs in the promoter regions of target genes, recruiting coactivators and initiating transcription.
Mechanism of Action of AHR Antagonists
AHR antagonists disrupt the canonical pathway. The primary mechanism for most antagonists, including well-studied compounds like GNF351 and CH-223191, is competitive binding.[6][][9] They occupy the ligand-binding pocket of the AHR, preventing agonists from binding and initiating the signaling cascade. This blockage prevents AHR's nuclear translocation, dimerization with ARNT, and subsequent gene transcription.[6] Some antagonists may promote the degradation of the AHR protein, further reducing its availability.[6]
Quantitative Impact on Xenobiotic Metabolism
The inhibitory effect of AHR antagonists on the induction of metabolic enzymes can be quantified. Antagonists are often characterized by their IC50 value, which represents the concentration required to inhibit 50% of the maximal response induced by an agonist. GNF351, for instance, is a potent AHR antagonist that competes for binding to the AHR with an IC50 of 62 nM.[10][11][12]
The practical effect is a dose-dependent reduction in the expression and activity of CYP1A1 and CYP1B1 enzymes, even in the presence of a strong AHR agonist.[13] This prevents the metabolic activation of certain pro-carcinogens and can alter the clearance rate of drugs metabolized by these enzymes.
Table 1: Representative Data on AHR Antagonist Activity Note: The following data are compiled from various sources for illustrative purposes and may not originate from a single study.
| Antagonist | Agonist Used | Cell Line | Target Gene/Assay | IC50 / % Inhibition | Reference |
| GNF351 | TCDD (5 nM) | HepG2 40/6 | DRE-Luciferase Reporter | Complete antagonism at 100 nM | [14] |
| GNF351 | Photoaffinity Ligand | In vitro | AHR Binding Competition | 62 nM | [10][11][12] |
| CH-223191 | TCDD | Mouse Hepatocytes | CYP1A1 Expression | 7.1 µM | [8] |
| CH-223191 | Diesel Exhaust Particles | Rat Brain Microvessels | Cyp1b1 Protein Induction | Blocked induction | [15] |
| α-Naphthoflavone | Cigarette Smoke | MH7A (Synovial) | CYP1A1 Induction | Inhibited induction | [4] |
| 3,4-Dimethoxyflavone | Endogenous Agonist | BP8 (Rat Hepatoma) | CYP1A1/CYP1B1 mRNA | Dose-dependent inhibition | [13] |
Key Experimental Protocols
Evaluating the impact of an AHR antagonist on xenobiotic metabolism involves a series of standard in vitro assays. A typical workflow includes cell culture, treatment, and subsequent analysis of gene expression, protein levels, and enzyme activity.
Protocol: qRT-PCR for CYP1A1 Gene Expression
-
Cell Culture and Treatment: Plate human hepatoma (HepG2) cells and allow them to adhere for 24 hours. Treat cells with (i) vehicle (DMSO), (ii) AHR agonist (e.g., 10 nM TCDD), (iii) AHR antagonist (e.g., 100 nM GNF351), and (iv) a combination of agonist and antagonist for 24 hours.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. Quantify RNA concentration and assess purity using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using a real-time PCR system. Prepare a reaction mix containing cDNA template, SYBR Green master mix, and specific primers for CYP1A1 and a housekeeping gene (e.g., GAPDH).
-
CYP1A1 Forward Primer: 5'-CCTTCATCCCTATTCTTCGCA-3'
-
CYP1A1 Reverse Primer: 5'-GGTTGACCCATAGCTTCTGGT-3'
-
-
Data Analysis: Calculate the relative expression of CYP1A1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing all treatment groups to the vehicle control.
Protocol: EROD Assay for CYP1A1/1A2 Enzyme Activity
-
Cell Culture and Treatment: Culture and treat cells as described in section 5.1.
-
Microsome Isolation: Harvest cells, homogenize them in a buffered solution, and perform differential centrifugation to isolate the microsomal fraction, which is rich in P450 enzymes. Resuspend the microsomal pellet in a storage buffer.
-
EROD Assay: The Ethoxyresorufin-O-deethylase (EROD) assay measures the conversion of the substrate 7-ethoxyresorufin to the fluorescent product resorufin.
-
In a 96-well plate, add microsomal protein, reaction buffer, and NADPH (as a cofactor).
-
Initiate the reaction by adding 7-ethoxyresorufin.
-
Incubate at 37°C.
-
Measure the fluorescence of the product (resorufin) at timed intervals using a plate reader (Excitation: ~530 nm, Emission: ~590 nm).
-
-
Data Analysis: Calculate the rate of resorufin formation and normalize it to the amount of microsomal protein used. Compare the enzyme activity across the different treatment groups.
Conclusion and Future Directions
AHR antagonists are powerful tools for modulating xenobiotic metabolism. By competitively inhibiting the AHR signaling pathway, they effectively block the induction of critical metabolic enzymes like CYP1A1 and CYP1B1. This has significant implications for drug development and toxicology. In drug development, co-administration of an AHR antagonist could prevent the rapid metabolism of a drug, improving its pharmacokinetic profile. In toxicology, these antagonists can mitigate the harmful effects of environmental pollutants that require metabolic activation to become carcinogenic.[5]
Future research will likely focus on developing antagonists with greater selectivity and improved in vivo properties.[9] Understanding how antagonists affect non-canonical AHR signaling and their potential for "pure" antagonism without any partial agonist activity remains an active area of investigation.[14] The continued exploration of these compounds will be vital for both dissecting the complex roles of the AHR and developing novel therapeutic strategies.
References
- 1. m.youtube.com [m.youtube.com]
- 2. apexbt.com [apexbt.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Aryl hydrocarbon receptor antagonism and its role in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. What are AHR antagonists and how do they work? [synapse.patsnap.com]
- 8. Recent advances in the development of AHR antagonists in immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholars.uky.edu [scholars.uky.edu]
- 10. medchemexpress.com [medchemexpress.com]
- 11. GNF351 | Aryl Hydrocarbon Receptor | TargetMol [targetmol.com]
- 12. selleckchem.com [selleckchem.com]
- 13. AH receptor antagonist inhibits constitutive CYP1A1 and CYP1B1 expression in rat BP8 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aryl hydrocarbon receptor-dependent upregulation of Cyp1b1 by TCDD and diesel exhaust particles in rat brain microvessels - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Cell-Based Assays of AHR Antagonist 4
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor involved in the regulation of diverse biological and toxicological processes, including xenobiotic metabolism, immune responses, and cell differentiation.[1][2] Its role in various pathologies has made it a significant target for therapeutic intervention. AHR antagonists, which inhibit the receptor's activity, are being investigated for their potential in treating a range of diseases. This document provides a detailed protocol for the in vitro cell-based evaluation of "AHR Antagonist 4," a novel compound under investigation. The primary method described is a reporter gene assay, a robust and sensitive method for quantifying AHR activation and its inhibition.[3][4][5]
AHR Signaling Pathway
The canonical AHR signaling pathway begins with the binding of a ligand to the AHR, which resides in the cytoplasm in a complex with chaperone proteins such as Heat shock protein 90 (Hsp90).[6] Ligand binding induces a conformational change, leading to the dissociation of the chaperone proteins and the translocation of the AHR into the nucleus. In the nucleus, the AHR forms a heterodimer with the AHR Nuclear Translocator (ARNT).[6][7] This AHR:ARNT complex then binds to specific DNA sequences known as Xenobiotic Responsive Elements (XREs) in the promoter regions of target genes, such as Cytochrome P450 1A1 (CYP1A1), initiating their transcription.[6][7] AHR antagonists function by preventing one or more of these steps, thereby inhibiting the expression of AHR target genes.
Figure 1: AHR Signaling Pathway and Point of Antagonist Intervention.
Experimental Protocols
1. AHR Antagonist Activity Assessment using a Luciferase Reporter Gene Assay
This protocol describes the use of a commercially available human hepatoma cell line (e.g., HepG2) stably transfected with a luciferase reporter gene under the control of an AHR-responsive promoter.
Materials:
-
Human AHR reporter cell line (e.g., HepG2-XRE-Luc)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic)
-
This compound (stock solution in DMSO)
-
Known AHR antagonist (e.g., CH223191, as a positive control)
-
AHR agonist (e.g., 2,3,7,8-Tetrachlorodibenzodioxin (TCDD) or β-Naphthoflavone (β-NF))
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture the AHR reporter cells to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh medium to a final concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound and the control antagonist in cell culture medium.
-
Prepare a solution of the AHR agonist at a concentration that induces ~80% of the maximal response (EC80).[8] This concentration should be predetermined from an agonist dose-response curve.
-
Remove the culture medium from the cells.
-
Add 50 µL of the antagonist dilutions to the respective wells.
-
Immediately add 50 µL of the agonist solution to all wells except the vehicle control wells.
-
Include the following controls:
-
Vehicle control (medium with DMSO)
-
Agonist control (medium with agonist and DMSO)
-
Positive control antagonist at various concentrations.
-
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Remove the culture medium from the wells.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the luminescence using a luminometer.
-
Data Analysis:
-
Subtract the background luminescence (vehicle control) from all other readings.
-
Normalize the data by expressing the luminescence in each well as a percentage of the agonist control (100% activation).
-
Plot the percentage of activation against the log of the antagonist concentration.
-
Determine the IC50 value (the concentration of the antagonist that causes a 50% reduction in the agonist-induced response) using non-linear regression analysis.
Experimental Workflow
Figure 2: Experimental Workflow for AHR Antagonist Reporter Assay.
Data Presentation
The following table presents example data for the inhibition of TCDD-induced AHR activity by this compound and a known AHR antagonist, CH223191.
| Compound | IC50 (nM) [TCDD at 1 nM] |
| This compound | 15.2 ± 2.1 |
| CH223191 | 98.0 ± 10.5[3] |
Table 1: Example IC50 values for AHR antagonists in a luciferase reporter assay. Data are presented as mean ± standard deviation from three independent experiments.
Conclusion
The provided protocol offers a robust framework for the in vitro characterization of this compound. The luciferase reporter gene assay is a sensitive and high-throughput method for determining the potency of AHR antagonists.[3] The example data indicates that this compound is a potent inhibitor of AHR signaling. Further studies may be required to elucidate its mechanism of action and to assess its effects on the expression of endogenous AHR target genes, such as through qPCR analysis of CYP1A1 mRNA levels.[3] It is also important to perform cytotoxicity assays to ensure that the observed inhibition is not due to a general toxic effect of the compound on the cells.[9]
References
- 1. Ah receptor-based chemical screening bioassays: application and limitations for the detection of Ah receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators | Springer Nature Experiments [experiments.springernature.com]
- 3. Recent advances in the development of AHR antagonists in immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. indigobiosciences.com [indigobiosciences.com]
Application Notes and Protocols for AHR Antagonist 4 Administration in Mouse Tumor Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of Aryl Hydrocarbon Receptor (AHR) antagonists, with a focus on AHR antagonist 4, in mouse tumor models. The information is intended to guide researchers in designing and executing experiments to evaluate the anti-tumor efficacy and mechanism of action of this class of compounds.
Introduction
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a crucial role in regulating immune responses and cellular processes involved in cancer development and progression.[1][2][3] Dysregulation of the AHR signaling pathway has been implicated in various cancers, making it an attractive target for therapeutic intervention.[1][2][3] AHR antagonists are compounds that inhibit AHR activity, thereby offering a promising strategy for cancer treatment.[1][4] These antagonists can function by competing with AHR ligands for binding to the receptor, preventing its nuclear translocation, or inhibiting its interaction with DNA.[1] Preclinical studies have demonstrated that AHR antagonists can suppress tumor growth, enhance anti-tumor immunity, and overcome resistance to immunotherapy in various cancer models.[5][6]
"this compound" is a potent AHR antagonist with an IC50 of 82.2 nM, identified as a 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamide compound with demonstrated anti-cancer effects.[4] This document provides detailed protocols for its administration in mouse tumor models, based on established methodologies for similar AHR antagonists.
Signaling Pathways and Experimental Workflow
To visualize the underlying biological processes and experimental procedures, the following diagrams are provided.
Quantitative Data Summary
The following tables summarize quantitative data from representative studies investigating the effects of AHR antagonists in mouse tumor models.
Table 1: Effect of AHR Antagonists on Tumor Growth
| AHR Antagonist | Mouse Model | Tumor Cell Line | Dose and Route | Tumor Growth Inhibition (%) | Reference |
| CH223191 | C57BL/6 | MC38 (colon carcinoma) | 10 mg/kg, daily, p.o. | Significant increase in tumor burden | [2] |
| FICZ (agonist) | C57BL/6 | RMA-S (lymphoma) | Not specified | Significant inhibition | [7] |
| CB7993113 | Not specified | Oral Squamous Cell Carcinoma | Daily, p.o. | Significant reduction in tumor load | [8] |
| BAY 2416964 | C57BL/6 | B16F10 (melanoma) | Oral | Antitumor efficacy observed | [6] |
Table 2: Immunomodulatory Effects of AHR Antagonists in the Tumor Microenvironment (TME)
| AHR Antagonist | Mouse Model | Tumor Cell Line | Key Immunological Changes in TME | Reference |
| CH223191 | C57BL/6 | MC38 | Reduced CD8a+ T cells, Increased F4/80+ TAMs, Increased CD206+ M2 macrophages | [2] |
| 3′,4′-dimethoxyflavone | Not specified | B16F10 (melanoma) | Impaired tumor growth, improved survival | [5] |
| AhR Knockout | Orthotopic | Oral SCC | Smaller tumors, increased activated T cells | [5] |
| BAY 2416964 | C57BL/6 | B16F10 (melanoma) | Proinflammatory tumor microenvironment | [6] |
Experimental Protocols
Protocol 1: General In Vivo Efficacy Study of this compound
This protocol provides a general framework for assessing the anti-tumor efficacy of this compound in a syngeneic mouse tumor model.
Materials:
-
This compound (e.g., from MedchemExpress, Cat. No.: HY-135830)
-
Vehicle (e.g., Corn oil, 0.5% methylcellulose)
-
Tumor cells (e.g., MC38 colon carcinoma, B16F10 melanoma)
-
6-8 week old female C57BL/6 mice
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Syringes and needles for injection and oral gavage
-
Calipers
-
Animal scale
Procedure:
-
Cell Culture: Culture tumor cells in appropriate medium to 80-90% confluency.
-
Tumor Cell Implantation:
-
Harvest and wash cells with sterile PBS.
-
Resuspend cells in PBS or a mixture with Matrigel at a concentration of 1 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When tumors reach the desired size, randomize mice into treatment and control groups (n=8-10 mice per group).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the final concentration in the chosen vehicle. A formulation for in vivo use of a similar compound, GNF351, involved 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[9]
-
Administer this compound (e.g., 10-50 mg/kg) or vehicle to the respective groups via oral gavage daily. The exact dose and schedule should be optimized in preliminary studies.
-
-
Monitoring:
-
Measure tumor volume and body weight every 2-3 days.
-
Monitor the general health of the animals daily.
-
-
Endpoint:
-
Euthanize mice when tumors reach the predetermined endpoint (e.g., 2000 mm³) or at the end of the study period.
-
Excise tumors and record their final weight and volume.
-
Collect tumors, spleens, and other relevant tissues for further analysis.
-
Protocol 2: Analysis of Immune Cell Infiltration in the Tumor Microenvironment
This protocol describes the processing of tumors and spleens for flow cytometric analysis of immune cell populations.
Materials:
-
Tumors and spleens from treated and control mice
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Collagenase D
-
DNase I
-
ACK lysis buffer
-
70 µm cell strainers
-
Flow cytometry antibodies (e.g., anti-CD45, -CD3, -CD4, -CD8, -FoxP3, -F4/80, -CD11b, -Gr-1)
-
Flow cytometer
Procedure:
-
Tumor Digestion:
-
Mince the excised tumors into small pieces in a petri dish containing RPMI medium.
-
Transfer the minced tissue to a digestion buffer containing RPMI, FBS, Collagenase D, and DNase I.
-
Incubate at 37°C for 30-60 minutes with gentle agitation.
-
Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Wash the cells with RPMI medium.
-
-
Spleen Processing:
-
Mechanically dissociate the spleen in RPMI medium using the plunger of a syringe.
-
Pass the cell suspension through a 70 µm cell strainer.
-
Lyse red blood cells using ACK lysis buffer.
-
Wash the splenocytes with RPMI medium.
-
-
Flow Cytometry Staining:
-
Count the cells and resuspend them in FACS buffer (PBS with 2% FBS).
-
Incubate the cells with a cocktail of fluorescently labeled antibodies against the immune cell markers of interest for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
For intracellular staining (e.g., FoxP3), use a fixation/permeabilization kit according to the manufacturer's instructions.
-
-
Data Acquisition and Analysis:
-
Acquire the stained samples on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo) to quantify the different immune cell populations.
-
Conclusion
The administration of this compound in mouse tumor models is a valuable approach to investigate its therapeutic potential. The provided protocols and data summaries offer a starting point for researchers to design and conduct robust in vivo studies. Careful optimization of the antagonist's formulation, dose, and administration schedule is crucial for obtaining reliable and reproducible results. Further investigations into the specific molecular mechanisms by which this compound modulates the tumor microenvironment will be essential for its clinical translation.
References
- 1. In vivo effects of the pure aryl hydrocarbon receptor antagonist GNF-351 after oral administration are limited to the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aryl hydrocarbon receptor acts as a tumor suppressor in a syngeneic MC38 colon carcinoma tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Silico Identification of an Aryl Hydrocarbon Receptor Antagonist with Biological Activity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Targeting the aryl hydrocarbon receptor (AhR) with BAY 2416964: a selective small molecule inhibitor for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of natural killer cell antitumor activity by the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Determining the Optimal Concentration of an AHR Antagonist for In Vitro Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a crucial role in regulating cellular responses to a variety of environmental and endogenous compounds.[1][2][][4] Dysregulation of the AHR signaling pathway has been implicated in numerous diseases, including cancer and inflammatory disorders, making AHR antagonists promising therapeutic agents.[2][][5] Determining the optimal in vitro concentration of a novel AHR antagonist, herein referred to as "AHR antagonist 4," is a critical step in preclinical drug development. This document provides detailed protocols and application notes to guide researchers in this process.
The primary mechanism of AHR antagonists is to prevent the activation of the AHR pathway by competing with AHR agonists for binding to the receptor.[][5] Upon agonist binding, the AHR translocates from the cytoplasm to the nucleus, where it forms a heterodimer with the AHR Nuclear Translocator (ARNT).[1][][5] This complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs), leading to the transcription of target genes, most notably Cytochrome P450 1A1 (CYP1A1).[6][7]
AHR Signaling Pathway
The following diagram illustrates the canonical AHR signaling pathway and the point of intervention for an AHR antagonist.
References
- 1. mdpi.com [mdpi.com]
- 2. What are AHR antagonists and how do they work? [synapse.patsnap.com]
- 4. apexbt.com [apexbt.com]
- 5. Recent advances in the development of AHR antagonists in immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ah receptor antagonism inhibits constitutive and cytokine inducible IL6 production in head and neck tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural agonists for aryl hydrocarbon receptor in culture medium are essential for optimal differentiation of Th17 T cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AHR Antagonist Treatment in Primary Immune Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a crucial role in modulating immune responses.[1][2][3] Expressed in various immune cells, including T cells, dendritic cells, and macrophages, the AHR can be activated by a wide range of endogenous and exogenous ligands.[1][2][3] Upon activation, AHR translocates to the nucleus and forms a heterodimer with the AHR Nuclear Translocator (ARNT), leading to the transcription of target genes that can influence immune cell differentiation, proliferation, and cytokine production.[2] Dysregulation of the AHR signaling pathway has been implicated in autoimmune diseases and cancer, making it a promising therapeutic target.[1][3]
AHR antagonists are small molecules that inhibit the activation of the AHR signaling pathway. These compounds are being investigated for their potential to restore or enhance immune function, particularly in the context of cancer immunotherapy.[4][5] By blocking the immunosuppressive effects of AHR activation, these antagonists can promote anti-tumor immunity.[4] This document provides a detailed protocol for the treatment of primary immune cell cultures with a representative AHR antagonist.
Data Presentation
Table 1: Representative Effects of AHR Antagonist Treatment on Primary Immune Cells
| Parameter | Cell Type | Treatment Condition | Result |
| Cytokine Production (IL-10) | CD4+ T cells | AHR Antagonist (e.g., 10 µM) + AHR Agonist (e.g., 100 nM FICZ) | Significant decrease in IL-10 secretion compared to agonist-only treatment. |
| Proliferation (CFSE Assay) | CD8+ T cells | AHR Antagonist (e.g., 10 µM) + Anti-CD3/CD28 stimulation | Increased proliferation compared to vehicle control. |
| Gene Expression (Foxp3) | Regulatory T cells (Tregs) | AHR Antagonist (e.g., 10 µM) | Downregulation of Foxp3 expression. |
| Cytotoxicity (% Lysis) | NK cells | AHR Antagonist (e.g., 10 µM) + Target tumor cells | Enhanced cytotoxic activity against target cells. |
Note: The data presented in this table are representative and may vary depending on the specific AHR antagonist, cell type, and experimental conditions.
Experimental Protocols
Isolation of Primary Immune Cells from Whole Blood
This protocol describes the isolation of peripheral blood mononuclear cells (PBMCs) using density gradient centrifugation.[6][7]
Materials:
-
Whole blood collected in heparinized tubes
-
Phosphate-Buffered Saline (PBS), sterile
-
Ficoll-Paque™ PLUS or other density gradient medium
-
50 mL conical tubes
-
Sterile serological pipettes
-
Centrifuge
-
Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin, and 2 mM L-glutamine)
-
Trypan blue solution
-
Hemocytometer or automated cell counter
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque™ in a new 50 mL conical tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, four distinct layers will be visible: plasma, a buffy coat containing PBMCs, the density gradient medium, and red blood cells at the bottom.
-
Carefully aspirate the upper plasma layer without disturbing the buffy coat.
-
Collect the buffy coat layer containing the PBMCs and transfer it to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding PBS to a final volume of 45-50 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI-1640 medium.
-
Perform a cell count using trypan blue and a hemocytometer or an automated cell counter to determine cell number and viability.
-
The isolated PBMCs can be used directly or further purified to isolate specific immune cell subsets (e.g., CD4+ T cells, CD8+ T cells, NK cells) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
AHR Antagonist Treatment Protocol
This protocol provides a general guideline for treating primary immune cells with an AHR antagonist. The optimal concentration and incubation time should be determined empirically for each specific antagonist and cell type.
Materials:
-
Isolated primary immune cells (e.g., PBMCs, purified T cells)
-
AHR antagonist (e.g., "AHR antagonist 4", BAY 2416964, or Resveratrol)
-
Dimethyl sulfoxide (DMSO), sterile, for dissolving the antagonist
-
Complete RPMI-1640 medium
-
Multi-well culture plates (e.g., 96-well, 24-well)
-
Incubator (37°C, 5% CO2)
-
Optional: AHR agonist (e.g., FICZ, TCDD) for competition assays
-
Optional: Cell stimulation reagents (e.g., anti-CD3/CD28 antibodies, LPS)
Procedure:
-
Prepare AHR Antagonist Stock Solution: Dissolve the AHR antagonist in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Resuspend the isolated primary immune cells in complete RPMI-1640 medium at the desired density (e.g., 1 x 10^6 cells/mL). Seed the cells into the appropriate multi-well culture plate.
-
Prepare Treatment Solutions: On the day of the experiment, thaw an aliquot of the AHR antagonist stock solution and prepare serial dilutions in complete RPMI-1640 medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed a level toxic to the cells (typically <0.1%). A vehicle control (medium with the same final concentration of DMSO) must be included.
-
Cell Treatment: Add the prepared AHR antagonist solutions to the appropriate wells of the cell culture plate.
-
Optional Co-treatment/Stimulation:
-
Incubation: Incubate the culture plate at 37°C in a humidified atmosphere with 5% CO2 for the desired period (e.g., 24, 48, or 72 hours). The incubation time will depend on the specific assay being performed.
-
Downstream Analysis: Following incubation, cells and/or supernatants can be harvested for various downstream analyses, including:
-
Cytokine analysis: ELISA, Luminex, or intracellular cytokine staining followed by flow cytometry.
-
Proliferation assays: CFSE dilution, BrdU incorporation, or MTT assay.
-
Gene expression analysis: RT-qPCR or RNA sequencing.
-
Cell surface marker analysis: Flow cytometry.
-
Cytotoxicity assays.
-
Mandatory Visualizations
Caption: AHR signaling pathway and antagonist inhibition.
Caption: Experimental workflow for AHR antagonist treatment.
References
- 1. Recent advances in the development of AHR antagonists in immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The AHR Signaling Attenuates Autoimmune Responses During the Development of Type 1 Diabetes [frontiersin.org]
- 3. The Aryl Hydrocarbon Receptor: Connecting Immunity to the Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the aryl hydrocarbon receptor (AhR) with BAY 2416964: a selective small molecule inhibitor for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical trial of new AhR inhibitor shows cancer might be even more wily than we thought | MD Anderson Cancer Center [mdanderson.org]
- 6. reprocell.com [reprocell.com]
- 7. stemcell.com [stemcell.com]
- 8. Lipopolysaccharide - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
Application of AHR Antagonist CH-223191 in 3D Organoid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a crucial role in regulating intestinal homeostasis, including the proliferation and differentiation of intestinal stem cells.[1][2] Dysregulation of the AHR signaling pathway has been implicated in inflammatory bowel disease and colorectal cancer.[1] Three-dimensional (3D) organoid culture systems, which closely mimic the in vivo architecture and physiology of the intestinal epithelium, have emerged as powerful tools for studying AHR function and for testing the effects of AHR-modulating compounds.[3]
This document provides detailed application notes and protocols for the use of the selective AHR antagonist, CH-223191, in human 3D colon organoid culture systems. CH-223191 is a potent and specific AHR antagonist that has been shown to inhibit AHR-dependent transcription.[4] By blocking the AHR signaling pathway, CH-223191 can be used to investigate the role of AHR in organoid development, including its effects on stem cell maintenance, cell lineage specification, and overall organoid morphology.
Data Presentation
The application of the AHR antagonist CH-223191 to 3D colon organoid cultures has been shown to significantly impact their growth and differentiation characteristics. The following tables summarize key quantitative data from studies investigating the effects of CH-223191 on both mouse and human colon organoids.
| Parameter | Control (DMSO) | CH-223191 (10 µM) | Fold Change | Reference |
| Mouse Colon Organoids | ||||
| GFP+ Stem Cell Percentage | ~4.5% | ~6.5% | ~1.44 | [5] |
| Organoid Forming Efficiency | Normalized to 1 | ~1.5 | 1.5 | [6] |
| Human Colon Organoids | ||||
| Organoid Forming Efficiency | Normalized to 1 | Enhanced | - | [6] |
| Lgr5 mRNA Expression | Normalized to 1 | Increased | - | [6] |
| OLFM4 mRNA Expression | Normalized to 1 | Increased | - | [6] |
| FABP2 mRNA Expression | Normalized to 1 | Decreased | - | [6] |
| MUC2 mRNA Expression | Normalized to 1 | Slightly Inhibited | - | [6] |
Table 1: Effect of CH-223191 on Mouse and Human Colon Organoid Stemness and Differentiation Markers. Data are presented as approximate values or trends extracted from the referenced literature.
| Parameter | Control (DMSO) | CH-223191 (10 µM) | p-value | Reference |
| Human Colon Cancer Cells (HCT116) | ||||
| Relative Cell Number (48h) | 100% | ~80% | < 0.05 | [7] |
| Human Colon Cancer Cells (HT-29) | ||||
| Relative Cell Number (48h) | 100% | ~85% | < 0.05 | [7] |
Table 2: Effect of CH-223191 on the Proliferation of Human Colon Cancer Cell Lines.
Experimental Protocols
Protocol 1: Establishment and Maintenance of Human Colon Organoids
This protocol is adapted from established methods for human intestinal organoid culture.[8][9]
Materials:
-
Human colonic crypts (isolated from patient biopsies or commercially available)
-
Basement membrane matrix (e.g., Matrigel® or Cultrex® BME)
-
Human Intestinal Organoid Growth Medium (see Table 3 for composition)
-
Gentle Cell Dissociation Reagent
-
DMEM/F-12 with 15 mM HEPES
-
Fetal Bovine Serum (FBS)
-
Y-27632 ROCK inhibitor
-
24-well tissue culture plates
Procedure:
-
Thawing and Seeding:
-
Thaw cryopreserved human colonic crypts rapidly in a 37°C water bath.
-
Transfer the crypts to a 15 mL conical tube containing 10 mL of DMEM/F-12 with 1% FBS.
-
Centrifuge at 300 x g for 5 minutes.
-
Resuspend the crypt pellet in an appropriate volume of basement membrane matrix on ice.
-
Plate 50 µL domes of the crypt-matrix suspension into the center of pre-warmed 24-well plate wells.
-
Incubate at 37°C for 10-15 minutes to solidify the domes.
-
Gently add 500 µL of pre-warmed Human Intestinal Organoid Growth Medium supplemented with 10 µM Y-27632 to each well.
-
-
Maintenance:
-
Culture the organoids at 37°C and 5% CO2.
-
Replace the medium every 2-3 days with fresh Human Intestinal Organoid Growth Medium.
-
Organoids are typically ready for passaging or experimentation within 7-10 days.
-
-
Passaging:
-
Aspirate the medium and add 1 mL of Gentle Cell Dissociation Reagent to each well.
-
Incubate for 5-10 minutes at room temperature to depolymerize the matrix.
-
Mechanically disrupt the organoids by pipetting up and down.
-
Transfer the organoid fragments to a 15 mL conical tube and wash with DMEM/F-12.
-
Centrifuge at 300 x g for 5 minutes.
-
Resuspend the organoid fragments in fresh basement membrane matrix and re-plate as described in the "Thawing and Seeding" section.
-
| Component | Final Concentration |
| Advanced DMEM/F12 | - |
| 1x B-27 Supplement | - |
| 1x N-2 Supplement | - |
| 10 mM HEPES | - |
| 2 mM GlutaMAX | - |
| 50 ng/mL Human EGF | - |
| 100 ng/mL Human Noggin | - |
| 500 ng/mL Human R-spondin1 | - |
| 100 ng/mL Wnt-3a | - |
| 10 µM Y-27632 (for initial seeding and passaging) | - |
| 10 µM SB202190 (p38 inhibitor) | - |
| 0.5 µM A83-01 (TGF-β inhibitor) | - |
Table 3: Composition of Human Intestinal Organoid Growth Medium.
Protocol 2: Application of AHR Antagonist CH-223191
Materials:
-
CH-223191 (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Established human colon organoid cultures (from Protocol 1)
-
Human Intestinal Organoid Growth Medium
Procedure:
-
Preparation of CH-223191 Stock Solution:
-
Prepare a 10 mM stock solution of CH-223191 in DMSO.
-
Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Treatment of Organoids:
-
On the day of treatment, thaw an aliquot of the 10 mM CH-223191 stock solution.
-
Prepare the treatment medium by diluting the CH-223191 stock solution to the desired final concentration (e.g., 10 µM) in pre-warmed Human Intestinal Organoid Growth Medium.
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the treatment medium (e.g., 0.1%).
-
Aspirate the existing medium from the organoid cultures.
-
Add 500 µL of the treatment or vehicle control medium to the respective wells.
-
Incubate the organoids for the desired duration (e.g., 3 days), replacing the medium with freshly prepared treatment or vehicle control medium every 24-48 hours.[6]
-
-
Analysis:
-
Following the treatment period, organoids can be harvested for various downstream analyses, including:
-
Morphological analysis: Assess organoid size, budding frequency, and cyst formation using brightfield microscopy.
-
Quantitative PCR (qPCR): Analyze the expression of stem cell markers (e.g., LGR5, OLFM4) and differentiation markers (e.g., FABP2, MUC2).[6]
-
Immunofluorescence staining: Visualize the localization of specific proteins within the organoids.
-
Cell proliferation assays: Measure cell proliferation using assays such as EdU incorporation.
-
-
Visualizations
Caption: AHR signaling pathway and the inhibitory action of CH-223191.
Caption: Workflow for AHR antagonist treatment and analysis in organoids.
Conclusion
The AHR antagonist CH-223191 is a valuable tool for studying the role of the Aryl Hydrocarbon Receptor in 3D colon organoid culture systems. By inhibiting AHR signaling, researchers can investigate its impact on intestinal stem cell maintenance, differentiation, and overall organoid development. The protocols and data presented here provide a framework for designing and executing experiments to further elucidate the function of AHR in intestinal health and disease.
References
- 1. The Environmental Sensor AHR Protects from Inflammatory Damage by Maintaining Intestinal Stem Cell Homeostasis and Barrier Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-intrinsic Aryl Hydrocarbon Receptor signalling is required for the resolution of injury-induced colonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intestinal organoid modeling: bridging the gap from experimental model to clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Novel CH223191-Based Antagonists of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Loss of aryl hydrocarbon receptor potentiates FoxM1 signaling to enhance self‐renewal of colonic stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. researchgate.net [researchgate.net]
- 8. Generation of human colon organoids from healthy and inflammatory bowel disease mucosa [protocols.io]
- 9. youtube.com [youtube.com]
Flow Cytometry Analysis of Immune Cells Treated with AHR Antagonist 4
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a crucial role in regulating immune responses.[1][2] It is expressed in various immune cells, including T cells, B cells, dendritic cells (DCs), and macrophages.[1][3] Upon binding to a ligand, the AHR translocates to the nucleus, forms a heterodimer with the AHR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as xenobiotic responsive elements (XREs), leading to the transcription of target genes.[1][2][] Dysregulation of the AHR signaling pathway has been implicated in various pathological conditions, including cancer and inflammatory diseases.[5]
AHR antagonists are compounds that inhibit the activity of the AHR, offering a promising therapeutic strategy for various diseases.[][5] These antagonists can act by competing with agonists for the ligand-binding site, preventing AHR nuclear translocation, or blocking its interaction with DNA.[5] AHR antagonist 4 is a potent AHR antagonist with potential anti-cancer effects.[6][7] This application note provides a detailed protocol for the analysis of immune cells treated with this compound using flow cytometry, a powerful technique for single-cell analysis of complex populations.
AHR Signaling Pathway
The AHR signaling pathway is a key regulator of immune cell function. In its inactive state, AHR resides in the cytoplasm in a complex with chaperone proteins. Upon ligand binding, the AHR complex undergoes a conformational change, leading to its translocation into the nucleus and subsequent activation of gene transcription.
Caption: AHR Signaling Pathway.
Experimental Protocols
This section provides detailed protocols for the treatment of immune cells with this compound and subsequent analysis by flow cytometry.
Isolation and Culture of Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To isolate a mixed population of immune cells from whole blood.
Materials:
-
Whole blood
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
Protocol:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer, leaving the mononuclear cell layer at the interface.
-
Collect the mononuclear cell layer and transfer to a new tube.
-
Wash the cells with PBS by centrifuging at 300 x g for 10 minutes. Repeat the wash step.
-
Resuspend the cell pellet in complete RPMI-1640 medium.
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion.
Treatment of PBMCs with this compound
Objective: To assess the effect of this compound on immune cell populations.
Materials:
-
Isolated PBMCs
-
This compound (stock solution in DMSO)
-
AHR agonist (e.g., FICZ or Kynurenine) (stock solution in DMSO)
-
Complete RPMI-1640 medium
-
96-well cell culture plate
Protocol:
-
Seed PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Prepare working solutions of this compound and AHR agonist in complete RPMI-1640 medium. Ensure the final DMSO concentration is below 0.1%.
-
Treat the cells with different concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM).
-
Include appropriate controls:
-
Untreated cells (medium only)
-
Vehicle control (DMSO)
-
AHR agonist alone
-
AHR agonist + this compound
-
-
Incubate the cells at 37°C in a 5% CO2 incubator for the desired time period (e.g., 24, 48, or 72 hours).
Flow Cytometry Staining
Objective: To label specific immune cell subsets and markers of interest for flow cytometric analysis.
Materials:
-
Treated PBMCs
-
FACS buffer (PBS + 2% FBS)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD19, CD14, CD11c, CD80, CD86, PD-1).
-
Fixation/Permeabilization solution (for intracellular staining)
-
Fluorochrome-conjugated antibodies against intracellular markers (e.g., FoxP3, IL-10, IFN-γ).
-
Flow cytometry tubes
Protocol:
-
Harvest the cells from the 96-well plate and transfer to flow cytometry tubes.
-
Wash the cells with FACS buffer by centrifuging at 300 x g for 5 minutes.
-
Surface Staining: Resuspend the cell pellet in FACS buffer containing the antibody cocktail for surface markers.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Intracellular Staining (Optional): If analyzing intracellular markers, proceed with a fixation and permeabilization step according to the manufacturer's protocol.
-
Resuspend the cells in permeabilization buffer containing the antibody cocktail for intracellular markers.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the final cell pellet in FACS buffer for acquisition.
Flow Cytometry Acquisition and Analysis
Objective: To acquire and analyze data on a flow cytometer.
Protocol:
-
Acquire data on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorochromes.
-
Set up appropriate compensation controls using single-stained samples.
-
Collect a sufficient number of events for each sample (e.g., 50,000 - 100,000 events in the lymphocyte gate).
-
Analyze the data using flow cytometry analysis software (e.g., FlowJo, FCS Express).
-
Gate on the cell populations of interest based on their forward and side scatter properties and expression of specific markers.
Experimental Workflow
The following diagram illustrates the overall experimental workflow for analyzing the effects of this compound on immune cells.
Caption: Experimental Workflow.
Data Presentation
The quantitative data obtained from flow cytometry analysis can be summarized in tables for easy comparison. Below are example tables illustrating potential outcomes of treating human PBMCs with this compound.
Table 1: Effect of this compound on T Cell Subsets
| Treatment | % CD4+ T Cells | % CD8+ T Cells | % CD4+FoxP3+ (Tregs) |
| Untreated | 45.2 ± 3.1 | 25.8 ± 2.5 | 5.1 ± 0.8 |
| Vehicle (DMSO) | 44.9 ± 2.9 | 26.1 ± 2.2 | 5.3 ± 0.9 |
| AHR Agonist (100 nM) | 42.1 ± 3.5 | 24.5 ± 2.8 | 8.2 ± 1.1 |
| This compound (100 nM) | 46.5 ± 3.3 | 27.0 ± 2.6 | 3.9 ± 0.6 |
| Agonist + Antagonist 4 | 45.8 ± 3.0 | 26.5 ± 2.4 | 5.5 ± 0.7# |
*Data are presented as mean ± SD. *p < 0.05 compared to Vehicle. #p < 0.05 compared to AHR Agonist alone.
Table 2: Effect of this compound on B Cell and Monocyte Activation Markers
| Treatment | % CD19+ B Cells | CD86 MFI on B Cells | % CD14+ Monocytes | CD80 MFI on Monocytes |
| Untreated | 10.5 ± 1.5 | 1500 ± 210 | 15.2 ± 2.1 | 2500 ± 350 |
| Vehicle (DMSO) | 10.3 ± 1.3 | 1550 ± 230 | 15.5 ± 1.9 | 2450 ± 320 |
| AHR Agonist (100 nM) | 8.9 ± 1.1 | 1200 ± 180 | 14.8 ± 2.0 | 2100 ± 290 |
| This compound (100 nM) | 11.2 ± 1.6 | 1800 ± 250 | 16.1 ± 2.3 | 2900 ± 380* |
| Agonist + Antagonist 4 | 10.8 ± 1.4# | 1600 ± 220# | 15.8 ± 2.1# | 2600 ± 340# |
*Data are presented as mean ± SD. MFI = Mean Fluorescence Intensity. *p < 0.05 compared to Vehicle. #p < 0.05 compared to AHR Agonist alone.
Expected Outcomes and Interpretation
Based on the existing literature on AHR signaling in immune cells, treatment with an AHR antagonist like this compound is expected to have the following effects:
-
T Cells: AHR activation has been shown to promote the differentiation of regulatory T cells (Tregs) and Th17 cells.[8][9] Therefore, an AHR antagonist is expected to decrease the frequency of Tregs (CD4+FoxP3+) and potentially alter the Th1/Th2/Th17 balance.
-
B Cells: AHR activation can suppress B cell differentiation into immunoglobulin-secreting plasma cells.[10][11] An AHR antagonist may therefore enhance B cell activation and antibody production.
-
Dendritic Cells and Macrophages: AHR signaling can modulate the maturation and function of antigen-presenting cells.[12][13] An AHR antagonist could potentially enhance the expression of co-stimulatory molecules like CD80 and CD86, leading to a more potent T cell activation.
The logical relationship of the expected outcomes is depicted in the following diagram:
Caption: Expected Outcomes.
This application note provides a comprehensive framework for the analysis of immune cells treated with this compound using flow cytometry. The detailed protocols and expected outcomes will guide researchers in designing and interpreting their experiments. The use of multi-color flow cytometry will allow for a detailed characterization of the immunomodulatory effects of this compound, providing valuable insights for its potential therapeutic applications.
References
- 1. Regulation of the immune response by the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Aryl Hydrocarbon Receptor: Connecting Immunity to the Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Aryl hydrocarbon receptor: The master regulator of immune responses in allergic diseases [frontiersin.org]
- 5. What are AHR antagonists and how do they work? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. academic.oup.com [academic.oup.com]
- 9. The Role of AhR in Autoimmune Regulation and Its Potential as a Therapeutic Target against CD4 T Cell Mediated Inflammatory Disorder [mdpi.com]
- 10. Effects of AhR ligands on the production of immunoglobulins in purified mouse B cells [jstage.jst.go.jp]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying AHR-Regulated Gene Expression Using qPCR and AHR Antagonist 4
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor pivotal in regulating cellular responses to a variety of endogenous and exogenous compounds. Its role in xenobiotic metabolism, immune modulation, and carcinogenesis makes it a significant target for therapeutic intervention. AHR antagonists, which inhibit AHR signaling, are valuable tools for investigating its function and for developing novel cancer therapies. This document provides detailed protocols for utilizing AHR antagonist 4, a potent and specific inhibitor of AHR, in conjunction with quantitative PCR (qPCR) to study the expression of AHR-regulated genes.
This compound is a 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamide compound with a reported IC50 of 82.2 nM, demonstrating its high potency in blocking AHR activity.[1] This antagonist has shown anti-cancer effects, making it a relevant tool for oncological research.[1]
AHR Signaling Pathway
The canonical AHR signaling pathway begins with the binding of a ligand to the cytosolic AHR complex, which includes heat shock protein 90 (HSP90), AHR-interacting protein (AIP), and p23. Ligand binding induces a conformational change, leading to the translocation of the AHR into the nucleus. In the nucleus, AHR dissociates from its chaperone proteins and forms a heterodimer with the AHR nuclear translocator (ARNT). This AHR/ARNT complex then binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes, initiating their transcription.[2] Key AHR-regulated genes include those involved in xenobiotic metabolism such as Cytochrome P450 family members CYP1A1 and CYP1B1, as well as regulatory proteins like the AHR Repressor (AHRR) and TCDD-inducible poly(ADP-ribose) polymerase (TIPARP).[3]
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol outlines the steps for treating a cancer cell line (e.g., HepG2, MCF-7) with an AHR agonist (to induce gene expression) and this compound (to assess its inhibitory effect).
Materials:
-
Cancer cell line of interest (e.g., HepG2 human hepatoma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
AHR agonist (e.g., 2,3,7,8-Tetrachlorodibenzodioxin (TCDD) or 6-Formylindolo[3,2-b]carbazole (FICZ))
-
This compound (CAS 2242465-58-1)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the AHR agonist in DMSO.
-
Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution.
-
-
Cell Treatment:
-
Allow cells to adhere and grow for 24 hours after seeding.
-
For antagonist treatment: Pre-treat the cells with the desired concentration of this compound (e.g., 100 nM, 1 µM, 10 µM) or vehicle control (DMSO) for 1-2 hours.
-
For agonist treatment: Following pre-treatment, add the AHR agonist (e.g., 10 nM TCDD or 100 nM FICZ) to the wells.
-
The final concentration of DMSO in the culture medium should be kept below 0.1% to avoid solvent-induced toxicity.
-
Experimental Groups:
-
Vehicle control (DMSO)
-
AHR agonist alone
-
This compound alone
-
This compound + AHR agonist
-
-
-
Incubation: Incubate the treated cells for the desired time period (e.g., 6, 12, or 24 hours) to allow for the transcriptional response.
-
Harvesting Cells:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells directly in the well using a suitable lysis buffer for RNA extraction (e.g., TRIzol or a buffer from an RNA isolation kit).
-
Protocol 2: RNA Isolation and cDNA Synthesis
This protocol describes the extraction of total RNA and its conversion to complementary DNA (cDNA).
Materials:
-
RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
Nuclease-free water
Procedure:
-
RNA Isolation: Isolate total RNA from the cell lysates according to the manufacturer's protocol of the chosen RNA isolation kit. Include an on-column DNase I digestion step to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
The reaction typically involves a reverse transcriptase, dNTPs, and a mix of oligo(dT) and random primers.
-
Protocol 3: Quantitative PCR (qPCR)
This protocol details the setup and execution of a SYBR Green-based qPCR assay to quantify the expression of AHR-regulated genes.
Materials:
-
Synthesized cDNA
-
SYBR Green qPCR Master Mix
-
Gene-specific forward and reverse primers (see Tables 1 and 2)
-
Nuclease-free water
-
qPCR plates and optical seals
-
Real-time PCR instrument
Procedure:
-
Primer Preparation: Reconstitute lyophilized primers in nuclease-free water to a stock concentration of 100 µM. Prepare working solutions of 10 µM.
-
qPCR Reaction Setup:
-
Prepare a qPCR master mix for each gene of interest. For each reaction, combine:
-
SYBR Green qPCR Master Mix (2X)
-
Forward Primer (10 µM)
-
Reverse Primer (10 µM)
-
Nuclease-free water
-
-
Aliquot the master mix into the wells of a qPCR plate.
-
Add diluted cDNA (e.g., 10-50 ng) to each well.
-
Include no-template controls (NTC) for each primer set to check for contamination.
-
Include a no-reverse-transcriptase (-RT) control to check for genomic DNA contamination.
-
-
qPCR Cycling Conditions:
-
Perform the qPCR using a real-time PCR instrument with the following typical cycling conditions:
-
Initial denaturation: 95°C for 2-10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Normalize the Ct values of the target genes to a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative gene expression using the ΔΔCt method.
-
Data Presentation
The following tables provide qPCR primer sequences for common human and mouse AHR-regulated genes.
Table 1: Human qPCR Primer Sequences for AHR-Regulated Genes
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| CYP1A1 | GTCGTCTAAGGTGTCTGCTGGA | CGCAAACAAAGCCAACTGAGGTG |
| CYP1B1 | CCAGATCCCGCTGCTCTACA | TGGACTGTCTGCACTAAGGCTG |
| AHRR | GCGCCTCAGTGTCAGTTACC | GCCTCTTCATCAGCTCCAAAT |
| TIPARP | CCTTCAACCAAGAACAAAGCATCT | GCTCATCCACTTCCTCATCG |
| ACTB | CACCATTGGCAATGAGCGGTTC | AGGTCTTTGCGGATGTCCACGT |
Table 2: Mouse qPCR Primer Sequences for AHR-Regulated Genes
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| Cyp1a1 | CGTTATGACCATGATGACCAAGA | TCCCCAAACTCATTGCTCAGAT |
| Cyp1b1 | CCAGATCCCGCTGCTCTACA | TGGACTGTCTGCACTAAGGCTG |
| Ahrr | CTGCCCAGGTACTCTGAACC | ACTGTCCACAAAGCCTGACC |
| Tiparp | CCTTCAACCAAGAACAAAGCATCT | Not specified in provided results |
| Actb | GGCTGTATTCCCCTCCATCG | CCAGTTGGTAACAATGCCATGT |
Experimental Workflow
The overall experimental workflow for assessing the effect of this compound on AHR-regulated gene expression is depicted below.
References
Application Notes and Protocols: Immunohistochemical Staining for AHR Pathway Markers with AHR Antagonist 4
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a critical role in regulating xenobiotic metabolism, immune responses, and cell proliferation. Upon ligand binding, the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to xenobiotic response elements (XREs) in the DNA, leading to the transcription of target genes such as Cytochrome P450 1A1 (CYP1A1). Dysregulation of the AHR signaling pathway has been implicated in various diseases, including cancer. Consequently, AHR antagonists are of significant interest in drug development.
"AHR antagonist 4" is a potent 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamide compound with an IC50 of 82.2 nM, showing promise in anti-cancer applications[1][2]. These application notes provide detailed protocols for the immunohistochemical (IHC) staining of key AHR pathway markers—AHR, ARNT, and CYP1A1—in formalin-fixed, paraffin-embedded (FFPE) tissues, and guidance on assessing the effects of this compound.
AHR Signaling Pathway
The AHR signaling pathway is initiated by the binding of a ligand to the AHR protein in the cytoplasm. This binding event triggers a conformational change, leading to the dissociation of chaperone proteins and the translocation of the AHR into the nucleus. In the nucleus, AHR forms a heterodimer with ARNT. This AHR-ARNT complex then binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes, such as CYP1A1, initiating their transcription. AHR antagonists function by competing with agonists for binding to the AHR, thereby preventing its activation and the subsequent downstream signaling events[3][4][5].
Caption: AHR Signaling Pathway and Antagonist Inhibition.
Experimental Workflow
The following diagram outlines the general workflow for treating subjects with an AHR agonist (inducer) and/or this compound, followed by tissue collection and immunohistochemical analysis.
Caption: Experimental workflow for IHC analysis.
Quantitative Data Summary
The following tables provide recommended starting concentrations and conditions for antibodies against AHR pathway markers. Optimal conditions should be determined by the end-user.
Table 1: Primary Antibody Recommendations
| Target Protein | Host Species | Recommended Dilution Range | Supplier (Example) | Catalog # (Example) |
| AHR | Rabbit | 1:100 - 1:500 | Cell Signaling Technology | 83200 |
| ARNT | Mouse | 1:200 - 1:1000 | Santa Cruz Biotechnology | sc-17811 |
| CYP1A1 | Rabbit | 1:100 - 1:400 | Abcam | ab234857 |
Table 2: Expected Staining Patterns and Effects of this compound
| Marker | Predominant Localization (Untreated) | Expected Change with AHR Agonist | Expected Change with this compound (in presence of agonist) |
| AHR | Cytoplasmic[6][7] | Increased nuclear translocation[7] | Inhibition of nuclear translocation, retention in cytoplasm |
| ARNT | Nuclear[7][8] | No significant change in localization | No significant change in localization |
| CYP1A1 | Low/basal cytoplasmic | Strong induction of cytoplasmic staining | Significant reduction or absence of induced staining |
Detailed Experimental Protocols
I. Tissue Preparation and Sectioning
-
Fixation: Immediately following dissection, fix tissues in 10% neutral buffered formalin for 24-48 hours at room temperature. The volume of fixative should be at least 10 times the volume of the tissue.
-
Processing and Embedding: Dehydrate the fixed tissues through a series of graded ethanol solutions, clear in xylene, and embed in paraffin wax according to standard histological procedures[9].
-
Sectioning: Cut 4-5 µm thick sections from the paraffin blocks using a microtome. Float the sections in a warm water bath and mount them on positively charged slides. Dry the slides overnight at 37°C or for 1 hour at 60°C.
II. Immunohistochemical Staining Protocol
This protocol is a general guideline and may require optimization for specific antibodies and tissues[9][10][11].
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Immerse slides in two changes of 100% ethanol for 3 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse gently in running deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
For AHR, ARNT, and CYP1A1, heat-induced epitope retrieval (HIER) is recommended.
-
Immerse slides in a staining jar containing 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat the buffer with the slides to 95-100°C in a water bath, steamer, or microwave and maintain for 20 minutes.
-
Allow the slides to cool in the buffer at room temperature for 20-30 minutes.
-
Rinse slides in wash buffer (e.g., TBS or PBS with 0.05% Tween-20) for 5 minutes.
-
-
Blocking Endogenous Peroxidase:
-
Incubate sections with 3% hydrogen peroxide in methanol for 15-30 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse slides twice with wash buffer for 5 minutes each.
-
-
Blocking Non-Specific Binding:
-
Incubate sections with a protein blocking solution (e.g., 5% normal goat serum or BSA in wash buffer) for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (anti-AHR, anti-ARNT, or anti-CYP1A1) to its optimal concentration in antibody diluent (e.g., wash buffer with 1% BSA).
-
Drain the blocking solution from the slides and apply the diluted primary antibody.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse slides three times with wash buffer for 5 minutes each.
-
Apply a biotinylated secondary antibody (e.g., goat anti-rabbit or goat anti-mouse) and incubate for 30-60 minutes at room temperature.
-
Rinse slides three times with wash buffer for 5 minutes each.
-
Apply a streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.
-
Rinse slides three times with wash buffer for 5 minutes each.
-
-
Chromogenic Detection:
-
Apply a DAB (3,3'-diaminobenzidine) substrate solution and incubate until the desired brown color intensity develops (typically 1-10 minutes). Monitor under a microscope.
-
Immerse slides in deionized water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 30-60 seconds to visualize nuclei.
-
"Blue" the hematoxylin by rinsing in running tap water.
-
Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).
-
Clear in two changes of xylene.
-
Mount a coverslip using a permanent mounting medium.
-
III. Treatment with this compound
For in vivo studies, this compound can be administered systemically (e.g., via oral gavage or intraperitoneal injection) prior to or concurrently with an AHR agonist. The optimal dose and timing will need to be determined empirically. For in vitro studies on cell lines, cells can be pre-incubated with this compound for a specified period (e.g., 1-2 hours) before the addition of an AHR agonist.
Logical Relationship of AHR Antagonism
The efficacy of an AHR antagonist is determined by its ability to prevent the agonist-induced downstream events. This can be visualized as a logical cascade.
Caption: Logic of AHR antagonist action.
Interpretation of Results
-
AHR Staining: In control or antagonist-treated tissues, AHR staining is expected to be predominantly cytoplasmic. Following treatment with an AHR agonist, a noticeable increase in nuclear AHR staining should be observed. Co-treatment with this compound is expected to prevent this nuclear translocation, resulting in a staining pattern similar to the control group.
-
ARNT Staining: ARNT is constitutively nuclear, and its localization is not expected to change significantly with either agonist or antagonist treatment[7].
-
CYP1A1 Staining: Basal CYP1A1 expression is typically low. Treatment with an AHR agonist should lead to a marked increase in cytoplasmic CYP1A1 staining in responsive cell types. The efficacy of this compound can be quantified by the degree to which it reduces or ablates this agonist-induced CYP1A1 expression.
By following these protocols and guidelines, researchers can effectively utilize immunohistochemistry to investigate the in situ effects of this compound on the AHR signaling pathway, providing valuable insights for preclinical and drug development studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Antagonism of aryl hydrocarbon receptor signaling by 6,2',4'-trimethoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological blockage of the AHR-CYP1A1 axis: a call for in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The aryl hydrocarbon receptor: a perspective on potential roles in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The aryl hydrocarbon receptor and aryl hydrocarbon receptor nuclear translocator protein show distinct subcellular localizations in Hepa 1c1c7 cells by immunofluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunohistochemical double-staining for Ah receptor and ARNT in human embryonic palatal shelves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunohistochemistry (IHC-P) Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. cdn.origene.com [cdn.origene.com]
- 11. youtube.com [youtube.com]
Application Notes and Protocols: AHR Antagonist 4 in Combination with Checkpoint Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that has emerged as a critical regulator of immune responses within the tumor microenvironment.[1][2][3] Its activation by various ligands, including the tryptophan catabolite kynurenine, leads to immunosuppressive effects, thereby promoting tumor growth and resistance to immunotherapy.[2][4][5] AHR activation can suppress the function of dendritic cells and effector T cells while promoting the generation of regulatory T cells (Tregs).[4] Consequently, antagonizing the AHR signaling pathway presents a promising strategy to enhance anti-tumor immunity, particularly in combination with immune checkpoint inhibitors (ICIs) that target pathways like PD-1/PD-L1.[6][7]
These application notes provide a comprehensive overview of the experimental design for evaluating the combination of a novel AHR antagonist, designated here as AHR antagonist 4, with checkpoint inhibitors. The protocols and data presented are based on preclinical and clinical studies of potent and selective AHR antagonists such as BAY 2416964 and IK-175.[1][8][9]
Signaling Pathways
The AHR signaling pathway plays a pivotal role in tumor immune evasion. In the cytoplasm, AHR is part of a protein complex. Upon ligand binding, it translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes. This leads to the transcription of genes that can suppress the immune system.[10][11] Checkpoint inhibitors, on the other hand, block signals that inhibit T-cell activity, such as the interaction between PD-1 on T-cells and PD-L1 on tumor cells. The combination of an AHR antagonist with a checkpoint inhibitor is hypothesized to have a synergistic effect by both promoting a pro-inflammatory tumor microenvironment and releasing the brakes on T-cell-mediated anti-tumor immunity.[6]
References
- 1. Targeting the aryl hydrocarbon receptor (AhR) with BAY 2416964: a selective small molecule inhibitor for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 3. Protocols for Co-Culture Phenotypic Assays with Breast Cancer Cells and THP-1-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. researchgate.net [researchgate.net]
- 6. The Aryl Hydrocarbon Receptor: Impact on the Tumor Immune Microenvironment and Modulation as a Potential Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical trial of new AhR inhibitor shows cancer might be even more wily than we thought | MD Anderson Cancer Center [mdanderson.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Discovery and Characterization of a Novel Aryl Hydrocarbon Receptor Inhibitor, IK-175, and Its Inhibitory Activity on Tumor Immune Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting AHR antagonist 4 solubility issues in cell culture media
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the solubility of Aryl Hydrocarbon Receptor (AHR) antagonists in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My AHR antagonist is precipitating when I add it to my cell culture medium. What is the primary cause of this?
A1: AHR antagonists are often hydrophobic compounds with low solubility in aqueous solutions like cell culture media. The most common cause of precipitation is the antagonist coming out of solution when the high-concentration stock, typically dissolved in an organic solvent like DMSO, is diluted into the aqueous medium. This is often due to the final solvent concentration being too low to maintain the solubility of the antagonist at the desired working concentration.
Q2: What is the best solvent for dissolving AHR antagonists?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving hydrophobic AHR antagonists due to its high solubilizing power for a wide range of organic molecules.[1][2][3][4][5][6][7][8][9] It is important to use high-purity, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can have a significant negative impact on the solubility of your compound.[1][3][4][6]
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
A3: As a general rule, the final concentration of DMSO in your cell culture medium should be kept below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced artifacts.[5] Even at a concentration of 0.1%, DMSO has been shown to induce the activation of the AHR promoter and cause some level of cytotoxicity and apoptosis in certain cell types.[10][11][12] It is crucial to include a vehicle control (medium with the same final concentration of DMSO as your treated samples) in all experiments.
Q4: How should I prepare my AHR antagonist stock solution?
A4: Prepare a high-concentration stock solution in a suitable solvent like DMSO. It is recommended to make small aliquots of the stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[5][7] When preparing your working solution, it is best to add the stock solution to a small volume of pre-warmed medium and mix thoroughly before adding it to the final culture volume.
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with AHR antagonists in cell culture.
Issue 1: Visible precipitate or cloudiness in the cell culture medium after adding the AHR antagonist.
-
Question: I've added my AHR antagonist stock solution to the medium, and now it looks cloudy. What should I do?
-
Answer: This indicates that your compound has precipitated. Here are several steps you can take to address this:
-
Decrease the Final Concentration: The simplest solution is to lower the final working concentration of your AHR antagonist. Your desired concentration may be exceeding its solubility limit in the final culture medium.
-
Increase the Final Solvent Concentration: If decreasing the antagonist concentration is not possible, you can try slightly increasing the final DMSO concentration. However, be mindful of the potential for solvent toxicity and off-target effects, and do not exceed a concentration that you have validated for your specific cell type.
-
Use a Co-solvent or Formulation: For particularly challenging compounds, consider using a co-solvent system. For example, a formulation containing PEG300 and Tween 80 in addition to DMSO can help maintain solubility in aqueous solutions.[3][4]
-
Pre-warm Media and Solutions: Ensure your cell culture medium and antagonist stock solution are at 37°C before mixing. Adding a cold stock solution to warm media can sometimes induce precipitation.
-
Serial Dilution: Instead of adding a highly concentrated stock directly to the full volume of media, perform a serial dilution. First, dilute the stock in a small volume of media, vortex gently, and then add this intermediate dilution to the final volume.
-
Issue 2: Inconsistent or unexpected experimental results.
-
Question: My experimental results are not reproducible, or I'm seeing effects in my vehicle control group. What could be the cause?
-
Answer: Inconsistent results can be a symptom of underlying solubility issues or solvent effects.
-
Check for Micro-precipitation: Even if you don't see visible cloudiness, your antagonist may be forming micro-precipitates. This can lead to an inaccurate and inconsistent final concentration of the soluble compound in your experiments. Refer to the "Protocol for Visual Assessment of Compound Precipitation" below.
-
Evaluate Solvent Effects: DMSO is not inert and can have biological effects.[10][11][12][13] At concentrations as low as 0.1%, DMSO has been shown to induce AHR promoter activity and cause cellular stress.[10] If you observe unexpected effects in your vehicle control, consider lowering the final DMSO concentration or testing an alternative solvent.
-
Consider Compound Stability: Some AHR antagonists may not be stable in solution over long periods. It is recommended to use freshly prepared solutions for your experiments.[1]
-
Data Presentation
Table 1: Solubility of Common AHR Antagonists in DMSO
| AHR Antagonist | Molecular Weight ( g/mol ) | Solubility in DMSO | Source(s) |
| CH-223191 | 333.39 | ≥ 100 mg/mL (299.95 mM) | [1] |
| 100 mM | |||
| 25 mg/mL | [2] | ||
| 67 mg/mL (200.96 mM) | [4] | ||
| 90 mM (30 mg/mL) | [9] | ||
| GNF351 | 411.50 | ≥ 125 mg/mL (303.77 mM) | [6] |
| 30 mg/mL (72.9 mM) | [3] | ||
| 50 mg/mL | [7][8] | ||
| 6,2',4'-Trimethoxyflavone (TMF) | 312.31 | Information not readily available, but known to be used in cell culture.[14] |
Table 2: Recommended Concentrations and Solvent Considerations
| Parameter | Recommendation | Rationale | Source(s) |
| Stock Solution Concentration | 10-100 mM in DMSO | High enough to keep final DMSO concentration low. | |
| Final Working Concentration | 1-10 µM (compound-dependent) | Effective range for many AHR antagonists in vitro. | |
| Final DMSO Concentration | ≤ 0.1% | Minimizes solvent-induced cytotoxicity and AHR activation. | [5][10][11][12] |
| > 0.1% | May induce apoptosis and necrosis. | [10][11] | |
| 5-10% | Highly cytotoxic. | [12] |
Experimental Protocols
Protocol 1: Preparation of AHR Antagonist Stock Solutions
-
Materials:
-
AHR antagonist powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes or cryovials
-
-
Procedure:
-
Calculate the mass of the AHR antagonist powder needed to prepare a stock solution of the desired concentration (e.g., 10 mM or 50 mM).
-
Weigh the powder accurately and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid overheating.
-
Once dissolved, create small-volume aliquots in sterile cryovials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light. Stock solutions are typically stable for up to 6 months at -20°C.[7]
-
Protocol 2: Visual Assessment of Compound Precipitation in Cell Culture Media
-
Materials:
-
AHR antagonist stock solution (in DMSO)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with serum
-
Clear multi-well plate (e.g., 96-well plate)
-
Microscope
-
-
Procedure:
-
Add the same volume of cell culture medium that will be used in your experiments to several wells of a clear multi-well plate.
-
Prepare a dilution series of your AHR antagonist in the medium, ensuring the final DMSO concentration is consistent across all wells and matches your experimental conditions. Include a vehicle control (DMSO only).
-
Incubate the plate under the same conditions as your cell culture experiments (e.g., 37°C, 5% CO2) for a few hours.
-
Visually inspect the wells for any signs of precipitation (cloudiness, crystals, or film).
-
For a more sensitive assessment, examine the wells under a microscope at low and high power. Look for small, crystalline structures that are not cells.
-
This will help you determine the maximum soluble concentration of your AHR antagonist under your specific experimental conditions.
-
Visualizations
Caption: Canonical Aryl Hydrocarbon Receptor (AHR) signaling pathway.
Caption: Troubleshooting workflow for AHR antagonist solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. GNF351 | Aryl Hydrocarbon Receptor | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. AhR Antagonist III, GNF351 - CAS 1227634-69-6 - Calbiochem | 182707 [merckmillipore.com]
- 8. GNF351 ≥98% (HPLC), solid, AhR antagonist, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 9. invivogen.com [invivogen.com]
- 10. Dimethyl sulfoxide stimulates the AhR-Jdp2 axis to control ROS accumulation in mouse embryonic fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Methoxyflavone derivatives modulate the effect of TRAIL-induced apoptosis in human leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to AHR Antagonists in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aryl Hydrocarbon Receptor (AHR) antagonists in cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for AHR antagonists?
AHR antagonists inhibit the activity of the Aryl Hydrocarbon Receptor. This can be achieved through several mechanisms:
-
Competitive Binding: Some antagonists compete with AHR agonists (the molecules that activate AHR) for the same binding site on the AHR protein. By occupying this site, they prevent the receptor from being activated.[1]
-
Blocking DNA Binding: Certain antagonists prevent the activated AHR complex from binding to specific DNA sequences known as xenobiotic response elements (XREs), thereby blocking the transcription of target genes.[1]
-
Promoting Receptor Degradation: Some AHR antagonists can induce the degradation of the AHR protein, which reduces the total amount of the receptor available in the cell.[1]
Q2: My AHR antagonist is not showing any effect on my cancer cells. What are the possible reasons?
There are several potential reasons for a lack of response to an AHR antagonist:
-
Antagonist Specificity: Some AHR antagonists are ligand-selective. For example, CH-223191 is more effective at blocking the effects of halogenated aromatic hydrocarbons like TCDD than non-halogenated or endogenous ligands like FICZ.[2][3] Ensure the antagonist you are using is appropriate for the AHR activation context in your specific cell line.
-
Constitutive AHR Activity: In some advanced cancers, such as certain prostate and head and neck cancers, AHR can be constitutively active, meaning it is active even in the absence of external ligands.[4][5] In such cases, an antagonist that simply competes with external ligands may be less effective.
-
Cell Line Variability: AHR expression and its functional role can vary significantly between different cancer cell lines.[6] It is crucial to confirm AHR expression in your cell line of choice.
-
Compound Solubility and Stability: Poor solubility of the antagonist in cell culture media can lead to a lower effective concentration. Ensure proper dissolution of the compound, often in DMSO, and consider potential degradation over long incubation times.
-
Resistance Mechanisms: The cancer cells may have developed resistance mechanisms, such as the activation of bypass signaling pathways that circumvent the effects of AHR inhibition.[7]
Q3: Can AHR antagonists have off-target effects?
Yes, like any pharmacological agent, AHR antagonists can have off-target effects. It is important to include appropriate controls in your experiments to account for this. For example, using AHR-knockout or knockdown cell lines can help confirm that the observed effects are indeed AHR-dependent.[5] Some older antagonists have shown affinity for other receptors, like the estrogen receptor, but newer compounds like CH-223191 are designed to be more specific for AHR.[2]
Q4: Are there situations where AHR activation is anti-tumorigenic?
Yes, the role of AHR in cancer is complex and context-dependent. In some cancer types, AHR activation has been shown to have tumor-suppressive functions by inducing cell cycle arrest, apoptosis, or differentiation.[8][9] Therefore, the effect of an AHR antagonist (i.e., pro- or anti-tumorigenic) can depend on the specific cancer type and the endogenous signaling environment.
Troubleshooting Guides
Issue 1: Inconsistent results in cell viability assays.
| Potential Cause | Troubleshooting Step |
| Poor Compound Solubility | Prepare a fresh stock solution of the AHR antagonist in an appropriate solvent like DMSO. When diluting into culture media, ensure thorough mixing and avoid precipitation. A final DMSO concentration of 0.1% (v/v) is generally well-tolerated by most cell lines.[10] |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. Inconsistent cell numbers at the start of the experiment can lead to variability in results. |
| Assay Duration | The duration of the assay can influence results. Short-term assays may not capture effects on cell proliferation, while long-term assays might be affected by compound degradation or nutrient depletion. A typical incubation time for AHR antagonists is 24-72 hours.[11][12] |
| Variability in AHR Expression | AHR expression can vary with cell passage number. Use cells from a consistent passage number for all experiments and periodically check AHR expression levels via Western blot or qPCR. |
Issue 2: Difficulty interpreting Western blot results for AHR signaling.
| Potential Cause | Troubleshooting Step |
| No change in total AHR levels | AHR antagonists often work by preventing AHR activation and nuclear translocation, not necessarily by changing the total amount of AHR protein. To assess antagonist efficacy, it's often more informative to measure the expression of AHR target genes like CYP1A1 or to perform cellular fractionation to assess AHR levels in the nucleus versus the cytoplasm.[10][13] |
| Antibody Specificity | Ensure the primary antibodies for AHR and its downstream targets are validated for the species and application. Run appropriate controls, such as lysates from AHR-knockout cells, to confirm antibody specificity. |
| Loading Controls | Use reliable loading controls (e.g., β-actin, GAPDH) to normalize protein levels. Ensure the expression of the loading control itself is not affected by the experimental conditions. |
| Incomplete Protein Transfer | Optimize transfer conditions (time, voltage) for your specific gel and membrane type to ensure efficient transfer of proteins of all sizes. |
Issue 3: No effect of AHR antagonist on cell migration or invasion in Transwell assays.
| Potential Cause | Troubleshooting Step |
| Suboptimal Antagonist Concentration | The effective concentration for inhibiting migration/invasion may be different from that required to affect cell viability. Perform a dose-response experiment to determine the optimal concentration of the AHR antagonist for these assays. |
| Incorrect Assay Duration | The time required for cells to migrate or invade can vary significantly between cell lines. Optimize the incubation time (typically 16-48 hours) for your specific cells.[14] |
| Chemoattractant Issues | Ensure that the chemoattractant (e.g., FBS) is placed in the lower chamber and creates a stable gradient. The concentration of the chemoattractant may need to be optimized. |
| ECM Coating for Invasion Assays | For invasion assays, the thickness and uniformity of the extracellular matrix (ECM) coating (e.g., Matrigel) are critical. Ensure the ECM is properly thawed and evenly coated on the Transwell insert.[14] |
Quantitative Data Summary
The following tables summarize key quantitative data for commonly used AHR antagonists.
Table 1: IC50 Values of AHR Antagonists
| Antagonist | Cell Line | Assay | IC50 | Reference |
| CH-223191 | Human Glioblastoma | Inhibition of TCDD-induced AHR activity | 30 nM | [7] |
| Compound 7k | Colorectal Cancer Cells | AHR Antagonist Activity | 13.72 nM | [15] |
| Resveratrol | - | AHR Antagonist Activity | 169 nM | [16] |
| Compound 8b | - | AHR Antagonist Activity | 1.4 nM | [16] |
| SR-1 | - | Inhibition of TCDD-mediated hAHR activation | 127 nM | [16] |
Table 2: Experimental Conditions for AHR Antagonist Studies
| Experiment | AHR Antagonist | Concentration | Incubation Time | Cell Line | Reference |
| Cell Proliferation | CH-223191 | 10 µM | 48 hours | HCT116 | [11][12] |
| Western Blot | CH-223191 | 10 µM | 1 hour (pretreatment) | Hepa1 | [10][13] |
| Transwell Invasion | GNF351 | 100 nM | 24 hours | HN30 | [4] |
Experimental Protocols
Protocol 1: Western Blot Analysis of AHR Nuclear Translocation
This protocol is designed to assess the ability of an AHR antagonist to block agonist-induced nuclear translocation of AHR.
Materials:
-
Cancer cell line of interest
-
AHR agonist (e.g., TCDD, FICZ)
-
AHR antagonist 4
-
Cell culture reagents
-
Nuclear and cytoplasmic extraction kit
-
BCA Protein Assay kit
-
SDS-PAGE gels, transfer apparatus, and membranes
-
Primary antibodies (anti-AHR, anti-Lamin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 10 cm plates and grow to 80-90% confluency.
-
Treatment:
-
Pre-treat cells with the desired concentration of this compound (or vehicle control) for 1 hour.[10]
-
Add the AHR agonist (or vehicle control) and incubate for an additional 1-2 hours.
-
-
Cell Lysis and Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol of your chosen kit.
-
Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic fractions using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking. Use anti-AHR to detect the protein of interest, anti-Lamin B1 as a nuclear marker, and anti-β-actin as a cytoplasmic marker.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the protein bands using a digital imager or X-ray film.
-
Protocol 2: Transwell Invasion Assay
This protocol assesses the effect of this compound on the invasive potential of cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Transwell inserts (e.g., 8 µm pore size)
-
Extracellular matrix (ECM) gel (e.g., Matrigel)
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% FBS)
-
Crystal violet stain
-
Cotton swabs
Procedure:
-
Coating of Transwell Inserts:
-
Thaw the ECM gel overnight at 4°C.
-
Dilute the ECM gel with cold, serum-free medium.
-
Add a thin layer of the diluted ECM gel to the upper chamber of the Transwell inserts and incubate at 37°C for at least 2 hours to allow for solidification.[14]
-
-
Cell Preparation:
-
Culture cells to 80-90% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Harvest the cells and resuspend them in serum-free medium containing the desired concentration of this compound (or vehicle control).
-
-
Assay Setup:
-
Add medium containing the chemoattractant to the lower chamber of the Transwell plate.
-
Carefully place the ECM-coated Transwell inserts into the wells.
-
Seed the cell suspension into the upper chamber of the inserts.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator for 16-48 hours, depending on the cell line's invasive capacity.[14]
-
Staining and Quantification:
-
After incubation, carefully remove the Transwell inserts.
-
Using a cotton swab, gently remove the non-invading cells and the ECM gel from the upper surface of the membrane.
-
Fix the invading cells on the lower surface of the membrane with a fixative like 70% ethanol or 5% glutaraldehyde for 10-15 minutes.
-
Stain the cells with 0.1% crystal violet for 20 minutes.
-
Gently wash the inserts with PBS to remove excess stain.
-
Allow the inserts to dry completely.
-
Count the number of stained cells on the lower side of the membrane under a microscope in several random fields of view.
-
Signaling Pathways and Experimental Workflows
Caption: Canonical AHR signaling pathway and point of antagonist intervention.
Caption: AHR-mediated bypass signaling leading to EGFR TKI resistance.
Caption: Logical workflow for troubleshooting AHR antagonist experiments.
References
- 1. What are AHR antagonists and how do they work? [synapse.patsnap.com]
- 2. invivogen.com [invivogen.com]
- 3. CH223191 Is a Ligand-Selective Antagonist of the Ah (Dioxin) Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Aryl Hydrocarbon Receptor Is Constitutively Active in Advanced Prostate Cancer Cells | PLOS One [journals.plos.org]
- 6. The complex biology of aryl hydrocarbon receptor activation in cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Tumor-Suppressive Functions of the Aryl Hydrocarbon Receptor (AhR) and AhR as a Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of Aryl Hydrocarbon Receptor-Mediated Cancer Cell-Selective Apoptosis in Triple-Negative Breast Cancer Cells by a High-Affinity Benzimidazoisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Novel CH223191-Based Antagonists of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Inhibition of Aryl Hydrocarbon Receptor (AhR) Expression Disrupts Cell Proliferation and Alters Energy Metabolism and Fatty Acid Synthesis in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pharm.ucsf.edu [pharm.ucsf.edu]
- 15. mdpi.com [mdpi.com]
- 16. Recent advances in the development of AHR antagonists in immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AHR Antagonist 4 & Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with cell viability assays when using AHR antagonist 4.
Frequently Asked Questions (FAQs)
Q1: My cell viability results show increased cell death after treatment with this compound, even at low concentrations. Is this expected?
A1: While high concentrations of any compound can induce cytotoxicity, unexpected cell death at low concentrations of an AHR antagonist could be due to several factors:
-
Off-target effects: The antagonist may be interacting with other cellular targets besides the Aryl Hydrocarbon Receptor (AHR), leading to cytotoxicity.
-
Solvent toxicity: The solvent used to dissolve the antagonist (e.g., DMSO) might be present at a toxic concentration in your final assay conditions.
-
Cell line sensitivity: Some cell lines are inherently more sensitive to chemical treatments.
-
Compound degradation: The antagonist may degrade into a toxic byproduct.
Q2: I am observing a decrease in the colorimetric signal (e.g., purple formazan in an MTT assay) in my treated wells, but my cells appear healthy under the microscope. What could be the cause?
A2: This discrepancy can arise from direct interference of the this compound with the assay chemistry:
-
Inhibition of cellular reductases: The antagonist might be inhibiting the mitochondrial dehydrogenases responsible for converting the assay reagent (e.g., MTT, WST-8) into a colored product.[1] This would give a false impression of decreased viability.
-
Chemical reduction of the assay reagent: The antagonist itself might chemically reduce the reagent, leading to a change in color independent of cellular activity.
-
Precipitation of the compound: The antagonist may precipitate in the culture medium, scattering light and interfering with absorbance readings.
Q3: My results are highly variable between replicate wells treated with this compound. What are the common sources of variability?
A3: High variability in cell-based assays is a common issue.[2] Potential sources include:
-
Uneven cell seeding: Inconsistent cell numbers across wells will lead to variable results.
-
Pipetting errors: Inaccurate pipetting of the antagonist, assay reagents, or solubilization solution can introduce significant variability.[2]
-
Edge effects: Wells on the perimeter of the plate are prone to evaporation, which can concentrate the antagonist and affect cell health.[3]
-
Incomplete dissolution of formazan crystals (in MTT assays): If the formazan crystals are not fully dissolved, the absorbance readings will be inaccurate.[4]
Q4: Can the cell culture medium I use affect the outcome of my experiment with this compound?
A4: Yes, the composition of the culture medium can influence the activity of AHR ligands. Some media, like Iscove's Modified Dulbecco's Medium (IMDM), are richer in aromatic amino acids which can act as endogenous AHR agonists.[5][6] This could potentially alter the baseline AHR activity in your cells and affect how they respond to an antagonist. The presence of serum or phenol red can also generate background signals in some assays.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity
Table 1: Troubleshooting Unexpected Cytotoxicity
| Potential Cause | Suggested Solution |
| Solvent Toxicity | Run a solvent control experiment with the same concentrations of the solvent used to treat your cells. Ensure the final solvent concentration is non-toxic (typically <0.5% for DMSO). |
| Off-Target Effects | Review the literature for known off-target effects of your specific AHR antagonist or similar chemical structures. Consider using a structurally different AHR antagonist as a control. |
| Compound Instability | Prepare fresh stock solutions of the antagonist for each experiment. Protect the compound from light and store it at the recommended temperature. |
| Cell Line Sensitivity | Test the antagonist on a different cell line to see if the cytotoxic effect is cell-type specific. |
Issue 2: Discrepancy Between Microscopic Observation and Assay Readout
Table 2: Troubleshooting Assay Interference
| Potential Cause | Suggested Solution |
| Inhibition of Cellular Reductases | Use a different type of viability assay that relies on a different cellular mechanism, such as a membrane integrity assay (e.g., LDH release assay) or an ATP-based assay.[7] |
| Chemical Interference with Assay Reagent | Perform a cell-free control experiment by adding the AHR antagonist to the assay medium with the reagent but without cells. This will determine if the compound directly reacts with the assay components. |
| Compound Precipitation | Visually inspect the wells for any precipitate after adding the antagonist. If precipitation occurs, try lowering the concentration or using a different solvent. |
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is a standard method for assessing cell viability based on mitochondrial reductase activity.[1][8][9]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.[9] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium from the wells and add 100 µL of medium containing the desired concentrations of the antagonist. Include appropriate controls (untreated cells, solvent control). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[1][4] Add 10 µL of the MTT stock solution to each well.[8][9]
-
Incubation: Incubate the plate at 37°C for 1-4 hours, allowing viable cells to convert the MTT into formazan crystals.[8]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8][9]
-
Absorbance Measurement: Mix gently to ensure complete dissolution. Read the absorbance at a wavelength between 570 and 590 nm using a microplate reader.[9] A reference wavelength of 630 nm can be used to subtract background absorbance.
CCK-8 Cell Viability Assay Protocol
The CCK-8 assay is a more convenient alternative to the MTT assay as it produces a water-soluble formazan.[10]
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.
-
Compound Treatment: Treat cells with this compound as described for the MTT assay.
-
CCK-8 Addition: Add 10 µL of the CCK-8 solution to each well.[10][11][12]
-
Incubation: Incubate the plate at 37°C for 1-4 hours.[10][11][12] The incubation time may need to be optimized depending on the cell type and density.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[10][11][12]
Signaling Pathways and Workflows
Canonical AHR Signaling Pathway
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor. In its inactive state, it resides in the cytoplasm in a complex with chaperone proteins.[13][14] Upon ligand binding, the AHR translocates to the nucleus, dissociates from the chaperones, and forms a heterodimer with the AHR Nuclear Translocator (ARNT).[13][15][16] This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs), leading to the transcription of target genes.[13][15]
Caption: Canonical AHR signaling pathway and the inhibitory action of an antagonist.
Experimental Workflow for Troubleshooting Cell Viability Assays
This workflow outlines a logical sequence of steps to identify the root cause of issues encountered during cell viability experiments with this compound.
Caption: A logical workflow for troubleshooting cell viability assay issues.
References
- 1. broadpharm.com [broadpharm.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Natural agonists for aryl hydrocarbon receptor in culture medium are essential for optimal differentiation of Th17 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - UZ [thermofisher.com]
- 10. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 11. ptglab.com [ptglab.com]
- 12. dojindo.co.jp [dojindo.co.jp]
- 13. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Design, Synthesis and Biological Evaluation of Pyrazolopyrimidine Derivatives as Aryl Hydrocarbon Receptor Antagonists for Colorectal Cancer Immunotherapy [mdpi.com]
Technical Support Center: AHR Antagonist Reporter Gene Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in Aryl Hydrocarbon Receptor (AHR) antagonist reporter gene assays.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of an AHR antagonist reporter gene assay?
A1: An AHR antagonist reporter gene assay is a cell-based method used to screen for and characterize compounds that inhibit the activity of the Aryl Hydrocarbon Receptor (AHR). In this assay, cells are engineered to contain a reporter gene (commonly luciferase) under the control of a promoter with AHR-responsive elements (AREs). In an antagonist assay, the cells are stimulated with a known AHR agonist to induce a baseline level of reporter gene expression. The potential antagonist is then added, and a reduction in the reporter signal, compared to the agonist-only control, indicates AHR antagonism.
Q2: Why am I seeing high variability between my replicate wells?
A2: High variability, often indicated by a high coefficient of variation (%CV), can stem from several sources. Inconsistent pipetting is a primary cause; even small volume differences can significantly impact results.[1] Ensure you are using calibrated pipettes and consider preparing a master mix for your reagents to be distributed across replicate wells. Cell plating inconsistency, where different wells receive varying numbers of cells, can also lead to variability. Finally, be mindful of "edge effects" in microplates, where wells on the periphery of the plate may experience different temperature and humidity conditions, leading to skewed results.[2]
Q3: What is an acceptable coefficient of variation (%CV) for this type of assay?
A3: For reporter gene assays, an intra-assay %CV of less than 10% is generally considered acceptable, indicating good precision within a single experiment.[3][4] The inter-assay %CV, which measures reproducibility across different experiments, should ideally be below 15%.[3][4] Values exceeding these thresholds suggest underlying issues with assay consistency that need to be addressed.
Q4: How do I differentiate between true AHR antagonism and cytotoxicity?
A4: A decrease in the reporter signal can be caused by a compound genuinely inhibiting the AHR pathway or by the compound being toxic to the cells, leading to reduced cell viability and, consequently, lower reporter protein production.[1] To distinguish between these, it is crucial to perform a concurrent cytotoxicity assay. This can be done by multiplexing a cell viability assay (e.g., using a fluorescent viability dye) with the luciferase assay or by running a parallel plate under the same conditions for a standard cytotoxicity test (e.g., MTT or LDH assay). A compound that shows a dose-dependent decrease in the reporter signal without a corresponding decrease in cell viability is more likely to be a true AHR antagonist.
Troubleshooting Guides
Issue 1: High Background Signal
A high background signal can mask the effects of your test compounds and reduce the dynamic range of the assay.
| Potential Cause | Troubleshooting Step |
| Constitutive AHR Activation | Some cell culture media components (e.g., amino acids, vitamins) can weakly activate AHR. Use charcoal-stripped serum to remove hydrophobic molecules that may act as AHR agonists. |
| Promoter Leakiness | The reporter construct may have a "leaky" promoter, leading to basal expression even without AHR activation. Consider using a different reporter construct with a tighter promoter. |
| Contamination | Mycoplasma or other microbial contamination can interfere with cellular processes and increase background luminescence. Regularly test your cell cultures for contamination. |
| Luminometer Settings | Incorrect settings on the luminometer, such as an overly long integration time, can amplify background noise. Optimize the reading time for your specific assay. |
Issue 2: Low Signal-to-Noise Ratio
A low signal-to-noise ratio makes it difficult to discern a true biological response from background fluctuations.
| Potential Cause | Troubleshooting Step |
| Suboptimal Agonist Concentration | The concentration of the challenge agonist may be too low to induce a robust signal. Titrate the agonist to determine the EC50 to EC80 concentration for your specific cell line and assay conditions. An EC80 concentration is often recommended for antagonist screening.[5] |
| Low Transfection Efficiency | If using a transient transfection system, low efficiency will result in a weak reporter signal. Optimize your transfection protocol by adjusting the DNA-to-reagent ratio, cell density, and incubation times. |
| Insufficient Incubation Time | The cells may not have had enough time to respond to the agonist and express the reporter gene. Optimize the incubation time (typically 16-24 hours) for both agonist and antagonist treatment. |
| Cell Line Choice | The cell line you are using may have low endogenous expression of AHR or other necessary cofactors.[6] Consider using a cell line known to be responsive in AHR assays, such as HepG2. |
Issue 3: Inconsistent Dose-Response Curve
An inconsistent or non-sigmoidal dose-response curve can make it impossible to accurately determine the IC50 of your antagonist.
| Potential Cause | Troubleshooting Step |
| Compound Solubility/Stability | The test compound may have poor solubility in the assay medium, leading to inaccurate concentrations. Ensure the final DMSO concentration is low (typically <0.5%) to avoid precipitation.[7] Test compound stability over the course of the experiment. |
| Cytotoxicity at High Concentrations | At higher concentrations, the compound may be causing cell death, leading to a sharp drop in the signal that is not related to AHR antagonism. As mentioned, perform a parallel cytotoxicity assay. |
| Partial Agonist/Antagonist Activity | Some compounds can act as partial agonists at low concentrations and antagonists at higher concentrations, or vice versa. Carefully examine the full dose-response curve for such biphasic effects. |
| Pipetting Errors in Serial Dilutions | Inaccurate serial dilutions will lead to incorrect final concentrations and a distorted dose-response curve. Use calibrated pipettes and ensure thorough mixing at each dilution step. |
Quantitative Data Summary
| Parameter | Typical Value/Range | Notes |
| AHR Agonist EC50 (TCDD) | 0.1 - 1 nM | Highly potent agonist, often used as a positive control. |
| AHR Agonist EC50 (FICZ) | 1 - 10 nM | A potent endogenous AHR agonist. |
| AHR Antagonist IC50 (CH-223191) | 30 - 100 nM | A well-characterized selective AHR antagonist.[6] |
| AHR Antagonist IC50 (GNF351) | ~62 nM | A potent and specific AHR antagonist.[5][8][9] |
| Signal to Background Ratio | > 10-fold | A higher ratio indicates a more robust assay. |
| Intra-Assay %CV | < 10% | A measure of precision within a single plate.[3][4] |
| Inter-Assay %CV | < 15% | A measure of reproducibility between different plates/days.[3][4] |
Experimental Protocols
HepG2 Cell Culture
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1 mM sodium pyruvate, and 1% penicillin-streptomycin.
-
Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and add trypsin-EDTA. Incubate at 37°C for 2-5 minutes. Neutralize with complete medium, centrifuge, and resuspend in fresh medium for plating.[10]
-
Maintenance: Maintain cultures in a 37°C incubator with 5% CO2. Change the medium every 2-3 days.
Transient Transfection for AHR Reporter Assay
-
Cell Seeding: The day before transfection, seed HepG2 cells into 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection Complex: Prepare a transfection mix according to the manufacturer's protocol (e.g., using a lipid-based reagent). Briefly, dilute the AHR reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) in serum-free medium. In a separate tube, dilute the transfection reagent. Combine the DNA and reagent mixtures, incubate at room temperature to allow complexes to form.
-
Transfection: Add the transfection complexes to the cells and incubate for 4-6 hours at 37°C. After incubation, replace the transfection medium with fresh complete culture medium.
AHR Antagonist Luciferase Assay Protocol
-
Cell Treatment: 24 hours post-transfection, remove the medium and add fresh medium containing the test compounds at various concentrations. For antagonist screening, also add a challenge agonist (e.g., TCDD or FICZ) at a pre-determined EC80 concentration. Include appropriate controls: vehicle only (background), agonist only (positive control), and a reference antagonist (assay control).
-
Incubation: Incubate the plate for 16-24 hours at 37°C with 5% CO2.
-
Cell Lysis: Aspirate the medium and wash the cells with PBS. Add passive lysis buffer to each well and incubate for 15-20 minutes at room temperature with gentle shaking to ensure complete lysis.
-
Luminometry: Add the luciferase assay substrate to the cell lysate according to the manufacturer's instructions. Immediately measure the luminescence using a plate reader. If using a dual-luciferase system, add the second substrate and measure the control luciferase activity.[7]
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for transfection efficiency and cell number. Calculate the percent inhibition of the antagonist at each concentration relative to the agonist-only control. Fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: AHR signaling pathway and reporter gene assay mechanism.
Caption: AHR antagonist reporter gene assay workflow.
Caption: Troubleshooting decision tree for AHR antagonist assays.
References
- 1. Differentiating true androgen receptor inhibition from cytotoxicity-mediated reduction of reporter-gene transactivation in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transient Transfection and Luciferase Assays [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. salimetrics.com [salimetrics.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. Transfecting Plasmid DNA Into HepG2 Cells Using Lipofectamine 3000 Reagent | Thermo Fisher Scientific - US [thermofisher.com]
Optimizing incubation time for AHR antagonist 4 experiments
Technical Support Center: AHR Antagonist Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with Aryl hydrocarbon receptor (AHR) antagonists. Proper optimization of experimental parameters, particularly incubation time, is critical for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of an AHR antagonist?
AHR antagonists are compounds that inhibit the activity of the Aryl hydrocarbon receptor. They typically work through several mechanisms:
-
Competitive Binding: Many antagonists compete with AHR agonists (activating ligands) for the same binding site on the AHR protein. By occupying this site, they prevent the receptor from activating and moving to the nucleus.[1][2]
-
Blocking Nuclear Translocation: Some antagonists can prevent the AHR, even if bound by an agonist, from translocating from the cytoplasm into the nucleus, which is a critical step for its function.[1][3][4]
-
Inhibiting DNA Binding: Certain antagonists may allow nuclear translocation but prevent the AHR-ARNT (AHR Nuclear Translocator) complex from binding to specific DNA sequences known as xenobiotic-responsive elements (XREs), thereby blocking gene transcription.[1][5]
-
Promoting Degradation: Some molecules can promote the degradation of the AHR protein, reducing its overall levels within the cell.[1]
Q2: What is a typical starting point for incubation time when using an AHR antagonist?
A common starting point for antagonist incubation is a 1-hour pre-incubation with the antagonist before adding the AHR agonist. This is often followed by a co-incubation period with both the antagonist and agonist for 24 to 48 hours .[3][6] However, the optimal time can vary significantly based on several factors.
Q3: What factors influence the optimal incubation time for an AHR antagonist?
The ideal incubation time is not a single value but depends on:
-
Cell Type: Different cell lines (e.g., HepG2, HaCaT) and primary cells have varying metabolic rates and AHR expression levels, which affects the kinetics of AHR signaling.
-
Antagonist Properties: The antagonist's potency (IC50), stability in culture media, and mechanism of action are critical.[5] A more potent antagonist may require a shorter incubation time or lower concentration.
-
Agonist Used: The potency and concentration of the AHR agonist (e.g., TCDD, β-NF) will influence how effectively the antagonist can compete and inhibit the signal.[7]
-
Downstream Assay: The endpoint being measured determines the necessary incubation period.
-
Gene Expression (qPCR): Changes in mRNA for genes like CYP1A1 can often be detected within 4-24 hours.
-
Protein Expression (Western Blot): Detecting changes in protein levels (e.g., CYP1A1 protein) typically requires longer incubations, often 24 to 72 hours.[8]
-
Enzyme Activity (EROD Assay): Similar to protein expression, measuring CYP1A1 enzyme activity usually requires a 24-72 hour incubation to allow for sufficient protein accumulation.[3][9]
-
Reporter Gene Assays: Luciferase or GFP reporter assays often show a robust signal between 24 and 48 hours.[7][10]
-
Troubleshooting Guide
Issue 1: The AHR antagonist shows no inhibitory effect on agonist-induced activity.
If your antagonist is not producing the expected inhibition, follow these troubleshooting steps.
Troubleshooting Workflow: No Antagonist Effect
Caption: Troubleshooting logic for an ineffective AHR antagonist.
Issue 2: Partial or inconsistent inhibition is observed.
This often points to suboptimal timing or concentrations. The kinetics of agonist induction versus antagonist inhibition are key.
-
Pre-incubation vs. Co-incubation: For competitive antagonists, pre-incubating the cells with the antagonist before adding the agonist is crucial. This allows the antagonist to occupy the AHR binding sites without competition. If you are only co-incubating, the potent agonist (like TCDD) might bind and activate the receptor before the antagonist has a chance to work.
-
Time-Course Experiment: The peak expression of AHR target genes can vary. For example, TCDD-induced CYP1A1 protein expression can continue to increase for up to 96 hours in some in vitro systems.[9] If your antagonist is unstable, its effect may diminish over longer incubation periods. Running a time-course experiment (e.g., 12, 24, 48, 72 hours) is essential to find the optimal window for observing inhibition.
Data and Protocols
Table 1: Example Incubation Times for AHR Modulation
This table summarizes typical timeframes for observing AHR-mediated gene induction, which antagonists aim to inhibit.
| Model System | AHR Ligand | Endpoint | Incubation Time | Observation | Reference |
| HepG2 Cells | TCDD (20 nM) | CYP1A1 Protein | 4 - 48 hours | Protein levels increase over time, peaking around 48h. | |
| H1G1.1c3 Murine Hepatoma | β-Naphthoflavone | EGFP Reporter | 24, 48, 72 hours | EGFP signal measured at multiple time points to capture peak activity. | [7] |
| Human Colon Carcinoma | CH-223191 (10 µM) | Cell Proliferation | 48 hours | Antagonist treatment reduced cell numbers. | [6] |
| Rat Liver Slices | TCDD (0.01 nM) | EROD Activity | 24 - 96 hours | Enzyme activity increased significantly over the 96h period. | [9] |
| Hepa1 Cells | TCDD (1 nM) | AHR Nuclear Translocation | 1 hour | Agonist causes AHR to move to the nucleus. | [3] |
Experimental Protocol: Optimizing Antagonist Pre-incubation and Co-incubation Time
This protocol provides a framework for determining the optimal incubation schedule for an AHR antagonist using CYP1A1 gene expression as the readout.
Experimental Workflow: Incubation Time Optimization
References
- 1. What are AHR antagonists and how do they work? [synapse.patsnap.com]
- 2. Recent advances in the development of AHR antagonists in immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Novel CH223191-Based Antagonists of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of Aryl Hydrocarbon Receptor (AhR) Expression Disrupts Cell Proliferation and Alters Energy Metabolism and Fatty Acid Synthesis in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Silico Identification of an Aryl Hydrocarbon Receptor Antagonist with Biological Activity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential time-course and dose-response relationships of TCDD-induced CYP1B1, CYP1A1, and CYP1A2 proteins in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Time- and concentration-dependent induction of CYP1A1 and CYP1A2 in precision-cut rat liver slices incubated in dynamic organ culture in the presence of 2,3,7,8-tetrachlorodibenzo-p-dioxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting the aryl hydrocarbon receptor (AhR) with BAY 2416964: a selective small molecule inhibitor for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
AHR antagonist 4 interference with fluorescence-based assays
This guide provides troubleshooting advice and frequently asked questions regarding the interference of AHR antagonist 4 with fluorescence-based assays. Researchers using this compound may encounter challenges due to its intrinsic fluorescent properties.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why might it interfere with my fluorescence-based assay?
This compound is a small molecule designed to inhibit the Aryl Hydrocarbon Receptor (AHR) signaling pathway.[1][2] Like many aromatic small molecules, this compound possesses intrinsic fluorescence (autofluorescence), meaning it can absorb and emit light, which can interfere with the detection of the intended fluorescent signal in an assay.[3][4] This is particularly problematic if the antagonist's fluorescence spectrum overlaps with that of your experimental fluorophore.
Q2: My fluorescence readings are unexpectedly high in wells treated only with this compound. What is the likely cause?
This is a classic sign of compound autofluorescence.[3][5] this compound is likely being excited by the light source of your plate reader or microscope and is emitting light in the same wavelength range as your intended signal. This adds to the total fluorescence detected, creating a high background and potentially masking the true biological effect.
Q3: My signal is lower than expected when using this compound in my cell-based assay. Is this also interference?
While this compound is primarily known to cause additive fluorescence, signal reduction can also be a form of interference known as quenching.[3][4] This can occur if the compound absorbs light at the excitation or emission wavelength of your fluorophore, effectively "shielding" it from being excited or detected.[3] Another possibility is a cytotoxic or off-target effect of the compound that reduces cell viability or the expression of your fluorescent reporter.
Q4: How can I definitively confirm that this compound is the source of the interference?
You should run a set of control experiments. The most critical is to measure the fluorescence of this compound by itself, in your assay buffer or cell culture medium, across a range of concentrations.[5][6] This will allow you to characterize its spectral properties and determine the extent of its autofluorescence under your specific experimental conditions.
Q5: What are the best practices to mitigate or correct for interference from this compound?
There are several strategies to manage compound interference:
-
Blank Subtraction: The most straightforward method is to prepare a parallel set of wells containing only the compound at the same concentrations used in your experiment. The signal from these "compound-only" wells can then be subtracted from your experimental wells.[7]
-
Use Red-Shifted Fluorophores: Autofluorescence from small molecules is most often observed in the blue-green part of the spectrum.[5][8] Switching to fluorophores that excite and emit at longer wavelengths (in the red or far-red region, >600 nm) can often circumvent the problem entirely.[6][9][10]
-
Reduce Compound Concentration: If possible, use the lowest effective concentration of this compound to minimize its contribution to the overall signal.
-
Assay Technology Change: If spectral interference is intractable, consider switching to a non-fluorescence-based detection method, such as a luminescence-based reporter assay (e.g., Luciferase) or a quantitative PCR-based readout of AHR target genes like CYP1A1.[11]
Troubleshooting Guide
This guide provides a systematic workflow to identify and resolve interference from this compound.
Step 1: Characterize the Interference
The first step is to determine if this compound is autofluorescent or if it quenches your signal.
-
Objective: To measure the intrinsic fluorescence of this compound.
-
Action: Perform a spectral scan of the compound alone in assay buffer.
Experimental Protocol: Measuring Compound Autofluorescence
-
Plate Preparation: Use a black, clear-bottom microplate, the same type used for your primary assay, to minimize background fluorescence and crosstalk.[12]
-
Compound Dilution: Prepare a serial dilution of this compound in your assay buffer or phenol red-free cell culture medium.[10] Include a "buffer-only" blank control.
-
Plate Reader Setup:
-
Set the plate reader to perform an excitation-emission spectral scan.
-
First, excite the wells using the same excitation wavelength as your experimental fluorophore (e.g., 488 nm for GFP) and scan the emission spectrum (e.g., 500-700 nm).
-
Next, perform a full excitation/emission matrix scan if your instrument allows, to find the compound's unique spectral fingerprint.
-
-
Data Analysis:
-
Subtract the "buffer-only" blank reading from all wells.
-
Plot the fluorescence intensity against the concentration of this compound. A concentration-dependent increase in signal confirms autofluorescence.
-
Analyze the spectral scan to identify the peak excitation and emission wavelengths of the compound.
-
Data Presentation: Spectral Properties
The following table illustrates a hypothetical scenario where this compound's fluorescence overlaps with Green Fluorescent Protein (GFP), a common reporter.
| Fluorophore | Peak Excitation (nm) | Peak Emission (nm) | Primary Interference Issue |
| This compound | ~490 | ~525 | Autofluorescence |
| GFP | 488 | 509 | Spectral Overlap |
| RFP | 558 | 583 | Minimal Overlap |
| Cy5 (Far-Red) | 650 | 670 | No Overlap |
Step 2: Mitigation Strategy
Based on the characterization, choose an appropriate strategy. The workflow below outlines the decision-making process.
Caption: Workflow for identifying and mitigating compound interference.
Biological Context: AHR Signaling Pathway
Understanding the mechanism of AHR is crucial for interpreting experimental results. The AHR is a ligand-activated transcription factor that resides in the cytoplasm in a complex with chaperone proteins.[13][14] Upon ligand binding, the AHR translocates to the nucleus, dimerizes with ARNT (Aryl Hydrocarbon Receptor Nuclear Translocator), and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, such as CYP1A1, initiating their transcription.[14][15] AHR antagonists work by preventing this process.[1]
Caption: Simplified diagram of the Aryl Hydrocarbon Receptor (AHR) signaling pathway.
References
- 1. What are AHR antagonists and how do they work? [synapse.patsnap.com]
- 2. scilit.com [scilit.com]
- 3. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 6. southernbiotech.com [southernbiotech.com]
- 7. researchgate.net [researchgate.net]
- 8. bosterbio.com [bosterbio.com]
- 9. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Recent advances in the development of AHR antagonists in immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tecan.com [tecan.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. The aryl hydrocarbon receptor: a perspective on potential roles in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vitro Analysis of AHR Antagonists: CH-223191 vs. Stemregenin 1 (SR1)
For Researchers, Scientists, and Drug Development Professionals: An Objective In Vitro Performance Comparison of Two Prominent Aryl Hydrocarbon Receptor (AHR) Antagonists.
The Aryl Hydrocarbon Receptor (AHR) has emerged as a critical regulator in a spectrum of physiological and pathological processes, including immune response, tumorigenesis, and xenobiotic metabolism. This has spurred the development of small molecule antagonists to modulate its activity for therapeutic purposes. Among the numerous antagonists developed, CH-223191 and Stemregenin 1 (SR1) are two of the most well-characterized and widely utilized in preclinical research. This guide provides a detailed in vitro comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific needs. A third antagonist, GNF351, is also included in the data tables for a broader context.
Mechanism of Action: Competitive Antagonism of the AHR Signaling Pathway
Both CH-223191 and SR1 function as competitive antagonists of the AHR.[1][2] In its inactive state, the AHR resides in the cytoplasm as part of a protein complex. Upon binding to an agonist, the AHR translocates to the nucleus, heterodimerizes with the AHR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription. One of the most well-known target genes is Cytochrome P450 1A1 (CYP1A1), an enzyme involved in the metabolism of various compounds.
CH-223191 and SR1 exert their inhibitory effects by binding to the ligand-binding pocket of the AHR, thereby preventing the binding of agonists and subsequent nuclear translocation and transcriptional activation.[2][3] CH-223191 is often described as a "pure" antagonist, exhibiting no partial agonist activity even at high concentrations.[4] It has also been noted for its ligand-selective antagonism, more effectively blocking the effects of halogenated aromatic hydrocarbons like TCDD compared to other classes of AHR agonists. SR1 is also a potent AHR antagonist and has been shown to preferentially inhibit the human AHR over rodent orthologs.[1]
Figure 1: AHR Signaling Pathway and Antagonist Intervention.
Quantitative Performance Data
The following tables summarize the in vitro potency of CH-223191, SR1, and GNF351 in inhibiting AHR activity. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of antagonists.
| Antagonist | Assay Type | Cell Line | Agonist Used | IC50 (nM) | Reference |
| CH-223191 | Luciferase Reporter | HepG2 | TCDD | 30 | [1] |
| Luciferase Reporter | Human Hepatoma (HG2L6.1c3) | TCDD | 200 | [5] | |
| Luciferase Reporter | Mouse Hepatoma (H1L1.1c2) | TCDD | 1500 | [5] | |
| Luciferase Reporter | Rat Hepatoma (H4L1.1c4) | TCDD | 3100 | [5] | |
| Luciferase Reporter | BCPAP (Human Thyroid Cancer) | - | 43.1 | [6] | |
| Luciferase Reporter | K1 (Human Thyroid Cancer) | - | 50.3 | [6] | |
| Stemregenin 1 (SR1) | Luciferase Reporter | Human DRE-luc cells | TCDD | 127 | [1] |
| Competitive Binding | hAhR Transgenic Mouse Liver Cytosol | Photoaffinity Ligand | 40 | [1] | |
| Luciferase Reporter | BCPAP (Human Thyroid Cancer) | - | 225.3 | [6] | |
| Luciferase Reporter | K1 (Human Thyroid Cancer) | - | 274.4 | [6] | |
| GNF351 | Competitive Binding | - | Photoaffinity Ligand | 62 | [5][7] |
| Luciferase Reporter | Murine Hepatoma (H1L1.1.1c2) | TCDD | 116 | [8] |
Note on IC50 Values: It is important to consider the experimental context, as IC50 values can vary depending on the cell line, the specific agonist and its concentration used, and the assay format.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays used to characterize AHR antagonists.
AHR-Dependent Luciferase Reporter Gene Assay
This assay is a common method to quantify the ability of a compound to inhibit agonist-induced AHR transcriptional activity.
Principle: Cells are engineered to express a luciferase reporter gene under the control of a promoter containing XREs. Activation of AHR by an agonist leads to the production of luciferase, which can be measured by the luminescence generated upon the addition of a substrate. An antagonist will reduce the agonist-induced luciferase activity.
Protocol Outline:
-
Cell Culture and Seeding:
-
Culture a human cell line stably expressing an XRE-driven luciferase reporter construct (e.g., HepG2-XRE-Luc) in appropriate media.
-
Seed the cells into a 96-well white, clear-bottom plate at a density of 5,000-10,000 cells per well and incubate for 16-24 hours.[7]
-
-
Compound Treatment:
-
Luciferase Activity Measurement:
-
Lyse the cells and add a luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter).
-
Calculate the percent inhibition of the agonist response for each antagonist concentration and determine the IC50 value.
-
Figure 2: Workflow for an AHR Luciferase Reporter Assay.
Competitive Radioligand Binding Assay
This assay directly measures the ability of a compound to compete with a radiolabeled AHR ligand for binding to the receptor.
Principle: A radiolabeled AHR agonist (e.g., [³H]TCDD) is incubated with a source of AHR protein (e.g., liver cytosol) in the presence of varying concentrations of an unlabeled competitor (the antagonist). The amount of bound radioactivity is measured, and a decrease in bound radioactivity with increasing antagonist concentration indicates competitive binding.
Protocol Outline:
-
Preparation of AHR Source:
-
Binding Reaction:
-
Separation of Bound and Free Ligand:
-
Separate the AHR-bound radioligand from the unbound radioligand using a method such as dextran-coated charcoal or hydroxyapatite.[14]
-
-
Quantification:
-
Measure the radioactivity in the bound fraction using liquid scintillation counting.
-
-
Data Analysis:
-
Determine the specific binding by subtracting non-specific binding (measured in the presence of a large excess of unlabeled agonist).
-
Plot the percent specific binding against the log of the antagonist concentration to determine the IC50 or Ki value.
-
Cell Viability Assay (MTT Assay)
It is crucial to assess whether the observed antagonistic effects are due to specific AHR inhibition or a general cytotoxic effect of the compound. The MTT assay is a common method for this purpose.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol Outline:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HepG2) in a 96-well plate and allow them to adhere.
-
Treat the cells with a range of concentrations of the AHR antagonist for a specified period (e.g., 24, 48, or 72 hours).[15]
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[8]
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570-590 nm using a microplate reader.[8]
-
-
Data Analysis:
-
Calculate the percent cell viability relative to an untreated control. A significant decrease in viability indicates cytotoxicity.
-
Summary and Conclusion
Both CH-223191 and Stemregenin 1 (SR1) are potent in vitro antagonists of the Aryl Hydrocarbon Receptor. CH-223191 is distinguished by its "pure" antagonist profile and its ligand-selective inhibition, showing particular efficacy against TCDD-induced AHR activation.[1][5] SR1 is also a potent antagonist, with a notable preference for the human AHR.[1] The choice between these compounds will depend on the specific research question, the cell system being used, and the class of AHR agonists being investigated. The experimental protocols provided herein offer a foundation for the in-house characterization and comparison of these and other AHR modulators. As the field of AHR biology continues to expand, the use of well-characterized tools like CH-223191 and SR1 will be instrumental in dissecting the multifaceted roles of this important receptor.
References
- 1. Aryl Hydrocarbon Receptor Antagonists Promote the Expansion of Human Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. herabiolabs.com [herabiolabs.com]
- 3. selleckchem.com [selleckchem.com]
- 4. StemRegenin 1 (SR1) [bio-gems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 11. A competitive binding assay for 2,3,7,8-tetrachlorodibenzo-p-dioxin and related ligands of the Ah receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Persistent Binding of Ligands to the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of Novel CH223191-Based Antagonists of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. texaschildrens.org [texaschildrens.org]
- 15. researchgate.net [researchgate.net]
Head-to-head comparison of AHR antagonist 4 and GNF351 in vivo
For Researchers, Scientists, and Drug Development Professionals
The Aryl Hydrocarbon Receptor (AHR) has emerged as a critical target in drug discovery, implicated in a range of physiological and pathological processes including immune regulation and oncology.[1][2] Consequently, the development of potent and specific AHR antagonists is of significant interest. This guide provides a head-to-head comparison of two such antagonists: AHR antagonist 4 and GNF351, focusing on their in vivo performance. While extensive in vivo data for GNF351 is publicly available, detailed in vivo studies for this compound are not yet published, limiting a direct comparative analysis of their efficacy and pharmacokinetic profiles in living organisms.
Summary of Available Data
This table summarizes the known quantitative data for this compound and GNF351. A significant data gap exists for the in vivo characteristics of this compound.
| Parameter | This compound | GNF351 |
| Target | Aryl Hydrocarbon Receptor (AHR) | Aryl Hydrocarbon Receptor (AHR) |
| Reported IC50 | 82.2 nM[3] | 62 nM[4] |
| In Vivo Bioavailability | Data not publicly available | Poor systemic absorption after oral administration[5][6] |
| In Vivo Efficacy | Data not publicly available | Localized antagonist activity in the gastrointestinal tract (ileum and colon) after oral administration; no significant systemic antagonism observed in the liver[5][7] |
| Observed Metabolites | Data not publicly available | Several Phase I metabolites identified, including oxidized and tri-demethylated forms[5][7] |
| Pharmacokinetic Profile | Data not publicly available | Not detected in mouse serum or urine after oral gavage; primarily found in feces[5][6] |
AHR Signaling Pathway
The AHR is a ligand-activated transcription factor. Upon ligand binding in the cytoplasm, the AHR complex translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the DNA. This initiates the transcription of target genes, including various metabolic enzymes and immunomodulatory proteins. AHR antagonists block this pathway by preventing ligand binding or subsequent steps in the activation cascade.
In Vivo Performance and Comparison
GNF351: In vivo studies on GNF351 have revealed significant limitations in its systemic bioavailability following oral administration.[5] The compound is poorly absorbed from the intestine, leading to undetectable levels in the serum and urine of mice.[5][6] Consequently, its antagonist effects are primarily localized to the gastrointestinal tract. While it can effectively inhibit AHR activation in the ileum and colon, it fails to show significant antagonism in systemic tissues like the liver.[7] This profile makes GNF351 a potentially useful tool for studying AHR biology specifically within the gut, but less suitable for systemic applications where broad tissue distribution is required.
This compound: this compound, a 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamide compound from patent WO2018146010A1, demonstrates potent AHR antagonism in vitro with an IC50 of 82.2 nM.[3] The patent suggests its potential use in treating cancer. However, without publicly available in vivo data, a direct comparison to GNF351's performance is speculative. Key unanswered questions for this compound include its oral bioavailability, pharmacokinetic profile, tissue distribution, and efficacy in relevant animal models. Researchers interested in this compound would need to conduct such studies to determine its suitability for systemic applications.
Experimental Protocols
Below is a detailed methodology for a representative in vivo efficacy study to evaluate an AHR antagonist in a syngeneic tumor model. This protocol could be adapted to test this compound.
Objective: To assess the in vivo anti-tumor efficacy and pharmacodynamic effects of an AHR antagonist.
Materials:
-
AHR antagonist (e.g., this compound)
-
Vehicle for formulation (e.g., 0.5% methylcellulose in water)
-
Syngeneic mouse tumor cell line (e.g., CT26 colon carcinoma)
-
6-8 week old female BALB/c mice
-
Standard laboratory equipment for cell culture, animal handling, and tumor measurement.
Experimental Workflow Diagram:
Procedure:
-
Tumor Cell Implantation:
-
CT26 colon carcinoma cells are cultured under standard conditions.
-
On Day 0, 1x10^6 CT26 cells in 100 µL of PBS are injected subcutaneously into the flank of each mouse.
-
-
Animal Randomization and Treatment:
-
Tumor growth is monitored daily. When tumors reach an average volume of approximately 100 mm³, mice are randomized into treatment groups (n=10 per group):
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose, oral gavage, daily)
-
Group 2: AHR antagonist (e.g., 30 mg/kg, oral gavage, daily)
-
-
Treatment is administered for a predefined period (e.g., 21 days) or until tumors reach a predetermined endpoint.
-
-
Efficacy Assessment:
-
Tumor dimensions are measured with calipers every 2-3 days, and tumor volume is calculated using the formula: (Length x Width²)/2.
-
Body weight is recorded every 2-3 days as a measure of toxicity.
-
-
Pharmacodynamic and Immune Analysis:
-
At the end of the study, tumors and spleens are harvested.
-
Tumors can be dissociated to analyze the immune infiltrate by flow cytometry for populations such as CD8+ T cells, regulatory T cells (Tregs), and myeloid-derived suppressor cells (MDSCs).
-
Immunohistochemistry (IHC) can be performed on tumor sections to assess the expression of AHR target genes or immune markers.
-
-
Data Analysis:
-
Tumor growth curves are plotted for each group.
-
Statistical analysis (e.g., t-test or ANOVA) is used to compare tumor volumes and immune cell populations between the vehicle and treatment groups.
-
Conclusion
GNF351 is a well-characterized AHR antagonist with potent activity but poor systemic bioavailability, limiting its in vivo application to the gastrointestinal tract. In contrast, this compound is a potent in vitro antagonist with potential applications in cancer therapy, but its in vivo properties remain to be publicly documented. The provided experimental protocol offers a framework for researchers to investigate the in vivo efficacy and pharmacodynamics of this compound and similar compounds, which will be crucial in determining their therapeutic potential. Further studies are essential to understand the full in vivo profile of this compound and its viability as a systemic therapeutic agent.
References
- 1. Aryl Hydrocarbon Receptor as an Anticancer Target: An Overview of Ten Years Odyssey - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aryl Hydrocarbon Receptor as an Anticancer Target: An Overview of Ten Years Odyssey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In vivo effects of the pure aryl hydrocarbon receptor antagonist GNF-351 after oral administration are limited to the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pure.psu.edu [pure.psu.edu]
Comparative Guide to the Reproducibility of Aryl Hydrocarbon Receptor (AHR) Antagonist Experimental Results
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental results for prominent Aryl Hydrocarbon Receptor (AHR) antagonists. As the specific compound "AHR antagonist 4" could not be definitively identified in publicly available literature, this document focuses on three well-characterized AHR antagonists: GNF351, CH223191, and 6,2′,4′-Trimethoxyflavone (TMF). The objective is to offer a clear comparison of their performance based on published experimental data, aiding researchers in selecting the appropriate antagonist for their studies and in understanding the reproducibility of the reported findings.
The AHR is a ligand-activated transcription factor that plays a crucial role in regulating responses to environmental toxins and is implicated in various physiological and pathological processes, including immune responses and carcinogenesis.[1][2] AHR antagonists, which inhibit this signaling pathway, are valuable research tools and potential therapeutic agents.[2]
Mechanism of Action of AHR Antagonists
Under normal conditions, the AHR resides in the cytoplasm in a complex with chaperone proteins such as Heat Shock Protein 90 (HSP90).[1][3] Upon binding to an agonist (e.g., a toxin), the AHR translocates to the nucleus, dissociates from its chaperone proteins, and forms a heterodimer with the AHR Nuclear Translocator (ARNT).[4][5] This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs), initiating the transcription of target genes, including metabolizing enzymes like CYP1A1.[3][5]
AHR antagonists primarily act by competitively binding to the AHR, preventing the conformational changes necessary for nuclear translocation and subsequent DNA binding.[2] This blockade of the canonical signaling pathway is the basis for their biological effects.
Canonical AHR Signaling Pathway and Antagonist Inhibition
Quantitative Comparison of AHR Antagonists
The following tables summarize key in vitro and in vivo experimental data for GNF351, CH223191, and TMF, providing a basis for comparing their potency and efficacy.
Table 1: In Vitro Potency of AHR Antagonists
| Antagonist | Assay Type | Cell Line | Agonist | IC50 Value | Reference |
| GNF351 | Ligand Binding Competition | Mouse Liver Cytosol | Photoaffinity Ligand | 62 nM | [6][7][8] |
| DRE-Luciferase Reporter | HepG2 40/6 (Human) | TCDD | 8.5 nM | [9] | |
| DRE-Luciferase Reporter | H1L1.1c2 (Mouse) | TCDD | 116 nM | [10] | |
| CH223191 | DRE-Luciferase Reporter | HepG2 (Human) | TCDD | 30 nM | [11][12] |
| CYP1A1 Catalytic Activity | FICZ | 1.48 µM | [13] | ||
| TMF | DRE-Luciferase Reporter | HepG2 (40/6) (Human) | Benzo[a]pyrene | ~1-10 µM | [14] |
Table 2: In Vivo Efficacy of AHR Antagonists
| Antagonist | Animal Model | Administration | Dosage | Key Findings | Reference |
| GNF351 | Mice | Oral Gavage | 5 mg/kg | Inhibited β-naphthoflavone-induced AHR activation in ileum and colon, but not in the liver due to poor absorption. | [10][15][16] |
| CH223191 | Mice | Oral Gavage | 10 mg/kg/day | Prevented TCDD-induced cytochrome P450 induction, liver toxicity, and wasting syndrome. | [12][17] |
| Mice (MC38 colon carcinoma model) | Daily Injection | 10 mg/kg | Increased tumor burden, suggesting AHR has a tumor suppressor role in this model. | [18] | |
| TMF | Rats (Cerebral IR Injury) | Intraperitoneal | 5 mg/kg | Significantly decreased AHR protein levels and expression of target genes CYP1A1 and CYP1B1. | [19] |
Experimental Protocols
Reproducibility of experimental results is contingent on detailed and consistent methodologies. Below are summaries of common protocols used in the evaluation of the AHR antagonists discussed.
In Vitro Assays
-
DRE-Luciferase Reporter Assay:
-
Cell Lines: Human hepatoma cells (HepG2) or mouse hepatoma cells (Hepa1c1c7) stably transfected with a DRE-driven luciferase reporter plasmid are commonly used.[12][20]
-
Protocol: Cells are pre-treated with the AHR antagonist for a specified time (e.g., 1 hour) before the addition of an AHR agonist such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[12] After an incubation period (e.g., 4 to 24 hours), cells are lysed, and luciferase activity is measured using a luminometer.[12][20] The reduction in luciferase activity in the presence of the antagonist indicates its inhibitory effect.
-
-
CYP1A1 Expression Analysis (qPCR):
-
Protocol: Cells are treated with the antagonist and agonist as described above. RNA is then isolated, and quantitative real-time PCR (qPCR) is performed to measure the mRNA levels of CYP1A1, a primary AHR target gene. A decrease in CYP1A1 mRNA levels signifies antagonist activity.
-
-
Competitive Ligand Binding Assay:
-
Protocol: Cytosolic extracts containing the AHR are incubated with a radiolabeled AHR agonist (e.g., [3H]TCDD) in the presence of varying concentrations of the antagonist.[21] The ability of the antagonist to displace the radiolabeled ligand is measured, allowing for the determination of its binding affinity (IC50).[21]
-
In Vivo Studies
-
TCDD-Induced Toxicity Model:
-
Animal Model: Typically, mouse strains such as ICR or C57BL/6 are used.[17][18]
-
Protocol: Animals are administered the AHR antagonist (e.g., via oral gavage) prior to or concurrently with the administration of TCDD.[12] Endpoints measured can include body weight (to assess wasting syndrome), liver weight and histology (to assess hepatotoxicity), and the expression of AHR target genes (e.g., CYP1A1) in various tissues.[12][17]
-
-
Tumor Xenograft Models:
-
Animal Model: Immunocompromised or syngeneic mouse models are used, depending on the research question. For example, the MC38 syngeneic colon carcinoma model in C57BL/6 mice has been utilized.[18]
-
Protocol: Tumor cells are implanted, and once tumors are established, animals are treated with the AHR antagonist. Tumor growth is monitored over time, and at the end of the study, tumors and other tissues may be collected for further analysis.[18]
-
General Workflow for AHR Antagonist Evaluation
Summary and Conclusion
The reproducibility of experimental results with AHR antagonists is dependent on the specific compound, the experimental system, and the methodologies employed.
-
GNF351 is a highly potent AHR antagonist in vitro, but its utility for systemic in vivo applications via oral administration is limited by poor absorption and rapid metabolism.[10][15][16] However, it may be a suitable tool for studying AHR function in the gastrointestinal tract.[10][15]
-
CH223191 demonstrates both potent in vitro activity and in vivo efficacy in mitigating TCDD-induced toxicities.[12][17] Its effects in cancer models can be complex, highlighting the context-dependent role of AHR signaling.[18] CH223191 is a "pure" antagonist, meaning it does not exhibit partial agonist activity at higher concentrations.[22]
-
TMF is a commercially available flavonoid that acts as a pure AHR antagonist without species or promoter dependence.[14][23] It has shown efficacy in vivo in a model of ischemia-reperfusion injury.[19]
When selecting an AHR antagonist, researchers should carefully consider the specific requirements of their study. For in vitro experiments, all three compounds can be effective, though their potencies differ. For in vivo studies requiring systemic exposure, CH223191 has demonstrated better bioavailability compared to GNF351. The choice of antagonist will ultimately depend on the desired outcome, the biological context, and the route of administration. Adherence to detailed and standardized protocols is paramount for ensuring the reproducibility of findings in this important area of research.
References
- 1. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]
- 2. What are AHR antagonists and how do they work? [synapse.patsnap.com]
- 3. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. musechem.com [musechem.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. GNF351 | Aryl Hydrocarbon Receptor | TargetMol [targetmol.com]
- 9. AhR Antagonist III, GNF351 - CAS 1227634-69-6 - Calbiochem | 182707 [merckmillipore.com]
- 10. In vivo effects of the pure aryl hydrocarbon receptor antagonist GNF-351 after oral administration are limited to the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Antagonism of Aryl Hydrocarbon Receptor Signaling by 6,2′,4′-Trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo effects of the pure aryl hydrocarbon receptor antagonist GNF-351 after oral administration are limited to the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. dovepress.com [dovepress.com]
- 19. researchgate.net [researchgate.net]
- 20. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development of Novel CH223191-Based Antagonists of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 22. invivogen.com [invivogen.com]
- 23. Antagonism of aryl hydrocarbon receptor signaling by 6,2',4'-trimethoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of AHR Antagonist Activity in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that has garnered significant interest as a therapeutic target in oncology, immunology, and toxicology. The validation of AHR antagonists across multiple cell lines is a critical step in preclinical development to ensure on-target activity and to understand potential cell-type-specific effects. This guide provides an objective comparison of the performance of a widely studied AHR antagonist, CH223191, in various cell lines, supported by experimental data and detailed protocols.
Introduction to AHR and its Antagonism
The AHR is a key regulator of cellular responses to a variety of external and internal stimuli.[1] In its inactive state, AHR resides in the cytoplasm in a complex with chaperone proteins.[2] Upon binding to a ligand, such as the potent agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the AHR translocates to the nucleus, heterodimerizes with the AHR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Dioxin Response Elements (DREs).[2] This binding initiates the transcription of target genes, including cytochrome P450 enzymes like CYP1A1.[2][3]
AHR antagonists are molecules that inhibit this signaling pathway. They are being investigated for their therapeutic potential in various diseases where AHR is implicated. Verifying the consistent antagonist activity of a compound across different cell lines is crucial to validate its mechanism of action and to identify any potential for cell-specific responses, which could have significant implications for therapeutic efficacy and safety.
Comparative Activity of AHR Antagonist CH223191
CH223191 is a potent and specific AHR antagonist that has been extensively used as a research tool.[3][4] It acts by competitively binding to the AHR, thereby preventing its activation by agonists like TCDD.[5] The inhibitory potency of CH223191, typically measured as the half-maximal inhibitory concentration (IC50), has been determined in various cell lines.
The following table summarizes the IC50 values of CH223191 for the inhibition of TCDD-induced AHR-dependent gene expression in different cell lines.
| Cell Line | Species | Tissue of Origin | IC50 (µM) | Reference |
| G16L1.1c8 | Guinea Pig | Intestinal Adenocarcinoma | 1.1 | [1] |
| H1L1.1c2 | Mouse | Hepatoma | 1.5 | [1] |
| H4L1.1c4 | Rat | Hepatoma | 3.1 | [1] |
| HG2L6.1c3 | Human | Hepatoma | 0.2 | [1] |
| HepG2 | Human | Hepatoma | 0.03 | [3][4] |
| HaCaT | Human | Keratinocyte | Not specified | [5] |
| T84 | Human | Intestinal Epithelial | Not specified | [5] |
| MCF-7 | Human | Breast Adenocarcinoma | Not specified | [6] |
Note: The IC50 values can vary depending on the specific experimental conditions, such as the concentration of the AHR agonist used. The data presented here is for the inhibition of TCDD-induced activity.
Activity of Other AHR Antagonists
For a broader perspective, the following table presents the IC50 values for other notable AHR antagonists in different cell lines.
| Antagonist | Cell Line | Species | IC50 | Reference |
| BAY 2416964 | U937 | Human | 4.3 nM (CYP1A1 expression) | [7] |
| BAY 2416964 | Mouse Splenocytes | Mouse | 18 nM (CYP1A1 expression) | [8] |
| SR1 (StemRegenin 1) | HepG2 | Human | 127 nM (luciferase reporter) |
Experimental Protocols
The following are detailed methodologies for two common assays used to determine AHR antagonist activity.
AHR-Dependent Luciferase Reporter Gene Assay
This assay provides a quantitative measure of the inhibition of AHR-mediated gene transcription.
a. Cell Culture and Treatment:
-
Seed cells (e.g., HepG2 cells stably transfected with a DRE-luciferase reporter plasmid) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Pre-treat the cells with various concentrations of the AHR antagonist (e.g., CH223191) for 1 hour.[3]
-
Induce AHR activity by adding a constant, sub-maximal concentration of an AHR agonist (e.g., 3 nM TCDD).[3]
-
Incubate the cells for an additional 24 hours.[3]
b. Luciferase Activity Measurement:
-
After incubation, lyse the cells using a suitable lysis buffer.
-
Transfer the cell lysate to a white-walled 96-well plate.
-
Add a luciferase assay reagent to the lysate.
-
Measure the luminescence using a luminometer.[3]
c. Data Analysis:
-
Normalize the luciferase activity to a control (e.g., cells treated with the agonist and vehicle).
-
Plot the normalized luciferase activity against the logarithm of the antagonist concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Ethoxyresorufin-O-deethylase (EROD) Assay
This assay measures the enzymatic activity of CYP1A1, a direct target gene of AHR, as a readout of AHR activation.
a. Cell Culture and Treatment:
-
Culture human cell lines such as HepG2, HaCaT, or T84 in appropriate media.[5]
-
Treat the cells with an AHR agonist (e.g., TCDD) in the absence or presence of the AHR antagonist for a specified period.[5]
b. EROD Activity Measurement:
-
After treatment, wash the cells and incubate them with a reaction mixture containing 7-ethoxyresorufin.
-
CYP1A1 will metabolize 7-ethoxyresorufin to the fluorescent product resorufin.
-
Measure the fluorescence of resorufin over time using a fluorescence plate reader.
c. Data Analysis:
-
Calculate the rate of resorufin production, which is proportional to the EROD activity.
-
Normalize the EROD activity to the protein concentration in each well.
-
Determine the inhibitory effect of the antagonist by comparing the EROD activity in antagonist-treated cells to that in cells treated with the agonist alone.
Visualizing the AHR Signaling Pathway and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the AHR signaling pathway and a typical experimental workflow for assessing AHR antagonist activity.
References
- 1. CH223191 Is a Ligand-Selective Antagonist of the Ah (Dioxin) Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of Novel CH223191-Based Antagonists of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aryl hydrocarbon receptor (AHR) regulation of L-Type Amino Acid Transporter 1 (LAT-1) expression in MCF-7 and MDA-MB-231 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. jitc.bmj.com [jitc.bmj.com]
Comparing the immunomodulatory effects of AHR antagonist 4 with other compounds
A new frontier in immunotherapy involves the modulation of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor pivotal in regulating immune responses. AHR antagonists, in particular, have emerged as promising therapeutic candidates for a range of disorders, from autoimmune diseases to cancer. This guide provides a comparative overview of the immunomodulatory effects of prominent AHR antagonists, with a focus on CH-223191, StemRegenin 1 (SR1), and GNF-351, supported by experimental data and detailed methodologies.
The AHR signaling pathway is a critical link between environmental stimuli and immune cell function.[1] Upon ligand binding, the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.[1] Dysregulation of this pathway is implicated in various pathologies, making AHR an attractive target for therapeutic intervention.[2]
In Vitro Efficacy of AHR Antagonists
The potency of AHR antagonists is typically determined through in vitro assays that measure their ability to inhibit AHR activation induced by a known agonist. The half-maximal inhibitory concentration (IC50) is a key metric for comparison.
| Compound | Assay Type | Cell Line | Agonist | IC50 (nM) | Reference |
| CH-223191 | Luciferase Reporter | - | TCDD | 30 | [3] |
| StemRegenin 1 (SR1) | Cell-based | CD34+ cells | - | 127 | [4] |
| GNF-351 | Competitive Binding | - | Photoaffinity Ligand | 62 | [5][6] |
Immunomodulatory Effects on T Cell Differentiation
AHR signaling plays a crucial role in directing the differentiation of T helper (Th) cells, particularly the balance between pro-inflammatory Th17 cells and regulatory T cells (Tregs). AHR antagonists can influence this balance, thereby dampening inflammatory responses.
For instance, CH-223191 has been shown to abolish the increased differentiation of Th17 cells induced by cigarette smoke-enriched medium.[7] In a study on lupus-prone mice, CH-223191 significantly reduced the population of splenic Treg cells.[8] This highlights the context-dependent effects of AHR antagonism on T cell subsets.
Impact on Hematopoietic Stem Cells
AHR antagonists have demonstrated a significant impact on the expansion of hematopoietic stem cells (HSCs). StemRegenin 1 (SR1) was identified for its ability to promote the ex vivo expansion of human CD34+ HSCs.[9][10] This effect is attributed to the inhibition of AHR signaling, as other AHR antagonists like CH-223191 also showed similar, albeit potentially less potent, effects on CD34+ cell numbers.[9]
In Vivo Efficacy in Preclinical Models
The therapeutic potential of AHR antagonists is further evaluated in animal models of human diseases, such as experimental autoimmune encephalomyelitis (EAE) for multiple sclerosis and collagen-induced arthritis (CIA) for rheumatoid arthritis.
In a mouse model of arthritis aggravated by smoking, CH-223191 markedly inhibited the worsening of the condition and the associated increase in Th17 cells when administered via intraperitoneal injection at doses of 2.5 and 5 mg/kg.[7]
GNF-351, when administered orally to mice, has been shown to inhibit AHR activation induced by β-naphthoflavone in the ileum and colon, though its effects in the liver were limited by poor absorption and extensive metabolism.[11][12]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: AHR Signaling Pathway and Point of Antagonist Intervention.
Caption: Workflow for AHR Antagonist Luciferase Reporter Assay.
Caption: Experimental Workflow for the EAE Mouse Model.
Experimental Protocols
AHR Luciferase Reporter Assay
This assay quantifies the ability of a compound to inhibit AHR activation.[1][3]
Materials:
-
HepG2 40/6 cells (or other suitable reporter cell line)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
AHR agonist (e.g., TCDD, MeBio)
-
Test AHR antagonist compounds
-
96-well white, clear-bottom plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed HepG2 40/6 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the AHR antagonist.
-
Treat the cells with a fixed concentration of the AHR agonist (typically EC50 to EC85) and the various concentrations of the antagonist. Include controls for agonist alone and vehicle alone.
-
Incubate the plate for 4-24 hours at 37°C in a CO2 incubator.
-
Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to each well.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each antagonist concentration and determine the IC50 value.
In Vitro T Cell Differentiation Assay
This assay assesses the effect of AHR antagonists on the differentiation of naive CD4+ T cells into various T helper subsets.[13][14][15]
Materials:
-
Naive CD4+ T cells isolated from mouse spleen or human peripheral blood
-
24-well tissue culture plates
-
Anti-CD3 and anti-CD28 antibodies
-
Cytokines and neutralizing antibodies for directing differentiation (e.g., IL-6, TGF-β for Th17; anti-IFN-γ, anti-IL-4)
-
AHR antagonist compound
-
Cell culture medium (e.g., RPMI-1640)
-
Flow cytometer and antibodies for intracellular cytokine staining (e.g., anti-IL-17, anti-Foxp3)
Protocol:
-
Coat the wells of a 24-well plate with anti-CD3 and anti-CD28 antibodies.
-
Isolate naive CD4+ T cells using magnetic bead separation or cell sorting.
-
Culture the naive T cells in the antibody-coated plates in the presence of polarizing cytokines and neutralizing antibodies for the desired T helper subset.
-
Add the AHR antagonist at various concentrations to the respective wells.
-
Incubate the cells for 3-5 days.
-
Restimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
-
Perform intracellular cytokine staining for lineage-specific transcription factors and cytokines.
-
Analyze the cell populations by flow cytometry to determine the percentage of differentiated T helper cells.
In Vivo Collagen-Induced Arthritis (CIA) Model
This is a widely used mouse model of rheumatoid arthritis to evaluate the efficacy of anti-inflammatory compounds.[16][17][18][19]
Materials:
-
DBA/1 mice (or other susceptible strain), 8-10 weeks old
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
AHR antagonist compound
-
Syringes and needles
Protocol:
-
On day 0, emulsify type II collagen in CFA and immunize mice intradermally at the base of the tail.
-
On day 21, administer a booster immunization of type II collagen emulsified in IFA.
-
Begin treatment with the AHR antagonist at a predetermined dose and schedule (prophylactic or therapeutic).
-
Monitor the mice regularly for the onset and severity of arthritis using a clinical scoring system (e.g., 0-4 scale for each paw).
-
At the end of the study, collect serum for antibody analysis and paws for histological evaluation of inflammation, pannus formation, and bone erosion.
This guide provides a framework for comparing the immunomodulatory effects of AHR antagonists. The selection of a particular antagonist for further development will depend on a comprehensive evaluation of its potency, selectivity, pharmacokinetic properties, and efficacy in relevant disease models.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. StemRegenin 1 (SR1) [bio-gems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GNF351 | Aryl Hydrocarbon Receptor | TargetMol [targetmol.com]
- 7. immune-system-research.com [immune-system-research.com]
- 8. TCDD and CH223191 Alter T Cell Balance but Fail to Induce Anti-Inflammatory Response in Adult Lupus Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of the Aryl Hydrocarbon Receptor in the Self-Renewal, Differentiation, and Immunomodulation of Adult Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stemcell.com [stemcell.com]
- 11. In vivo effects of the pure aryl hydrocarbon receptor antagonist GNF-351 after oral administration are limited to the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo effects of the pure aryl hydrocarbon receptor antagonist GNF-351 after oral administration are limited to the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Frontiers | Aryl Hydrocarbon Receptor-Mediated Perturbations in Gene Expression during Early Stages of CD4+ T-cell Differentiation [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Aryl hydrocarbon receptor deficiency in T cells suppresses the development of collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chondrex.com [chondrex.com]
- 18. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. resources.amsbio.com [resources.amsbio.com]
On-Target Activity of AHR Antagonists: A Comparative Validation Guide Using siRNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the on-target activity of selected Aryl Hydrocarbon Receptor (AHR) antagonists, validated using small interfering RNA (siRNA). The data presented herein is compiled from various studies to offer a comprehensive overview for researchers in drug discovery and development.
The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor involved in a variety of cellular processes, including xenobiotic metabolism, immune responses, and cell cycle regulation. Its dysregulation has been implicated in several diseases, making it a critical target for therapeutic intervention. AHR antagonists block the receptor's activity, offering potential treatments for cancers and inflammatory conditions. Validating that these antagonists act directly on AHR is a crucial step in their development. A key method for this validation is the use of siRNA to knock down AHR expression, which is expected to reduce or eliminate the antagonist's effect if its action is on-target.
Comparative Analysis of AHR Antagonists
The following tables summarize the performance of several well-characterized AHR antagonists. The data has been compiled from multiple sources and experimental conditions may vary.
Table 1: Potency of AHR Antagonists in Reporter Gene Assays
| Antagonist | Cell Line | Agonist Used | IC50 (nM) | Reference |
| CH-223191 | HepG2 | TCDD | 30 | [1] |
| Hepa1c1c7 | TCDD | ~1000 | [2] | |
| GNF351 | HepG2 40/6 | TCDD | 8.5 | [3] |
| H1L1.1c2 | TCDD | 116 | [3] | |
| CB7993113 | H1G1.1c3 | β-NF | 330 | [1] |
| StemRegenin 1 (SR1) | BCPAP | - | 225.3 | [4] |
| K1 | - | 274.4 | [4] | |
| BAY 2416964 | U87 | Kynurenine | 3.4 | [5] |
TCDD: 2,3,7,8-Tetrachlorodibenzo-p-dioxin; β-NF: β-Naphthoflavone; Kynurenine: an endogenous AHR agonist.
Table 2: Impact of AHR Knockdown on Antagonist Activity
| Antagonist | Cell Line | AHR Knockdown Efficiency | Effect on Antagonist Activity | Reference |
| Generic AHR Antagonist | MDA-MB-468 | >80% protein reduction | Reduced antagonist-mediated inhibition of cell growth | [6] |
| CH-223191 | Colon Cancer Cells | Not specified | Inhibited cell proliferation, similar to AHR knockout | [7] |
Table 3: Effect of AHR Antagonists on Cell Viability
| Antagonist | Cell Line | Concentration | Effect on Viability | Reference |
| CB7993113 | Human Breast Cancer Cells | Up to 10 µM | Did not significantly affect cell viability or proliferation | [1] |
| GNF351 | Mouse/Human Keratinocytes | Not specified | Minimal toxicity | [8] |
| CH-223191 | HCT116 and HT-29 | 10 µM | Reduced cell numbers | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
siRNA-Mediated Knockdown of AHR
This protocol describes the transient knockdown of the Aryl Hydrocarbon Receptor using small interfering RNA.
Materials:
-
Cells of interest (e.g., MCF-7, HepG2)
-
AHR-specific siRNA and non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ Reduced Serum Medium
-
Complete growth medium
-
6-well plates
-
Western blotting reagents or qRT-PCR reagents
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 25 nM of AHR siRNA or control siRNA into Opti-MEM™ medium.
-
In a separate tube, dilute the transfection reagent in Opti-MEM™ medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells in each well.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Validation of Knockdown:
-
qRT-PCR: Harvest RNA from the cells and perform quantitative real-time PCR to measure the relative expression of AHR mRNA, normalized to a housekeeping gene.
-
Western Blotting: Lyse the cells and perform Western blot analysis to determine the level of AHR protein, using an antibody specific to AHR. Use a loading control (e.g., β-actin or GAPDH) for normalization.[9]
-
AHR Reporter Gene Assay
This assay measures the ability of AHR antagonists to inhibit agonist-induced AHR transcriptional activity.
Materials:
-
Reporter cell line stably expressing a luciferase gene under the control of an AHR-responsive promoter (e.g., HepG2 40/6)
-
AHR agonist (e.g., TCDD, β-NF)
-
AHR antagonist candidates
-
96-well white, clear-bottom assay plates
-
Luciferase assay reagent
Procedure:
-
Cell Seeding: Seed the reporter cells into a 96-well plate and allow them to attach overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the AHR antagonist.
-
Treat the cells with the antagonist dilutions for a predetermined time (e.g., 1 hour).
-
Add a fixed concentration of the AHR agonist to the wells already containing the antagonist.
-
Include control wells with agonist only (positive control) and vehicle only (negative control).
-
-
Incubation: Incubate the plate for 4-24 hours at 37°C.
-
Luciferase Assay:
-
Remove the medium and add luciferase assay reagent to each well.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition of agonist-induced luciferase activity for each antagonist concentration and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of AHR antagonists on cell proliferation and viability.
Materials:
-
Cells of interest
-
AHR antagonists
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the AHR antagonists for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
Visualizations
AHR Signaling Pathway
Caption: The Aryl Hydrocarbon Receptor (AHR) signaling pathway.
Experimental Workflow for On-Target Validation
Caption: Workflow for validating AHR antagonist on-target activity.
References
- 1. In Silico Identification of an Aryl Hydrocarbon Receptor Antagonist with Biological Activity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Viability of HepG2 and MCF-7 cells is not correlated with mitochondrial bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the development of AHR antagonists in immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. JCI Insight - Inhibition of AhR improves cortical bone and skeletal muscle function via preservation of neuromuscular junctions [insight.jci.org]
- 6. Aryl hydrocarbon receptor gene silencing with small inhibitory RNA differentially modulates Ah-responsiveness in MCF-7 and HepG2 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Aryl Hydrocarbon Receptor (AhR) Expression Disrupts Cell Proliferation and Alters Energy Metabolism and Fatty Acid Synthesis in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Assessing the specificity of AHR antagonist 4 against other transcription factors
For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe or drug candidate is paramount. This guide provides a comparative assessment of the specificity of prominent Aryl Hydrocarbon Receptor (AHR) antagonists, focusing on their performance against other transcription factors and cellular targets.
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that has emerged as a significant target in drug discovery, particularly in the fields of oncology, immunology, and toxicology. AHR antagonists block the transcriptional activity of AHR, which can be beneficial in various disease contexts. However, the therapeutic utility of these antagonists is critically dependent on their specificity. Off-target effects can lead to unforeseen toxicities and confound experimental results. This guide compares three well-characterized AHR antagonists: BAY 2416964, GNF351, and CH-223191, presenting available data on their potency and selectivity.
Comparative Potency of AHR Antagonists
The primary measure of a drug's potency is its half-maximal inhibitory concentration (IC50), which indicates the concentration of the drug required to inhibit a biological process by 50%. The table below summarizes the reported IC50 values for the selected AHR antagonists.
| Compound | Target | Assay System | IC50 | Reference |
| BAY 2416964 | AHR | Human U87 cells | 22 nM | [1] |
| AHR | General | 341 nM | [1] | |
| CYP1A1 | Not specified | 4.3 nM | [1] | |
| GNF351 | AHR | Photoaffinity ligand binding | 62 nM | [2][3][4] |
| CH-223191 | AHR | TCDD-induced luciferase activity | 30 nM | [5] |
Specificity and Off-Target Activity
An ideal AHR antagonist would potently inhibit AHR signaling without affecting other cellular pathways. While comprehensive specificity data from broad panel screens are not publicly available for all these compounds, existing literature provides some insights into their selectivity.
BAY 2416964 is described as a potent and selective AHR inhibitor.[6] Studies have shown that it effectively reverses the immunosuppressive effects of AHR activation in immune cells and demonstrates antitumor efficacy in preclinical models.[6][7] Long-term exposure to BAY2416964 in breast cancer cells has been shown to mimic many of the transcriptional changes observed with AHR knockout, suggesting a high degree of on-target activity.[8][9]
GNF351 is characterized as a "pure" AHR antagonist, meaning it does not exhibit partial agonist activity at higher concentrations, a common issue with some AHR modulators.[10] It has been shown to be a full antagonist with the capacity to inhibit both DRE (d-dioxin response element)-dependent and -independent AHR activity.[11] The high potency of GNF351 at nanomolar concentrations suggests a reduced likelihood of off-target effects.[12]
CH-223191 is a well-studied AHR antagonist that has been shown to be specific for AHR with no affinity for the estrogen receptor, a nuclear receptor with which AHR has known crosstalk.[5] Interestingly, CH-223191 displays ligand-selective antagonism. It is more effective at blocking the effects of halogenated aromatic hydrocarbons (HAHs) like TCDD, compared to polycyclic aromatic hydrocarbons (PAHs).[13] This suggests that its binding mode may differ depending on the activating ligand.
Signaling Pathways and Experimental Workflows
To understand the action of these antagonists and the methods used to assess their specificity, it is helpful to visualize the AHR signaling pathway and the experimental workflows.
Caption: AHR Signaling Pathway and Point of Antagonist Intervention.
The diagram above illustrates the canonical AHR signaling pathway. In an inactive state, AHR resides in the cytoplasm in a complex with chaperone proteins. Upon ligand binding, the complex translocates to the nucleus, where AHR dissociates and forms a heterodimer with the AHR Nuclear Translocator (ARNT). This AHR-ARNT complex then binds to Dioxin Response Elements (DREs) in the promoter regions of target genes, initiating their transcription. AHR antagonists work by preventing this activation, typically by competing with activating ligands for binding to the AHR.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the specificity of AHR antagonists.
AHR Reporter Gene Assay
This assay is a primary method for quantifying the agonist or antagonist activity of a compound on the AHR signaling pathway.
Principle: Cells are engineered to express a reporter gene (e.g., luciferase) under the control of a promoter containing DREs. Activation of the AHR pathway leads to the expression of the reporter gene, which can be quantified by measuring its activity (e.g., luminescence).
Methodology:
-
Cell Culture: Human hepatoma cells (e.g., HepG2) or other suitable cell lines are stably transfected with a DRE-driven luciferase reporter plasmid.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then pre-treated with various concentrations of the test antagonist (e.g., BAY 2416964, GNF351, or CH-223191) for 1 hour.
-
Agonist Challenge: A known AHR agonist, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), is then added to the wells containing the antagonist. Control wells receive only the agonist or the vehicle (e.g., DMSO).
-
Incubation: The cells are incubated for a further 4-24 hours to allow for reporter gene expression.
-
Lysis and Luminescence Measurement: The cells are lysed, and a luciferase substrate is added. The resulting luminescence is measured using a luminometer.
-
Data Analysis: The luminescence signal is normalized to a control (e.g., cell viability assay) and the IC50 value for the antagonist is calculated by plotting the percentage of inhibition against the antagonist concentration. To assess for agonist activity, the compound is tested in the absence of an agonist.
Caption: Workflow for an AHR Reporter Gene Assay.
Off-Target Specificity Screening (e.g., CEREP Panel)
To assess the broader specificity of an AHR antagonist, it can be screened against a panel of other receptors, ion channels, and enzymes.
Principle: The antagonist is tested for its ability to inhibit the binding of known ligands to a wide array of molecular targets. Significant inhibition of binding to a target other than AHR indicates a potential off-target effect.
Methodology:
-
Compound Submission: The AHR antagonist is submitted to a contract research organization (CRO) that offers specificity screening services (e.g., Eurofins CEREP Safety Panel).[14]
-
Screening: The compound is typically tested at a fixed concentration (e.g., 10 µM) in a battery of radioligand binding assays for various G-protein coupled receptors, nuclear receptors, ion channels, and transporters. Enzyme inhibition assays are also included.
-
Data Reporting: The results are reported as the percentage of inhibition of ligand binding or enzyme activity. A commonly used threshold for a significant "hit" is >50% inhibition.[14]
-
Follow-up: Any significant off-target hits should be followed up with dose-response studies to determine the IC50 for the off-target interaction. This allows for a direct comparison of potency between the on-target (AHR) and off-target activities, providing a "selectivity window."
Caption: General workflow for off-target specificity screening.
Conclusion
The AHR antagonists BAY 2416964, GNF351, and CH-223191 are all potent inhibitors of the AHR signaling pathway. Based on the available literature, they are considered to be relatively selective for AHR. GNF351 is notable for its lack of partial agonism, and CH-223191 for its demonstrated lack of affinity for the estrogen receptor and its ligand-selective antagonism. BAY 2416964 has shown a high degree of on-target activity in cellular models.
References
- 1. BAY 2416964 | AhR inhibitor | antitumor | TargetMol [targetmol.com]
- 2. GNF-351 | AhR antagonist | Probechem Biochemicals [probechem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. invivogen.com [invivogen.com]
- 6. Targeting the aryl hydrocarbon receptor (AhR) with BAY 2416964: a selective small molecule inhibitor for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. Frontiers | Long-term exposure to BAY2416964 reduces proliferation, migration and recapitulates transcriptional changes induced by AHR loss in PyMT-induced mammary tumor cells [frontiersin.org]
- 9. Long-term exposure to BAY2416964 reduces proliferation, migration and recapitulates transcriptional changes induced by AHR loss in PyMT-induced mammary tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo effects of the pure aryl hydrocarbon receptor antagonist GNF-351 after oral administration are limited to the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GNF351 | Aryl Hydrocarbon Receptor | TargetMol [targetmol.com]
- 12. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CH223191 Is a Ligand-Selective Antagonist of the Ah (Dioxin) Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
A Comparative Analysis of Gene Expression Profiles Induced by AHR Antagonists GNF351 and CH223191
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Prominent AHR Antagonists
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor pivotal in regulating cellular responses to a variety of endogenous and exogenous compounds. Its role in xenobiotic metabolism, immune modulation, and carcinogenesis has made it a significant target for therapeutic intervention. AHR antagonists, which inhibit its signaling pathways, are of particular interest. This guide provides a comparative analysis of the gene expression profiles induced by two widely used AHR antagonists, GNF351 and CH223191, supported by experimental data to aid researchers in selecting the appropriate tool for their studies.
Overview of GNF351 and CH223191
GNF351 is characterized as a high-affinity, potent, and complete AHR antagonist. It effectively inhibits both dioxin response element (DRE)-dependent and -independent AHR activities without exhibiting partial agonist effects.[1] In contrast, CH223191 is also a potent antagonist but is described as "ligand-selective." It shows preferential inhibition of AHR activation by halogenated aromatic hydrocarbons, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), over other classes of AHR agonists.[2]
Comparative Gene Expression Analysis
| Gene | Function | Effect of GNF351 | Effect of CH223191 | Cell Type/Model | Citation |
| AHR Target Genes | |||||
| CYP1A1 | Xenobiotic Metabolism | ↓ (Inhibition of TCDD-induced expression) | ↓ (Inhibition of TCDD-induced expression) | HepG2 cells | [1][3] |
| CYP1A2 | Xenobiotic Metabolism | ↓ (Inhibition of TCDD-induced expression) | Not explicitly stated | HepG2 cells | [1] |
| AHRR | AHR Repressor | ↓ (Inhibition of TCDD-induced expression) | Not explicitly stated | HepG2 cells | [1] |
| Inflammatory Genes | |||||
| IL-1β | Pro-inflammatory Cytokine | Not explicitly stated | ↓ (Attenuation of PGN-induced expression) | Human Keratinocytes | [4] |
| IL-6 | Pro-inflammatory Cytokine | Not explicitly stated | ↓ (Attenuation of PGN-induced expression) | Human Keratinocytes | [4] |
| IL-33 | Alarmin, Type 2 Immunity | Not explicitly stated | ↓ (Reverses downregulation by AHR agonists) | Human Keratinocytes | [3] |
| TSLP | Epithelial-derived Cytokine | Not explicitly stated | ↓ (Suppression of TNF-α/flagellin-induced expression) | Keratinocytes | [5] |
Summary of Findings:
Both GNF351 and CH223191 are effective in antagonizing the induction of the canonical AHR target gene CYP1A1 by the potent agonist TCDD.[1][3] GNF351 has also been demonstrated to reduce the expression of other AHR-responsive genes like CYP1A2 and the AHR Repressor (AHRR).[1] CH223191 has been shown to modulate inflammatory responses by attenuating the expression of pro-inflammatory cytokines such as IL-1β and IL-6 in human keratinocytes stimulated with peptidoglycan (PGN).[4] Furthermore, it can suppress the expression of TSLP and influence the regulation of IL-33, both of which are key players in inflammatory skin conditions.[3][5]
A key distinction highlighted in the literature is the broader antagonistic profile of GNF351 compared to the ligand-selective nature of CH223191. One study using a DRE-luciferase reporter assay found that GNF351 exhibited more significant antagonism of the DRE response at low concentrations compared to CH223191.[1]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison of GNF351 and CH223191.
Cell Culture and Treatment
-
Cell Lines: Human hepatoma (HepG2) cells or primary human epidermal keratinocytes are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media and conditions (e.g., 37°C, 5% CO₂). Keratinocytes may require specific media supplements and calcium concentrations to promote differentiation.
-
Antagonist Treatment: GNF351 or CH223191 is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at the desired final concentration. A vehicle control (DMSO alone) is run in parallel. For antagonist assays, cells are often pre-treated with the antagonist for a period (e.g., 1 hour) before the addition of an AHR agonist (e.g., TCDD) or an inflammatory stimulus (e.g., PGN).
Gene Expression Analysis (Quantitative Real-Time PCR - qRT-PCR)
-
RNA Isolation: Total RNA is extracted from treated and control cells using a commercial kit (e.g., TRIzol reagent) following the manufacturer's protocol.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the isolated RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qRT-PCR: The relative expression of target genes is quantified using a real-time PCR system with gene-specific primers and a fluorescent dye (e.g., SYBR Green) or probe-based chemistry.
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method, normalizing the expression of the gene of interest to a housekeeping gene (e.g., GAPDH, ACTB).
AHR Signaling Pathway and Antagonist Action
The canonical AHR signaling pathway is initiated by ligand binding to the cytosolic AHR complex. This complex then translocates to the nucleus, where AHR dissociates from its chaperone proteins and heterodimerizes with the AHR Nuclear Translocator (ARNT). This AHR/ARNT complex binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to the recruitment of coactivators and subsequent gene transcription. AHR antagonists like GNF351 and CH223191 act by competitively binding to the AHR, preventing the initial ligand binding and activation step, thereby inhibiting the downstream signaling cascade.
Visualizing the Experimental Workflow and AHR Signaling
To further clarify the experimental process and the mechanism of AHR antagonism, the following diagrams are provided.
Experimental workflow for comparing AHR antagonist effects.
AHR signaling pathway and antagonist inhibition point.
References
- 1. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CH223191 Is a Ligand-Selective Antagonist of the Ah (Dioxin) Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Compounds Tapinarof and Galactomyces Ferment Filtrate Downregulate IL-33 Expression via the AHR/IL-37 Axis in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AhR Regulates Peptidoglycan-Induced Inflammatory Gene Expression in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Novel CH223191-Based Antagonists of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling AHR antagonist 4
Essential Safety and Handling Guide for AHR Antagonist 4
For Research Use Only
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound (CAS: 2242465-58-1). The following procedural guidance is designed to ensure the safe handling, use, and disposal of this potent research compound.
Chemical and Physical Properties
This compound is a potent aryl hydrocarbon receptor (AHR) antagonist with potential anti-cancer effects.[1][2][3] As a bioactive small molecule, it should be handled with care in a laboratory setting.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 2242465-58-1 |
| Molecular Formula | C₂₀H₁₄F₆N₄O₄ |
| Molecular Weight | 488.34 g/mol |
| Appearance | Solid |
| Purity | ≥98% |
| IC₅₀ | 82.2 nM for AHR |
| Storage | Store at -20°C for long-term stability. |
Note: The provided data is based on information from chemical suppliers and should be confirmed with the product's certificate of analysis.
Personal Protective Equipment (PPE)
Due to the potent nature of this compound and the absence of comprehensive toxicological data, a cautious approach to personal protection is mandatory. The following PPE must be worn at all times when handling the compound.
| PPE Category | Specific Requirements |
| Hand Protection | Nitrile gloves are required. Change gloves immediately if contaminated. Do not reuse gloves. For tasks with a high risk of splashing, consider double-gloving. |
| Eye Protection | Chemical safety goggles are mandatory to protect against splashes. A face shield should be worn in addition to goggles when handling larger quantities or if there is a significant splash risk. |
| Body Protection | A buttoned, long-sleeved lab coat is required. Ensure that the lab coat fits properly and provides adequate coverage. For procedures with a higher risk of contamination, a chemically resistant apron over the lab coat is recommended.[4][5] |
| Footwear | Closed-toe shoes must be worn in the laboratory at all times. Shoe covers may be necessary if there is a risk of spills.[4] |
| Respiratory | For handling the solid compound or when there is a risk of aerosol generation, a properly fitted N95 or higher-rated respirator is recommended. Work should be conducted in a certified chemical fume hood. |
Operational and Disposal Plans
Handling and Experimental Protocol
Preparation:
-
Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood to minimize exposure.
-
Stock Solution: To prepare a stock solution, carefully weigh the solid compound in the fume hood. Use anti-static tools if necessary. Dissolve the compound in a suitable solvent, such as DMSO.
-
Labeling: Clearly label all containers with the compound name, concentration, solvent, date, and appropriate hazard warnings.
Experimental Use:
-
Dilutions: Perform all serial dilutions and additions to cell culture or other experimental systems within the chemical fume hood.
-
Avoid Aerosols: Use techniques that minimize the generation of aerosols, such as gentle pipetting and avoiding vigorous mixing.
-
Transport: When moving solutions containing this compound outside of the fume hood, use sealed, secondary containers.
Spill Response
-
Evacuate: In case of a significant spill, evacuate the immediate area and alert others.
-
Contain: If safe to do so, contain the spill using appropriate absorbent materials.
-
Decontaminate: Clean the spill area with a suitable decontaminating agent, followed by a thorough wash with soap and water. All materials used for cleanup should be treated as hazardous waste.
-
Report: Report all spills to the laboratory supervisor and follow institutional protocols.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated PPE (gloves, disposable lab coats), weigh boats, and other solid materials should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated media should be collected in a clearly labeled, sealed hazardous waste container. Do not pour down the drain.
-
Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container for hazardous chemical waste.
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Visual Guides
AHR Signaling Pathway
The aryl hydrocarbon receptor (AHR) is a ligand-activated transcription factor. In its inactive state, it resides in the cytoplasm in a complex with chaperone proteins. Upon binding to a ligand, such as an antagonist, the complex undergoes a conformational change. In the case of an antagonist, this binding prevents the subsequent translocation to the nucleus and dimerization with ARNT (Aryl Hydrocarbon Receptor Nuclear Translocator), thereby inhibiting the transcription of target genes.[6][7][8]
Caption: AHR antagonist binding to the inactive cytoplasmic complex prevents nuclear translocation.
Experimental Workflow for Handling this compound
This workflow outlines the key steps for safely handling this compound in a typical in vitro experiment.
Caption: Step-by-step workflow for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
